molecular formula C7H7BrN2O B107191 2-Amino-4-bromobenzamide CAS No. 112253-70-0

2-Amino-4-bromobenzamide

Cat. No.: B107191
CAS No.: 112253-70-0
M. Wt: 215.05 g/mol
InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzamide is a brominated anthranilamide derivative that serves as a key synthetic intermediate and active pharmacophore in pioneering neuroscience research. Its primary research value lies in the study of epigenetic therapies for neurodegenerative diseases, particularly Friedreich's ataxia (FRDA) . The 2-aminobenzamide scaffold is recognized as a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3, which are implicated in the heterochromatin-mediated silencing of the frataxin (FXN) gene . Compounds featuring this core structure demonstrate a slow-on/slow-off inhibitory mechanism, leading to a long residence time on the target enzymes and subsequent increases in FXN mRNA and frataxin protein levels in neuronal models . Furthermore, anthranilamide derivatives are extensively investigated as multi-target directed ligands for complex disorders like Alzheimer's and Parkinson's disease . Research explores their dual potential to inhibit pivotal enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), thereby modulating cholinergic transmission and mitigating oxidative stress in the central nervous system . The structural motif of this compound, featuring the bromine handle, allows for further synthetic elaboration via cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates . This reagent provides a critical building block for designing and synthesizing next-generation compounds aimed at elucidating and treating the root causes of challenging neurodegenerative conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMSVAQRRUVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550026
Record name 2-Amino-4-bromobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112253-70-0
Record name 2-Amino-4-bromobenzamide
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Record name 2-Amino-4-bromobenzamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Amino-4-bromobenzamide in Synthetic Chemistry

This compound is a strategically important bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern—an ortho-amino benzamide scaffold with a bromine atom at the para-position relative to the amino group—offers a rich platform for chemical elaboration. The presence of three distinct functional handles (amine, amide, and aryl bromide) allows for sequential and regioselective reactions, making it a highly valuable intermediate for constructing complex molecular architectures.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental chemistry, influencing choices in reaction setup, solvent systems, and purification strategies.

Compound Identification

A clear and unambiguous identification is critical for regulatory compliance, procurement, and accurate documentation in research.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 112253-70-0
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Canonical SMILES C1=CC(=C(C=C1Br)N)C(=O)N[1]
InChI Key OFXMSVAQRRUVHA-UHFFFAOYSA-N
Physical Characteristics

The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for this compound.

  • Physical Form: The compound is a solid at standard temperature and pressure.

  • Solubility Profile: The polarity imparted by the amino and amide functionalities, combined with the aromatic ring, results in a characteristic solubility pattern. Quantitative solubility data for the related compound 4-aminobenzamide provides a strong predictive basis for the solubility behavior of this compound.[4]

SolventPredicted SolubilityRationale and Insight
Water Sparingly SolubleThe polar groups allow for some interaction with water, but the hydrophobic benzene ring and the heavy bromine atom limit extensive solubility. The behavior is analogous to many amino acids which show limited solubility in water.
DMSO SolubleAs a polar aprotic solvent, Dimethyl Sulfoxide is an excellent choice for dissolving benzamides due to its ability to disrupt intermolecular hydrogen bonds and solvate both the polar and nonpolar regions of the molecule.[5]
Ethanol / Methanol Moderately SolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility is expected to increase with heating.
Acetone Moderately SolubleA polar aprotic solvent capable of dissolving many organic compounds of intermediate polarity.
Ethyl Acetate Slightly SolubleThis solvent of moderate polarity is less effective at solvating the highly polar amine and amide groups.
Hexane / Toluene InsolubleNonpolar solvents are unable to overcome the strong intermolecular forces of the crystalline solid.

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for identity confirmation and purity assessment. While dedicated, peer-reviewed spectra for this compound are not widely published, a highly accurate prediction of its spectral features can be derived from the analysis of closely related structural analogs. This predictive approach is a cornerstone of structural elucidation in organic chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the exchangeable protons of the amine and amide groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification and Expert Insight
~ 7.5 - 7.7d1HH-6This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
~ 6.8 - 7.0d1HH-3This proton is ortho to the electron-donating amino group, resulting in a significant upfield shift. It will appear as a doublet with a small coupling constant.
~ 6.6 - 6.8dd1HH-5This proton is ortho to the bromine atom and meta to the amino group. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.
~ 7.2 - 7.6br s2H-CONH₂The amide protons are typically broad and their chemical shift is highly dependent on concentration and temperature. Data from related benzamides support this range.[6]
~ 5.5 - 6.0br s2H-NH₂The primary amine protons also present as a broad, exchangeable signal. Their position is influenced by the electron-donating character of the aromatic ring.[7]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Expert Insight | | :--- | :--- | :--- | :--- | | ~ 168 - 172 | C=O | The amide carbonyl carbon is characteristically found in this downfield region. Data from benzamide itself shows this peak at 171.4 ppm.[8] | | ~ 150 - 153 | C-NH₂ | The carbon atom directly attached to the electron-donating amino group (C-2) is significantly shielded and shifted upfield relative to other aromatic carbons. | | ~ 132 - 135 | C-H (C-6) | Aromatic CH carbon adjacent to the carbonyl group. | | ~ 118 - 122 | C-Br | The 'heavy atom effect' of bromine can cause the ipso-carbon (C-4) to be more shielded than predicted by electronegativity alone, resulting in an upfield shift compared to other substituted carbons.[9] | | ~ 115 - 119 | C-H (C-5) | Aromatic CH carbon. | | ~ 112 - 116 | C-H (C-3) | Aromatic CH carbon ortho to the amino group, shifted upfield. | | ~ 110 - 114 | C-CONH₂ | The carbon atom attached to the amide group (C-1) is influenced by both the amino and carbonyl substituents. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound would be characterized by distinct vibrations from the N-H and C=O bonds.

Wavenumber (cm⁻¹)Vibration TypeDescription and Expert Insight
3450 - 3300N-H Stretch (Amine)The primary amine will show two distinct sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching modes.
3350 - 3150N-H Stretch (Amide)The primary amide N-H stretching also appears in this region, often as two bands, which may overlap with the amine signals.
1680 - 1640C=O Stretch (Amide I)A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.[10]
1620 - 1580N-H Bend (Amine/Amide II)The bending vibration of the N-H bonds.
1600 - 1450C=C Stretch (Aromatic)Several sharp bands of variable intensity corresponding to the stretching of the benzene ring.
~ 800 - 850C-H Bend (Aromatic)Out-of-plane bending for the substituted benzene ring.
~ 600 - 500C-Br StretchA weak to medium intensity band in the fingerprint region.
Predicted Solid-State Structure and Crystallography

No crystal structure for this compound is currently deposited in the Cambridge Structural Database. However, based on the crystal structure of the closely related 2-amino-4-chlorobenzonitrile, it is highly probable that this compound crystallizes in a centrosymmetric space group, such as P-1.[11] The solid-state packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amide (-CONH₂) and amine (-NH₂) groups would act as hydrogen bond donors, while the amide oxygen and the amine nitrogen would serve as acceptors, leading to the formation of robust hydrogen-bonded synthons, such as dimers or extended chains. These strong intermolecular interactions are the primary reason for its high melting point and low solubility in nonpolar solvents.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for the construction of diverse molecular scaffolds.

Recommended Synthetic Protocol

A reliable and scalable synthesis of this compound involves the reduction of the corresponding nitro precursor, 4-bromo-2-nitrobenzamide. This approach avoids the regioselectivity issues associated with the direct bromination of 2-aminobenzamide.

Reaction Scheme: Synthesis of this compound

G cluster_0 Synthesis of this compound start 4-Bromo-2-nitrobenzamide product This compound start->product Reduction reagents Fe, NH₄Cl Ethanol/H₂O Reflux

Caption: Reductive transformation of 4-bromo-2-nitrobenzamide.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrobenzamide (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).

  • Addition of Reagents: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq) to the stirred suspension. The ammonium chloride helps to maintain a slightly acidic pH and activate the iron surface.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The celite pad should be washed with additional ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.[12][13]

Key Chemical Reactions and Reactivity Profile

The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable synthon.

G A This compound B Acylation / Sulfonylation (on -NH₂) A->B -NH₂ Reactivity C Nucleophilic Aromatic Substitution (on C-Br) A->C C-Br Reactivity D Cyclization Reactions (Amine + Amide) A->D Bifunctional Reactivity

Caption: Reactivity profile of this compound.

  • Reactions at the Amino Group: The primary amino group is a potent nucleophile and can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation reactions.

  • Reactions at the Bromine Atom: The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

  • Cyclization Reactions: The ortho relationship between the amino and amide groups is particularly powerful for the synthesis of heterocyclic systems. This is most notably exploited in the synthesis of quinazolinones.

Application in the Synthesis of Quinazolinones

One of the most significant applications of this compound and its analogs is in the construction of the quinazolinone scaffold, a privileged structure in medicinal chemistry found in numerous compounds with diverse biological activities.[14]

Synthetic Workflow: Cyclization to a Quinazolinone

A modern and efficient method to construct a quinazolinone ring involves a copper-catalyzed Ullmann-type coupling and subsequent cyclization. While the literature often describes this with N-substituted 2-bromobenzamides, the principle is directly applicable to reactions involving this compound as a precursor to more complex intermediates.

G cluster_workflow Quinazolinone Synthesis Workflow A Start: This compound Derivative D Reaction: Ullmann Cross-Coupling & Intramolecular Cyclization A->D B Reagents: Cyanamide (or other N-source), CuI (catalyst), Base (e.g., t-BuOK) B->D C Solvent: DMSO C->D E Work-up & Purification D->E F Product: Substituted 6-Bromo-2-aminoquinazolin-4(3H)-one E->F

Caption: Workflow for quinazolinone synthesis.

Exemplary Experimental Protocol (Adapted from Ullmann Coupling Methodologies): [15][16]

  • Vessel Preparation: A dry Schlenk tube is charged with a copper(I) iodide (CuI) catalyst (e.g., 10 mol%), a suitable base such as potassium tert-butoxide (t-BuOK, 2.0 eq), and the nitrogen source (e.g., cyanamide, 1.5 eq).

  • Reagent Addition: The this compound derivative (1.0 eq) is added, followed by the addition of a dry, polar aprotic solvent like DMSO under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously. The progress is monitored by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography to yield the desired quinazolinone.

This synthetic strategy highlights the utility of this compound as a cornerstone for building complex, biologically relevant heterocycles.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

  • Hazard Classifications: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, Oral) and may cause an allergic skin reaction (Skin Sens. 1).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its amino, amide, and aryl bromide functionalities. Its predictable reactivity allows for its strategic incorporation into complex synthetic routes, most notably in the preparation of quinazolinone derivatives. This guide has provided a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signatures, and detailed protocols for its synthesis and application, thereby equipping researchers with the essential knowledge for its effective utilization in the laboratory.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromobenzamide is a substituted aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of an amino group, a bromine atom, and a carboxamide moiety on a benzene ring makes it a versatile intermediate for the construction of more complex molecular architectures.[1] In the fields of medicinal chemistry and drug discovery, compounds of this nature are highly valued as scaffolds for generating libraries of novel compounds for biological screening.[2][3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of its three functional groups attached to the central phenyl ring.

Structural Elucidation

The core of the molecule is a benzene ring. The substituents are positioned as follows:

  • Position 1: A primary amide group (-CONH₂)

  • Position 2: A primary amino group (-NH₂)

  • Position 4: A bromine atom (-Br)

This specific arrangement, particularly the ortho-relationship between the amino and amide groups, allows for potential intramolecular interactions and dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory applications, from designing reaction conditions to ensuring safe handling.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 112253-70-0[1][4]
Molecular Formula C₇H₇BrN₂O[1][4][5]
Molecular Weight 215.05 g/mol [1][4][5]
Appearance Solid
SMILES O=C(N)C1=C(N)C=C(Br)C=C1
InChI Key OFXMSVAQRRUVHA-UHFFFAOYSA-N[1]
Solubility Moderately soluble in polar solvents[1]

Section 2: Spectroscopic Characterization and Validation

Confirming the molecular structure is a cornerstone of chemical synthesis. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons will appear as complex multiplets or doublets of doublets in the aromatic region (typically 6.5-8.0 ppm) due to their coupling with each other. The protons of the primary amine (-NH₂) and primary amide (-CONH₂) will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons (four substituted, two unsubstituted) and one for the carbonyl carbon of the amide group, which typically appears downfield (>165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[6]

  • N-H Stretching: The primary amine and amide groups will exhibit characteristic N-H stretching vibrations. A primary amine typically shows two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[7] The primary amide also contributes N-H stretches in a similar range.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1640-1680 cm⁻¹.[7]

  • C-Br Stretching: The carbon-bromine bond will show a characteristic stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

  • Molecular Ion Peak: The key diagnostic feature for a bromine-containing compound is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum of this compound will show two molecular ion peaks of almost equal intensity: one for [M]⁺ (containing ⁷⁹Br) at m/z = 214 and one for [M+2]⁺ (containing ⁸¹Br) at m/z = 216. This distinctive pattern is a powerful validation of the presence of a single bromine atom.

Section 3: Synthesis Methodologies

The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials, desired scale, and required purity.

Classical Synthesis: Electrophilic Bromination

A common and direct method involves the electrophilic aromatic substitution of 2-aminobenzamide.[1] The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is sterically less hindered, it is the primary site of bromination.

Reactivity_Sites sub 2-Amino-4- bromobenzamide NH2 -NH₂ (Nucleophilic) sub->NH2 Acylation, Alkylation Br -Br (Leaving Group) sub->Br Pd-Catalyzed Cross-Coupling CONH2 -CONH₂ (Generally Stable) sub->CONH2 Hydrolysis (Harsh Conditions)

References

An In-depth Technical Guide to 2-Amino-4-bromobenzamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-4-bromobenzamide in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. This compound (CAS No. 112253-70-0), a substituted benzamide, has emerged as a molecule of significant interest for researchers and medicinal chemists. Its unique trifunctional nature, possessing an amine, a bromine atom, and an amide group on a central phenyl ring, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical applications as a precursor in the development of targeted therapies, particularly in the realm of oncology. The strategic positioning of its functional groups allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and downstream applications.

Core Molecular Data

PropertyValueSource
CAS Number 112253-70-0[2]
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Solid
Storage 4°C, protect from light[2]

Structural and Electronic Attributes

The unique arrangement of functional groups on the benzamide core dictates its reactivity and potential for molecular interactions. The amino group acts as a nucleophile and a hydrogen bond donor, while the bromine atom provides a site for cross-coupling reactions. The amide functionality can participate in hydrogen bonding and serves as a key structural element in many biologically active molecules.

Synthesis and Purification: A Practical Approach

While multiple synthetic routes to this compound have been reported, a common and reliable method involves the direct bromination of 2-aminobenzamide. This approach is often favored for its straightforwardness and scalability.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound 2-Aminobenzamide 2-Aminobenzamide Bromination Bromination 2-Aminobenzamide->Bromination N-Bromosuccinimide (NBS) Acetonitrile (ACN) Work-up Work-up Bromination->Work-up Quench with water Purification Purification Work-up->Purification Recrystallization This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound via bromination.

Detailed Experimental Protocol: Bromination of 2-Aminobenzamide

  • Objective: To synthesize this compound via electrophilic bromination of 2-aminobenzamide.

  • Materials:

    • 2-Aminobenzamide

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Deionized Water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Büchner funnel and filter paper

  • Procedure:

    • In a round bottom flask, dissolve 2-aminobenzamide in acetonitrile at room temperature with stirring.

    • Cool the solution in an ice bath.

    • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C. The causality behind the slow, cooled addition is to control the exothermicity of the reaction and to minimize the formation of di-brominated and other side products, thus enhancing the selectivity for the desired mono-brominated product.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. This self-validating step ensures that the product, which is typically less soluble in water than the starting material and byproducts, is effectively isolated.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be inferred from its structure and comparison with related molecules.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino (-NH₂) and amide (-CONH₂) groups will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
¹³C NMR Aromatic carbons will resonate in the δ 110-150 ppm range. The carbonyl carbon of the amide will be observed further downfield (typically δ 165-175 ppm).
IR Spectroscopy Characteristic peaks for the N-H stretching of the primary amine and amide (around 3200-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The trifunctional nature of this compound makes it a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. Its application is particularly prominent in the development of kinase and PARP inhibitors for cancer therapy.

Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] this compound serves as a versatile scaffold for the construction of kinase inhibitors. The amino group can be acylated or used in cyclization reactions, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the benzamide core to optimize inhibitor potency and selectivity against specific kinases.[4][5]

Logical Flow for Kinase Inhibitor Synthesis

G cluster_1 Kinase Inhibitor Synthesis Pathway This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid Pd catalyst Cyclization Cyclization Suzuki Coupling->Cyclization e.g., with a dicarbonyl compound Further Functionalization Further Functionalization Cyclization->Further Functionalization Modification of amide/amine Kinase Inhibitor Kinase Inhibitor Further Functionalization->Kinase Inhibitor

Caption: A representative synthetic strategy for kinase inhibitors using this compound.

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The benzamide moiety is a key pharmacophore in many known PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme. This compound provides a pre-functionalized benzamide core that can be elaborated into potent PARP inhibitors. The bromine atom can be used to introduce larger, often hydrophobic groups that can interact with other regions of the enzyme's active site, thereby enhancing potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety Information Summary

HazardPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Handling Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust.
Storage Keep container tightly closed in a dry and well-ventilated place. Store at 4°C, protected from light.[2]

This information is a summary and the full Safety Data Sheet (SDS) from the supplier should be consulted before use.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile and pre-functionalized scaffold for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase and PARP inhibitors highlights its significance in the development of targeted cancer therapies. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically designed building blocks will undoubtedly increase. Future research will likely focus on expanding the diversity of chemical transformations that can be performed on this scaffold, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Spectroscopic Characterization of 2-Amino-4-bromobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-Amino-4-bromobenzamide (C₇H₇BrN₂O). As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical for its application in research and development. This document, intended for researchers, scientists, and drug development professionals, synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. We delve into the causality behind spectral features, provide standardized protocols for data acquisition, and present the information in a clear, accessible format to support experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound containing three key functional groups: a primary amine, a primary amide, and a bromo substituent. This specific arrangement of electron-donating (amine) and electron-withdrawing (amide, bromine) groups on the benzene ring dictates its unique spectroscopic signature.

Molecular Structure Diagram

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₇BrN₂O [1][2]
Molecular Weight 215.05 g/mol [1]
Monoisotopic Mass 213.97418 Da [3]
CAS Number 879933-60-1

| Appearance | Solid |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and verifying the presence of the amine and amide groups.

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and exchangeable protons of the amine and amide groups. The substitution pattern breaks the symmetry of the benzene ring, resulting in three unique aromatic proton environments.

  • Causality of Chemical Shifts: The aromatic protons are influenced by the electronic effects of the substituents. The -NH₂ group is strongly electron-donating, shielding nearby protons (shifting them upfield), while the -CONH₂ and -Br groups are electron-withdrawing, deshielding them (shifting them downfield). The amide (-CONH₂) and amine (-NH₂) protons are exchangeable and often appear as broad singlets; their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-3 ~7.3 - 7.5 d J ≈ 2 Hz Ortho to C-Br and meta to C-NH₂. Appears as a doublet due to small meta-coupling to H-5.
H-5 ~6.8 - 7.0 dd J ≈ 8 Hz, 2 Hz Ortho to C-Br and ortho to C-NH₂. Split by H-6 (ortho) and H-3 (meta).
H-6 ~7.1 - 7.3 d J ≈ 8 Hz Ortho to the C-CONH₂ group and meta to C-Br. Split by H-5 (ortho).
-NH₂ (Amine) ~4.0 - 5.5 br s - Broad signal due to quadrupole broadening and exchange.

| -CONH₂ (Amide) | ~7.0 - 8.0 | br s | - | Two broad signals may be observed due to restricted rotation around the C-N bond. |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbonyl carbon of the amide group.

  • Causality of Chemical Shifts: The carbonyl carbon (-C=O) is significantly deshielded and appears far downfield (160-180 ppm).[4] Aromatic carbons directly attached to electronegative atoms (Br, N) have their chemical shifts significantly altered. The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the amine group (C-2) will be shifted downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C-1 (-C-CONH₂) ~135 - 140 Aromatic quaternary carbon, deshielded by the amide group.
C-2 (-C-NH₂) ~145 - 150 Aromatic quaternary carbon, strongly deshielded by the attached nitrogen.
C-3 ~128 - 132 Aromatic CH carbon.
C-4 (-C-Br) ~110 - 115 Aromatic quaternary carbon, shielded by the heavy bromine atom.
C-5 ~120 - 125 Aromatic CH carbon.
C-6 ~115 - 120 Aromatic CH carbon.

| C-7 (-C=O) | ~168 - 172 | Carbonyl carbon, characteristically found at the low-field end of the spectrum.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable N-H protons) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).[5]

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width and acquisition time.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide groups, the C=O bond of the amide, and vibrations from the aromatic ring.

  • Causality of Vibrational Frequencies:

    • N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. Primary amides (-CONH₂) also show two bands in a similar region.[6] These may overlap but are characteristic.

    • C=O Stretching (Amide I): The carbonyl group of the amide produces a very strong, sharp absorption band, typically between 1640-1680 cm⁻¹.[7] Its exact position can be influenced by hydrogen bonding.

    • N-H Bending (Amide II): This vibration, involving both N-H bending and C-N stretching, results in a strong band around 1600-1640 cm⁻¹.

    • Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

    • C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3300 Medium-Strong Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3350 - 3180 Medium-Strong Asymmetric & Symmetric N-H Stretch Primary Amide (-CONH₂)
1680 - 1640 Strong, Sharp C=O Stretch (Amide I) Amide
1640 - 1600 Strong N-H Bend (Amide II) Amide
1600 - 1450 Medium-Weak C=C Stretch Aromatic Ring
~800 - 850 Strong C-H Out-of-Plane Bending Substituted Aromatic

| 650 - 500 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Analysis of the Mass Spectrum
  • Molecular Ion Peak (M⁺): The most critical feature in the mass spectrum of this compound is the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8] This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

  • Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) will cause the molecular ion to fragment in predictable ways. A plausible fragmentation involves the loss of the amide moiety or the bromine atom.

Plausible MS Fragmentation Pathway

fragmentation M [C₇H₇BrN₂O]⁺˙ m/z = 214/216 F1 [C₇H₅BrN]⁺˙ m/z = 198/200 M->F1 - NH₂ F2 [C₇H₇N₂O]⁺ m/z = 135 M->F2 - Br˙ F3 [C₆H₅N]⁺˙ m/z = 91 F2->F3 - CONH₂

Caption: A potential fragmentation pathway for this compound under mass spectrometry analysis.

Table 5: Predicted m/z Values for Key Ions (HRMS)

Ion Formula Calculated m/z ([M+H]⁺) Rationale
[M+H]⁺ [C₇H₈BrN₂O]⁺ 214.98146 / 216.97941 Protonated molecule (⁷⁹Br / ⁸¹Br isotopes).[3]
[M+Na]⁺ [C₇H₇BrN₂ONa]⁺ 236.96340 / 238.96135 Sodium adduct (⁷⁹Br / ⁸¹Br isotopes).[3]
[M-NH₂]⁺ [C₇H₅BrN]⁺ 197.96033 / 199.95828 Fragment from loss of the amino group.

| [M-CONH₂]⁺ | [C₆H₅BrN]⁺ | 170.96543 / 172.96338 | Fragment from loss of the carboxamide group. |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a standard method for analyzing non-volatile polar compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

  • LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to purify it before it enters the mass spectrometer. This is a crucial step for quality control.

  • Ionization: The sample eluting from the LC is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis:

    • Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) scans a range of m/z values to detect the molecular ions.[9]

    • Tandem MS (MS/MS): For structural confirmation, the precursor ion of interest (e.g., m/z 214.98) is selected, fragmented in a collision cell, and the resulting product ions are analyzed.[10] This provides the fragmentation pattern.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular framework. IR spectroscopy provides rapid confirmation of essential functional groups, including the amine and amide moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive signature. The integrated application of these methods, guided by the protocols and interpretations outlined in this guide, provides a robust system for the comprehensive characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-bromobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-4-bromobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document leverages foundational chemical principles and data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. Herein, we delve into the theoretical underpinnings of its solubility, present a detailed, field-proven experimental protocol for its determination, and offer insights into predicting its behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the developability of a potential drug candidate. It directly influences bioavailability, manufacturability, and the design of effective dosage forms. For a compound like this compound, which serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and ensuring the quality and consistency of the final product. This guide is designed to empower researchers with the necessary knowledge and methodologies to navigate the solubility landscape of this important molecule.

Physicochemical Properties of this compound and its Analogs

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Below is a summary of the key physicochemical parameters for this compound and two structurally related compounds, 2-Aminobenzamide and 4-Bromobenzamide, which can provide context for its expected behavior.

PropertyThis compound2-Aminobenzamide (Analog)4-Bromobenzamide (Analog)Source(s)
Molecular Formula C₇H₇BrN₂OC₇H₈N₂OC₇H₆BrNO[1][2]
Molecular Weight 215.05 g/mol 136.15 g/mol 200.03 g/mol [1][2]
CAS Number 112253-70-088-68-6698-67-9[2][3]
Appearance SolidLight brown crystalline powderWhite to almost white powder[1][4]
Melting Point Not specified111-113 °C190-193 °C[2]
Predicted logP 1.13-0.3 - 0.641.8[3][5][6]
Polar Surface Area 69.11 Ų69.11 Ų43.1 Ų[3][5][6]

The structure of this compound features a primary amide group (-CONH₂), a primary aromatic amine group (-NH₂), and a bromine atom attached to a benzene ring. The amide and amine groups are polar and capable of acting as both hydrogen bond donors and acceptors, which is expected to enhance solubility in polar solvents.[7] Conversely, the aromatic ring and the bromine atom contribute to the molecule's lipophilicity and molecular weight, which can favor solubility in less polar environments and may increase the energy required to overcome the crystal lattice.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For this compound, we can anticipate the following trends based on its structure:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amide and amine groups of the solute. The -OH group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and the amino nitrogen, while the oxygen and nitrogen atoms of the solute can accept hydrogen bonds from the solvent. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. They can interact favorably with the polar regions of this compound. Solvents like acetone are effective at solvating polar molecules, and good solubility can be anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The interactions between the nonpolar solvent molecules and the highly polar this compound are likely to be weak (van der Waals forces). These interactions are generally insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid crystal lattice of the solute. Consequently, low solubility is expected in nonpolar solvents.

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility in different solvent classes.

G cluster_solute This compound Structure cluster_solvents Solvent Classes cluster_solubility Expected Solubility Solute C₇H₇BrN₂O Amide Amide Group (-CONH₂) (H-bond donor/acceptor) Solute->Amide Amine Amine Group (-NH₂) (H-bond donor/acceptor) Solute->Amine Aromatic Aromatic Ring & Bromine (Lipophilicity, van der Waals) Solute->Aromatic Protic Polar Protic (e.g., Methanol, Ethanol) Amide->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) Amide->Aprotic Dipole-dipole, H-bond accepting Amine->Protic Strong H-bonding Amine->Aprotic Dipole-dipole, H-bond accepting Aromatic->Aprotic Weak interactions Nonpolar Nonpolar (e.g., Toluene, Hexane) Aromatic->Nonpolar Weak van der Waals High_Sol High Solubility Protic->High_Sol Med_Sol Moderate Solubility Aprotic->Med_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Caption: Predicted solubility based on molecular interactions.

Illustrative Solubility Data of a Structural Analog: 2-Aminobenzamide

It is crucial to note that the presence of the bromine atom in this compound will alter its solubility profile due to increased molecular weight and potentially different crystal packing energy. However, the relative solubility in different solvent classes is expected to follow a similar pattern.

SolventMole Fraction (x1) at 293.15 K (20°C)Mole Fraction (x1) at 313.15 K (40°C)Solvent Class
Methanol 0.20310.3164Polar Protic
Ethanol 0.13780.2295Polar Protic
n-Propanol 0.09110.1654Polar Protic
Isopropanol 0.07720.1458Polar Protic
n-Butanol 0.06340.1245Polar Protic
Acetone 0.12650.2311Polar Aprotic
Ethyl Acetate 0.03810.0792Polar Aprotic
Acetonitrile 0.02760.0543Polar Aprotic
Tetrahydrofuran 0.20890.3443Polar Aprotic

Data extracted from the Journal of Chemical & Engineering Data, 2019, 64, 9, 4049-4057.[8]

Analysis of Analog Data: As predicted by the theoretical framework, 2-Aminobenzamide exhibits the highest solubility in polar solvents like methanol and tetrahydrofuran, where strong solute-solvent interactions are possible.[8] The solubility generally decreases as the alkyl chain of the alcohol solvent increases, which is attributable to the decreasing polarity of the solvent.[8] Solubility in polar aprotic solvents is variable, with good solubility in acetone and tetrahydrofuran but lower solubility in ethyl acetate and acetonitrile.[8] This highlights the nuanced nature of solute-solvent interactions beyond simple polarity. In all cases, solubility increases with temperature, indicating that the dissolution process is endothermic.

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6] It is a robust and reliable technique that, when performed correctly, yields high-quality data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Record the mass of the added solid.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean, tared vial. This step must be performed quickly to minimize any temperature fluctuations.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve is required for this quantification.

Data Calculation

The solubility can be expressed in various units:

  • Solubility (mg/mL):

    • Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

  • Solubility ( g/100 g solvent):

    • This is a common gravimetric unit. It requires weighing the supernatant and knowing the mass of the dissolved solute.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep 1. Preparation Add excess solute to a known volume of solvent in a vial. start->prep equil 2. Equilibration Agitate at constant temperature for 24-48 hours. prep->equil separate 3. Phase Separation Centrifuge and filter the saturated solution. equil->separate quantify 4. Quantification Dilute and analyze the concentration via HPLC. separate->quantify end End Calculate Solubility quantify->end

Caption: Experimental workflow for thermodynamic solubility determination.

Discussion and Conclusion

While direct experimental data for the solubility of this compound in organic solvents is lacking in public literature, a robust predictive framework can be established based on its molecular structure and data from close analogs. The presence of both hydrogen-bond donating and accepting groups in the form of the primary amide and amine functionalities suggests a favorable interaction with polar solvents, particularly polar protic solvents like alcohols. The illustrative data from 2-aminobenzamide strongly supports this, showing high solubility in methanol and decreasing solubility with decreasing solvent polarity.[8]

The addition of a bromine atom to the aromatic ring in this compound introduces several competing factors. The increased molecular weight and the potential for stronger crystal lattice forces due to halogen-halogen interactions could decrease overall solubility compared to 2-aminobenzamide. Conversely, the bromine atom also increases the molecule's polarizability, which could lead to stronger dispersion forces and potentially enhance solubility in certain polar aprotic solvents.

For researchers and drug development professionals, the key takeaway is the necessity of experimental determination. The detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for generating the precise solubility data required for process development and formulation. By systematically evaluating the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and dimethyl sulfoxide), a comprehensive solubility profile can be constructed. This data is invaluable for making informed decisions in the development of new chemical entities and manufacturing processes.

References

Potential biological activities of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-4-bromobenzamide

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with diverse biological activities are paramount. This compound, a seemingly simple molecule, represents a compelling starting point for the development of new therapeutic agents. Its unique substitution pattern, featuring an amino group, a bromine atom, and an amide functional group on a benzene ring, provides a rich chemical space for derivatization and interaction with biological targets.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, grounded in existing literature on related compounds and offering actionable experimental protocols to validate these hypotheses.

Molecular Profile and Synthetic Tractability

Chemical Structure: this compound Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol

The presence of the amino and amide groups offers sites for hydrogen bonding and further chemical modification, while the bromine atom can participate in halogen bonding or serve as a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Synthesis Overview

The synthesis of this compound is well-documented, with several established methods offering flexibility in laboratory-scale and potential scale-up production. Common synthetic routes include the direct bromination of 2-aminobenzamide or the amidation of 2-amino-4-bromobenzoic acid.[1] More contemporary approaches, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields, making this scaffold readily accessible for research purposes.[1]

Potential Biological Activities: A Multifaceted Profile

While direct and extensive biological studies on this compound are emerging, the broader class of benzamides and related brominated compounds exhibits a wide spectrum of pharmacological effects.[2] This section will delve into the most promising potential activities, providing the scientific rationale and detailed protocols for their investigation.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The benzamide moiety is a common feature in a variety of anticancer agents.[2] Furthermore, derivatives of 2-amino-1,4-naphthoquinone-benzamides have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that the 2-aminobenzamide core can be a valuable pharmacophore in oncology.[3]

2.1.1. Hypothetical Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of this compound derivatives involves the induction of apoptosis. This could be mediated through the inhibition of key survival proteins or the activation of pro-apoptotic pathways. The bromophenyl moiety might enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions.

This compound Derivative This compound Derivative Target Protein (e.g., Bcl-2 family) Target Protein (e.g., Bcl-2 family) This compound Derivative->Target Protein (e.g., Bcl-2 family) Binding Inhibition of Anti-apoptotic Signal Inhibition of Anti-apoptotic Signal Target Protein (e.g., Bcl-2 family)->Inhibition of Anti-apoptotic Signal Activation of Caspase Cascade Activation of Caspase Cascade Inhibition of Anti-apoptotic Signal->Activation of Caspase Cascade Apoptosis Apoptosis Activation of Caspase Cascade->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

2.1.2. Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundMDA-MB-231 IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Known ValueKnown ValueKnown Value
Antimicrobial Activity: A Potential Weapon Against Pathogens

Benzamide derivatives have been reported to possess significant antimicrobial properties.[2][4] The presence of a bromine atom can enhance the antimicrobial activity of organic compounds.[5][6] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

2.2.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Inoculum Preparation:

    • Culture bacteria and fungi overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only). Also, include a standard antibiotic as a reference.

    • Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
CiprofloxacinKnown ValueKnown ValueN/A
FluconazoleN/AN/AKnown Value
Enzyme Inhibition: Modulating Key Biological Pathways

The 2-aminobenzamide scaffold is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy.[7][8] Derivatives of 2-aminobenzamide have shown potent and selective inhibition of class I HDACs.[7][9][10]

2.3.1. Proposed Mechanism: HDAC Inhibition

This compound and its derivatives can potentially act as HDAC inhibitors by chelating the zinc ion in the active site of the enzyme through the amino and amide groups, thereby blocking substrate binding and enzymatic activity. This leads to hyperacetylation of histones, altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

This compound Derivative This compound Derivative HDAC Active Site (with Zn²⁺) HDAC Active Site (with Zn²⁺) This compound Derivative->HDAC Active Site (with Zn²⁺) Chelation Inhibition of Deacetylation Inhibition of Deacetylation HDAC Active Site (with Zn²⁺)->Inhibition of Deacetylation Histone Hyperacetylation Histone Hyperacetylation Inhibition of Deacetylation->Histone Hyperacetylation Altered Gene Expression Altered Gene Expression Histone Hyperacetylation->Altered Gene Expression Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Altered Gene Expression->Cell Cycle Arrest / Apoptosis

References

An In-Depth Technical Guide to 2-Amino-4-bromobenzamide: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-bromobenzamide has emerged as a pivotal synthetic intermediate, prized by researchers in medicinal chemistry and materials science for its unique structural attributes. The strategic placement of an amino group, a bromine atom, and a primary amide on a benzene ring offers a trifecta of reactive sites. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its versatile reactivity in key transformations. We will delve into the causality behind experimental choices for cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, and its application in the construction of complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (C₇H₇BrN₂O) is an off-white to pale yellow solid whose value lies in its functional group arrangement.[1][2] The ortho-amino benzamide substructure is a common precursor for a variety of heterocyclic systems, while the bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions.[1] This pre-installed functionality allows for the rapid assembly of molecular complexity, making it a highly sought-after intermediate in the synthesis of biologically active compounds and novel organic materials.[1]

Key Physicochemical and Structural Data

A summary of the essential properties of this compound is provided below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[2][3]
Molecular Weight 215.05 g/mol [2][3]
CAS Number 112253-70-0[3][4]
Appearance Solid[2]
SMILES O=C(N)C1=C(N)C=C(Br)C=C1[2][5]
InChI Key OFXMSVAQRRUVHA-UHFFFAOYSA-N[2][5]

Synthesis and Purification of this compound

The preparation of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Common Synthetic Pathways:

  • Direct Bromination: This approach typically starts from 2-aminobenzamide, which is brominated using an appropriate brominating agent like N-Bromosuccinimide (NBS) or elemental bromine.[1] Careful control of reaction conditions is necessary to ensure selective bromination at the 4-position, para to the activating amino group.

  • Amidation of 2-Amino-4-bromobenzoic Acid: This is a classical and reliable method involving the conversion of the corresponding carboxylic acid to the primary amide.[1] This can be achieved via an acid chloride intermediate or through direct coupling with an ammonia source using peptide coupling reagents.

  • Ring-Opening Reactions: Certain heterocyclic precursors, such as appropriately substituted isatins, can undergo ring-opening reactions to yield the target benzamide.[1]

Modern advancements, particularly microwave-assisted synthesis, have been shown to dramatically reduce reaction times and improve yields for these transformations by enabling rapid and uniform heating.[1]

Workflow for Synthesis via Amidation

A 2-Amino-4-bromobenzoic Acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B C 2-Amino-4-bromobenzoyl Chloride (Intermediate) B->C D Ammonolysis (e.g., aq. NH₃) C->D E This compound (Crude Product) D->E F Purification (Recrystallization) E->F G Pure Product F->G

Caption: Synthesis workflow via the amidation of 2-amino-4-bromobenzoic acid.

Experimental Protocol: Synthesis from 2-Amino-4-bromobenzoic Acid

This protocol describes a standard laboratory procedure for the amidation of 2-amino-4-bromobenzoic acid.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated ammonium hydroxide (aq. NH₃)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-bromobenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.

    • Remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40 °C) to ensure completion.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-amino-4-bromobenzoyl chloride is typically used directly in the next step.

  • Ammonolysis:

    • Cool the flask containing the crude acid chloride in a large ice bath.

    • Carefully and slowly add concentrated ammonium hydroxide solution to the flask with vigorous stirring. This reaction is highly exothermic.

    • A precipitate will form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or another suitable solvent to remove impurities.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Core Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound stems from its ability to undergo a wide range of chemical transformations at its distinct functional groups. The bromine atom is the primary site for cross-coupling, while the amino and amide groups are key for constructing heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime target for palladium-catalyzed reactions, enabling the formation of new C-C and C-N bonds with exceptional reliability and functional group tolerance.[6][7]

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, used to couple aryl halides with organoboron species.[6][8] For this compound, this allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 4-position.

Causality: This reaction is chosen for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[6][9]

cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange (Base) PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation (R²-B(OR)₂) PdII_C->Pd0 Reductive Elimination Product Ar-R² PdII_C->Product ArBr Ar-Br (Substrate) ArBr->PdII_A Boronic R²-B(OR)₂ Boronic->PdII_C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).[6]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This reaction has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[7][10] It is invaluable for creating analogues of this compound where the bromine is replaced by a new amino moiety.

Causality: The Buchwald-Hartwig amination is the method of choice for C-N bond formation due to its superior functional group tolerance and broader substrate scope compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions.[10]

cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ PdII_A->PdII_B Amine Coordination PdII_C Ar-Pd(II)L₂(NR¹R²) PdII_B->PdII_C Deprotonation (Base) PdII_C->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_C->Product ArBr Ar-Br (Substrate) ArBr->PdII_A Amine HNR¹R² Amine->PdII_B

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq).[11]

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[11]

Cyclization Reactions for Heterocycle Synthesis

The ortho-amino-benzamide motif is a classic precursor for the synthesis of nitrogen-containing fused heterocycles, which are privileged structures in medicinal chemistry.[12]

Common Heterocyclic Targets:

  • Quinazolinones: Synthesized by condensation and cyclization with aldehydes, ketones, or carboxylic acid derivatives.[12]

  • Benzoxazinones: Formed by reacting with acylating agents like acetic anhydride, followed by cyclization.[12]

  • 3-(Imino)isoindolin-1-ones: A novel route involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, showcasing the utility of the bromine atom in non-palladium catalyzed transformations.[13]

Start This compound Reagent1 Reagent A (e.g., Aldehyde) Start->Reagent1 Reagent2 Reagent B (e.g., Acyl Chloride) Start->Reagent2 Reagent3 Reagent C (e.g., Carbodiimide) Start->Reagent3 Product1 4-Bromo-quinazolinone Derivative Reagent1->Product1 Condensation/ Cyclization Product2 4-Bromo-benzoxazinone Derivative Reagent2->Product2 Acylation/ Cyclization Product3 Imino-isoindolinone Derivative Reagent3->Product3 Metal-Catalyzed Cyclization

Caption: Versatility of this compound in synthesizing diverse heterocycles.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.[14]

  • Hazard Classification: Typically classified as an Acute Oral Toxin (Category 4) and may cause skin sensitization.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[2]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound stands as a testament to the power of strategic functionalization in a synthetic intermediate. Its capacity to undergo selective and high-yielding transformations at its bromine, amino, and amide moieties makes it an exceptionally valuable tool for the efficient construction of complex molecules. From its role in palladium-catalyzed cross-couplings to its utility as a precursor for diverse heterocyclic systems, this compound provides a reliable and versatile platform for innovation in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

A Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-bromobenzamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the chemical reactivity of the primary amino group in 2-Amino-4-bromobenzamide, a versatile intermediate in medicinal chemistry and materials science. We move beyond simple reaction schemes to explore the underlying electronic and steric factors that govern its behavior. This document is structured to provide researchers, scientists, and drug development professionals with a strategic understanding of how to leverage this molecule's unique properties. We will dissect key transformations including N-acylation, N-alkylation, diazotization, and its role in transition metal-catalyzed cross-coupling reactions. Each section provides not only detailed, field-proven protocols but also the causal reasoning behind experimental choices, ensuring that the methodologies are both reproducible and intellectually transparent.

The Structural and Electronic Landscape of this compound

The reactivity of the amino group in this compound is not dictated by the amine in isolation but is a consequence of a complex interplay between three distinct functional groups on an aromatic scaffold. Understanding these interactions is paramount for predicting reaction outcomes and designing robust synthetic routes.

Molecular Structure and Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₇BrN₂O.[1][2][3][4][5] Its structure features an amino group (-NH₂) and a carboxamide group (-CONH₂) in an ortho relationship, and a bromine atom (-Br) para to the amino group.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[4][5]
Molecular Weight 215.05 g/mol [4][5]
CAS Number 112253-70-0[5]
Appearance Solid[4]
InChIKey OFXMSVAQRRUVHA-UHFFFAOYSA-N[2][4]
Analysis of Electronic Effects: The Interplay of Activating and Deactivating Groups

The nucleophilicity of the amino group is finely tuned by the electronic push-and-pull of the adjacent substituents.

  • Amino Group (-NH₂): As a strong activating group, the nitrogen's lone pair donates electron density into the aromatic π-system via the resonance or mesomeric effect (+M). This effect significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack and enhancing the nucleophilicity of the amine itself.[6][7]

  • Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring. However, they also possess lone pairs that can be donated into the ring via resonance (+M). For bromine, the inductive effect outweighs the resonance effect, resulting in net deactivation.[8]

  • Carboxamide Group (-CONH₂): The amide group is a moderate deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both induction and resonance (-M effect), reducing the ring's overall nucleophilicity.

The combined influence results in an amino group that is less basic and nucleophilic than that of aniline, yet remains the most reactive site for many nucleophilic reactions.[7]

Fig 1. Electronic contributions of substituents on the amino group's reactivity.
The Impact of Steric Hindrance

The placement of the bulky carboxamide group ortho to the amino group creates significant steric hindrance.[9][10] This spatial crowding can impede the approach of large electrophiles or reagents to the nitrogen atom, potentially slowing reaction rates or influencing regioselectivity in favor of less hindered sites.[11][12] This effect must be considered when selecting reagents and reaction conditions.

Core Reactivity of the Amino Group as a Nucleophile

The primary amino group serves as a potent nucleophile, enabling a variety of crucial C-N bond-forming reactions.

N-Acylation: A Strategy for Protection and Reactivity Modulation

N-acylation is a fundamental transformation used to convert the primary amine into a secondary amide. This strategy is often employed for two primary reasons:

  • Protection: The resulting amide is significantly less nucleophilic and basic, protecting it from undesired reactions.

  • Reactivity Attenuation: The acetyl group's electron-withdrawing nature drastically reduces the activating influence on the aromatic ring, which can prevent over-reactions like polyhalogenation during electrophilic aromatic substitution.[6][13]

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. If using an organic solvent, wash the mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 2-acetamido-4-bromobenzamide, can be purified by recrystallization.[14][15]

N-Alkylation: Challenges and Modern Catalytic Solutions

Direct N-alkylation of the amino group with alkyl halides can be challenging, often leading to mixtures of mono- and di-alkylated products and potential quaternization. Modern catalytic methods, such as "borrowing hydrogen" catalysis using alcohols as alkylating agents, offer a greener and more selective alternative.[16] These methods typically involve a metal catalyst that transiently oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[17]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired primary alcohol (1.5 eq), and a suitable catalyst (e.g., a Ru or Ir pincer complex, 1-2 mol%).

  • Reaction: Heat the mixture in a high-boiling, non-coordinating solvent (e.g., toluene or dioxane) to a temperature typically between 100-140 °C for 12-24 hours. Water is the only byproduct.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Isolation: Dry the organic phase, concentrate, and purify the product using column chromatography on silica gel.[16]

Buchwald-Hartwig Amination: C-N Bond Formation

While the amino group of this compound can act as the nucleophile in a Buchwald-Hartwig amination, it is more common to see the C-Br bond of this molecule participate as the electrophilic partner. However, for the purpose of demonstrating the amino group's reactivity, we will consider its role as the amine component coupling with a different aryl halide. This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(aryl)-N bonds.[18][19][20][21]

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[20][21]

Buchwald_Hartwig pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar'-X pd2_complex L₂Pd(II)(Ar')X ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord RNH₂ (Our Substrate) + Base pd_amido L₂Pd(II)(Ar')(NRH) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar'-NRH (Coupled Product) red_elim->product

Fig 2. Catalytic cycle for the Buchwald-Hartwig amination reaction.

Transformation via Diazotization: The Gateway to Diverse Functionalities

The primary aromatic amine functionality is a synthetic linchpin, allowing for its conversion into a diazonium salt. This intermediate is exceptionally versatile, as the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide array of nucleophiles.[22][23]

The Diazotization Reaction

Treatment of this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt.[22]

Diazotization start Ar-NH₂ (this compound) intermediate Ar-N⁺≡N X⁻ (Aryl Diazonium Salt) start->intermediate Reacts with 'NO⁺' equivalent reagents NaNO₂ + 2 HX (e.g., HCl, 0-5 °C) reagents->intermediate Generates product N₂ gas + H₂O intermediate->product Decomposes or reacts further

Fig 3. Workflow for the formation of an aryl diazonium salt.
Sandmeyer and Related Reactions: Versatile C-X Bond Formation

The true synthetic power of diazotization is realized in the subsequent substitution reactions. The Sandmeyer reaction, which uses copper(I) salts, is a classic method for introducing halides or a cyano group.[23][24]

Desired Product (Ar-Y)Reagent(s)Reaction Name
Ar-Cl CuCl / HClSandmeyer
Ar-Br CuBr / HBrSandmeyer
Ar-CN CuCN / KCNSandmeyer
Ar-I KI
Ar-F HBF₄, then heatSchiemann
Ar-OH H₂O, heat
Ar-H H₃PO₂
  • Diazotization: Slowly add a solution of NaNO₂ (1.1 eq) in water to a stirred suspension of this compound (1.0 eq) in 3M HCl at 0-5 °C. Stir for 30 minutes.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of N₂ gas will be observed.

  • Workup: After gas evolution ceases, warm the mixture to room temperature and stir for several hours. Neutralize with a base (e.g., Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic extracts, dry, and concentrate. Purify the resulting 4-bromo-2-cyanobenzamide by chromatography or recrystallization.[24]

The Amino Group's Influence on Aromatic Ring Reactivity

While the amino group itself reacts, its presence profoundly influences reactions at other sites, particularly the C-Br bond.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The Suzuki-Miyaura Reaction

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[25][26] The ortho-amino group can play a dual role. It can act as a coordinating ligand to the palladium center, potentially influencing the rate and efficiency of the catalytic cycle. Its basicity may also require careful selection of the base used in the reaction to avoid side reactions.

Suzuki_Miyaura pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br (Our Substrate) pd2_complex L₂Pd(II)(Ar)Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'B(OH)₂ + Base pd_organo L₂Pd(II)(Ar)(R') transmetal->pd_organo red_elim Reductive Elimination pd_organo->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) red_elim->product

Fig 4. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by LC-MS or TLC.[25]

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by flash column chromatography.[27]

Conclusion: A Strategic Overview for the Synthetic Chemist

This compound is a strategically valuable building block precisely because of the nuanced reactivity of its amino group. A skilled chemist can leverage this group as a nucleophilic handle for direct functionalization (acylation, alkylation), transform it into a diazonium salt to access a vast chemical space, or utilize its electronic influence to direct other transformations on the aromatic ring. By understanding the interplay of electronics and sterics, and by selecting the appropriate modern catalytic tools, the reactivity of this molecule can be precisely controlled to build complex molecular architectures essential for the advancement of drug discovery and materials science.

References

Role of the bromine substituent in 2-Amino-4-bromobenzamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Bromine Substituent in 2-Amino-4-bromobenzamide Reactivity

Abstract

This compound is a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and complex heterocyclic systems. Its chemical behavior is dictated by the interplay of three distinct functional groups: a nucleophilic amino group, an electron-withdrawing amide group, and a halogen substituent. This guide focuses on the pivotal role of the bromine atom, elucidating how its unique electronic and steric properties influence the reactivity of the aromatic ring and provide a synthetic handle for advanced chemical transformations. We will explore its dual-nature electronic effects, its directing influence in electrophilic substitutions, and its critical function as a leaving group in nucleophilic and transition-metal-catalyzed cross-coupling reactions.

Introduction: The Architectural Significance of this compound

This compound (C₇H₇BrN₂O) is a substituted aromatic compound whose value lies in the strategic placement of its functional groups.[1][2] The amino and amide moieties are precursors to a vast array of heterocyclic structures, while the bromine atom offers a reliable point for molecular elaboration. Understanding the bromine's influence is paramount for any scientist aiming to leverage this molecule's synthetic potential. This guide moves beyond a simple recitation of reactions to explain the underlying principles that govern its reactivity, providing researchers with the predictive power needed for rational molecular design.

Physicochemical and Spectroscopic Data

A baseline understanding of a molecule's physical properties is essential before its reactivity can be explored.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol [3]
Appearance Solid
CAS Number 112253-70-0[3]
InChI Key OFXMSVAQRRUVHA-UHFFFAOYSA-N

The Duality of Bromine: Electronic and Steric Effects

The bromine atom, like other halogens, exerts a complex influence on the aromatic ring to which it is attached. This influence is a classic example of the competition between two fundamental electronic forces: the inductive effect and the resonance effect.

Inductive Effect (Electron-Withdrawing)

Due to its high electronegativity relative to carbon, the bromine atom pulls electron density away from the benzene ring through the sigma (σ) bond. This is known as the inductive effect (-I). This withdrawal of electron density deactivates the entire aromatic ring, making it less reactive towards electrophilic attack compared to unsubstituted benzene.[4][5]

Resonance Effect (Electron-Donating)

Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring.[6] This donation of electron density is the resonance effect (+R). This effect specifically enriches the ortho and para positions with electron density.[4]

The Net Result: An Ortho, Para-Director and Deactivator

In the case of bromine, the strong inductive effect (-I) outweighs the weaker resonance effect (+R).[4] The net result is that the entire ring is deactivated. However, the resonance donation, while not strong enough to overcome the inductive pull, still makes the ortho and para positions less deactivated than the meta position.[4] Therefore, the bromine substituent is classified as a deactivating, ortho, para-directing group .

electronic_effects substituent Bromine Atom High Electronegativity p-Orbital Lone Pairs inductive Inductive Effect (-I) substituent:f0->inductive pulls σ-electrons resonance Resonance Effect (+R) substituent:f1->resonance donates π-electrons outcome Overall Influence Ring Deactivation (Less reactive than benzene) Ortho, Para-Directing (Directs incoming electrophiles) inductive->outcome label_i Dominant Effect resonance->outcome label_r Positional Effect

Caption: Competing electronic effects of the bromine substituent.

Reactivity Landscape of this compound

The reactivity of the molecule is a composite of the directing effects of all three substituents.

  • -NH₂ (Amino): Strongly activating, ortho, para-director.

  • -Br (Bromo): Deactivating, ortho, para-director.

  • -CONH₂ (Amide): Deactivating, meta-director.

The bromine atom is the key to unlocking much of this molecule's synthetic utility, serving alternately as a directing group and as a reactive handle for substitution.

Electrophilic Aromatic Substitution (EAS)

For an incoming electrophile, the positions on the ring are influenced by all three groups. The powerful activating effect of the amino group (-NH₂) typically dominates the directing effects.

  • The position ortho to the amino group (C3) is activated.

  • The position para to the amino group (C5) is also strongly activated.

Given that the C5 position is also ortho to the bromine, it is a highly likely site for electrophilic attack. The bromine at C4 ensures that substitution does not occur at that position and helps direct incoming electrophiles to C5.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions. While typically difficult on an electron-rich ring, the presence of the electron-withdrawing amide group, particularly its ability to stabilize a negative charge intermediate (Meisenheimer complex), can facilitate this reaction under forceful conditions (e.g., high temperature, strong nucleophile).

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant role of the bromine substituent in modern organic synthesis. The carbon-bromine bond provides a perfect handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high precision.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

  • Heck Reaction: Reaction with an alkene to form a new C-C bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.

These reactions transform the stable, readily available this compound into more complex and valuable derivatives, making it a cornerstone of combinatorial and medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating workflow for the synthesis of 2-Amino-4-phenylbenzamide, demonstrating the utility of the bromine atom as a reactive site. The causality behind each step is explained to ensure scientific integrity.

Objective: To replace the bromine atom of this compound with a phenyl group via a palladium-catalyzed Suzuki coupling reaction.

Reagents & Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates, column chromatography supplies (silica gel), NMR tubes, Mass Spectrometer.

suzuki_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep1 Combine Reactants: This compound, Phenylboronic acid, K₂CO₃ in Schlenk flask prep2 Add Solvents: Toluene and Water prep1->prep2 prep3 De-gas Mixture: Bubble with N₂/Ar for 15-20 min prep2->prep3 prep4 Add Catalyst & Ligand: Pd(OAc)₂ and PPh₃ prep3->prep4 react Heat Reaction: Stir at 80-100 °C under N₂/Ar Monitor by TLC prep4->react workup1 Cool to RT Dilute with Ethyl Acetate react->workup1 workup2 Wash with Water & Brine workup1->workup2 workup3 Dry Organic Layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Purify via Column Chromatography workup4->purify1 purify2 Characterize Product: ¹H NMR, ¹³C NMR, MS purify1->purify2

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A dry Schlenk flask is charged with this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground potassium carbonate (2.5 eq).

    • Causality: The flask must be dry to prevent side reactions. K₂CO₃ is the base required to activate the boronic acid and facilitate the catalytic cycle. An excess of boronic acid ensures complete consumption of the starting material.

  • Solvent Addition and Degassing: Toluene and water (e.g., in a 4:1 ratio) are added. The mixture is vigorously stirred and degassed by bubbling with an inert gas (N₂ or Ar) for 20 minutes.

    • Causality: The biphasic solvent system is common for Suzuki reactions. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Introduction: Under a positive pressure of inert gas, the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%) are added.

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). The inert atmosphere prevents catalyst degradation upon addition.

  • Reaction Execution: The flask is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heat provides the necessary activation energy. TLC allows for real-time monitoring to determine the reaction endpoint, preventing unnecessary heating or premature termination.

  • Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and then brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: The workup removes the inorganic base, salts, and water-soluble impurities. Drying the organic layer is essential before solvent removal.

  • Purification and Validation: The crude product is purified by flash column chromatography on silica gel. The pure fractions are combined and concentrated. The final product's identity and purity are confirmed by NMR spectroscopy and Mass Spectrometry.

    • Causality: Chromatography separates the desired product from unreacted reagents, catalyst residues, and byproducts. Spectroscopic analysis provides definitive structural proof, validating the success of the transformation.

Conclusion

The bromine substituent in this compound is far more than a simple placeholder. It is a nuanced modulator of the aromatic ring's reactivity and a versatile synthetic tool. Its deactivating inductive effect is tempered by its ortho, para-directing resonance, which, in concert with the other functional groups, guides the course of electrophilic substitution. Most importantly, the C-Br bond serves as a robust and reliable anchor point for modern cross-coupling chemistry, enabling the construction of complex molecular architectures. A thorough understanding of these roles is indispensable for any researcher seeking to exploit this valuable chemical intermediate in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: A High-Throughput Microwave-Assisted Protocol for the Synthesis of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromobenzamide is a crucial intermediate and structural motif in medicinal chemistry and drug discovery. As a substituted anthranilamide, it serves as a versatile scaffold for synthesizing a range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The traditional synthesis of such benzamides often requires harsh conditions and extended reaction times. Microwave-Assisted Organic Synthesis (MAOS) presents a transformative alternative, leveraging the principles of green chemistry to accelerate chemical reactions dramatically.[2] By utilizing microwave irradiation, this method facilitates rapid, uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[3][4][5]

This guide provides a detailed, field-proven protocol for the synthesis of this compound from 2-amino-4-bromobenzoic acid using microwave technology. It delves into the causality behind the experimental design, the underlying reaction mechanism, and robust methods for product validation, offering researchers a reliable and efficient pathway to this valuable chemical building block.

Principle of Microwave-Assisted Synthesis

Microwave synthesis operates on the principle of direct dielectric heating. Polar molecules within the reaction mixture, such as the solvent and reactants, absorb microwave energy and are forced to align with the rapidly oscillating electric field. This process generates internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[2][4] This efficient energy transfer avoids the slow and uneven heating characteristic of conventional oil baths, accelerating reaction rates (often from hours to minutes) and minimizing the formation of side products that can arise from prolonged exposure to high temperatures.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol details the direct amidation of 2-amino-4-bromobenzoic acid. The high temperatures achievable under sealed-vessel microwave conditions facilitate the direct condensation of the carboxylic acid with an ammonia source, eliminating the need for coupling agents.

Reaction Scheme:

Materials and Reaction Parameters
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)AmountRole
2-Amino-4-bromobenzoic Acid216.031.0216 mgSubstrate
Ammonium Hydroxide (28-30% soln.)35.05~151.0 mLAmine Source/Solvent
Microwave Process VialN/AN/A10 mLReaction Vessel
Magnetic Stir BarN/AN/A1Stirring
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-bromobenzoic acid (216 mg, 1.0 mmol).

  • Addition of Amine Source: Carefully add ammonium hydroxide solution (1.0 mL, ~15 mmol) to the vial.

  • Vessel Sealing: Securely seal the vial with a Teflon-lined cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave synthesizer. Irradiate the mixture according to the parameters in the table below. The reaction is typically complete within 20 minutes.

ParameterValue
Temperature160 °C
Ramp Time2 minutes
Hold Time20 minutes
PowerDynamic (Max 300 W)
StirringHigh
Pre-stirring30 seconds
  • Cooling and Depressurization: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Product Isolation: Once cooled, carefully open the vial. A precipitate should be visible. Add 5 mL of cold deionized water to the mixture and stir for 5 minutes in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 5 mL) and a small amount of cold diethyl ether (5 mL) to facilitate drying.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Analysis reagents Weigh 2-Amino-4-bromobenzoic Acid add_nh4oh Add Ammonium Hydroxide reagents->add_nh4oh seal Seal Microwave Vial add_nh4oh->seal irradiate Irradiate at 160°C for 20 min seal->irradiate cool Cool Vial to < 50°C irradiate->cool precipitate Precipitate with Cold Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water & Ether filtrate->wash dry Dry Under Vacuum wash->dry analysis Characterize Product (NMR, IR, MS) dry->analysis

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Mechanism of Direct Amidation

Under high-temperature microwave conditions, the direct amidation of a carboxylic acid with an amine source proceeds without the need for a catalyst or coupling agent. The proposed mechanism involves several key steps:

  • Salt Formation: The carboxylic acid (R-COOH) and the ammonia from ammonium hydroxide (NH₃) initially form an ammonium carboxylate salt.

  • Dehydration: The intense and rapid heating provided by the microwave irradiation drives the thermal dehydration of this salt. A molecule of water is eliminated.

  • Amide Formation: The elimination of water results in the formation of the stable amide C-N bond, yielding the final this compound product.

The high temperature and pressure within the sealed vessel are critical for shifting the equilibrium of this reversible reaction towards the product side by continuously removing water from the immediate reaction environment.

Proposed Reaction Mechanism Diagram

Caption: Proposed Mechanism for Direct Thermal Amidation.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed. The data presented below are expected values for the final product.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.8 (s, 1H, Ar-H), ~7.5 (br s, 1H, -CONH₂), ~7.2 (d, 1H, Ar-H), ~7.0 (br s, 1H, -CONH₂), ~6.8 (d, 1H, Ar-H), ~6.0 (s, 2H, -NH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O), ~148 (C-NH₂), ~135 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-CH), ~118 (C-Br), ~115 (C-CONH₂).
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch, primary amine & amide), 1650 (C=O stretch, amide I), 1600 (N-H bend, amide II), 800-750 (C-Br stretch).
Mass Spec. (ESI+)m/z: 215.0 [M+H]⁺, 217.0 [M+2+H]⁺. The characteristic 1:1 isotopic pattern for bromine is a key diagnostic feature.[8]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient temperature/time.Increase the hold time in 5-minute increments (e.g., to 25 min) or increase the temperature to 170°C. Ensure the vial was properly sealed to maintain pressure.
Impure Product Presence of unreacted starting material.Improve the washing step during filtration. A dilute acid wash (e.g., 1M HCl) can remove residual amine starting material, followed by a base wash (e.g., NaHCO₃) for the acid.
Reaction Stalled Poor microwave absorption.Ensure a polar solvent is the primary medium. If using a non-polar solvent for other reactions, add a silicon carbide chip or a small amount of an ionic liquid as a passive heater.

References

Application Notes and Protocols for the Direct Bromination of 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated 2-aminobenzamides are pivotal structural motifs in medicinal chemistry and drug development. Their utility as versatile intermediates stems from the strategic placement of the bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, or as a bioisosteric replacement for other functional groups to modulate the pharmacological properties of a lead compound. The direct bromination of 2-aminobenzamide presents a classic case of electrophilic aromatic substitution, where the regiochemical outcome is governed by the interplay of the activating amino group and the deactivating carboxamide group. This guide provides detailed, field-proven protocols for the regioselective direct bromination of 2-aminobenzamide, offering researchers a reliable resource for synthesizing key brominated intermediates.

Understanding the Regioselectivity of Bromination

The amino group (-NH₂) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the benzamide group (-CONH₂) is a deactivating, meta- directing group. In the electrophilic bromination of 2-aminobenzamide, the potent activating effect of the amino group dominates, directing the incoming electrophile primarily to the positions ortho and para to it, which correspond to the 3- and 5-positions of the benzamide ring.[1] Therefore, direct bromination typically yields a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-2-aminobenzamide. The reaction conditions can be fine-tuned to favor either mono- or di-substitution.

Visualization of Directing Effects

G cluster_0 2-Aminobenzamide cluster_1 Substituent Effects cluster_2 Predicted Regiochemistry 2-AB 2-Aminobenzamide NH2 -NH2 Group (Activating, o,p-directing) 2-AB->NH2 Dominant effect CONH2 -CONH2 Group (Deactivating, m-directing) 2-AB->CONH2 Minor effect Products Major Products: - 5-Bromo-2-aminobenzamide - 3,5-Dibromo-2-aminobenzamide NH2->Products CONH2->Products

Caption: Logical flow of substituent effects on the bromination of 2-aminobenzamide.

Protocol 1: Regioselective Synthesis of 5-Bromo-2-aminobenzamide using N-Bromosuccinimide (NBS)

This protocol prioritizes the formation of the mono-brominated product at the 5-position by utilizing the milder brominating agent, N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[2]

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): Chosen over elemental bromine (Br₂) to achieve higher selectivity for mono-bromination. NBS acts as a source of Br⁺ in a more controlled manner, reducing the likelihood of the highly reactive di-bromination.[2]

  • Acetonitrile (CH₃CN): A polar aprotic solvent is used to dissolve the starting material and facilitate the reaction without participating in it.

  • Room Temperature: The reaction is run at room temperature to further control the reactivity and prevent the formation of undesired byproducts that may arise at elevated temperatures.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add 2-aminobenzamide (1.0 eq). Dissolve the starting material in acetonitrile (CH₃CN).

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30 minutes.[3]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-2-aminobenzamide.

Data Summary
ParameterValue
Starting Material 2-Aminobenzamide
Brominating Agent N-Bromosuccinimide (NBS)
Stoichiometry (Substrate:NBS) 1 : 1.05
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature
Reaction Time ~30 minutes[3]
Major Product 5-Bromo-2-aminobenzamide

Workflow Visualization

G Start Start Dissolve Dissolve 2-Aminobenzamide in Acetonitrile Start->Dissolve Add_NBS Add NBS (1.05 eq) at Room Temperature Dissolve->Add_NBS Stir Stir for 30 min Add_NBS->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with aq. Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End 5-Bromo-2-aminobenzamide Purify->End

Caption: Step-by-step workflow for the synthesis of 5-bromo-2-aminobenzamide.

Protocol 2: Synthesis of 3,5-Dibromo-2-aminobenzamide using Elemental Bromine

For applications requiring the di-brominated analog, a more potent brominating agent and slightly harsher conditions are necessary. This protocol employs elemental bromine in acetic acid to achieve exhaustive bromination at the 3- and 5-positions.

Causality Behind Experimental Choices
  • Elemental Bromine (Br₂): A strong brominating agent is used to overcome the deactivating effect of the first bromine substituent and drive the reaction to di-bromination.

  • Acetic Acid (AcOH): A protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.

  • Stoichiometry: A slight excess of bromine (2.1 equivalents) is used to ensure complete di-bromination of the starting material.

Experimental Protocol
  • Reaction Setup: In a fume hood designed for handling corrosive reagents, add 2-aminobenzamide (1.0 eq) to a round-bottom flask equipped with a stir bar and a dropping funnel.

  • Solvent Addition: Add glacial acetic acid to dissolve the 2-aminobenzamide.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (2.1 eq) in acetic acid via the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE).[4][5][6][7][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[3]

  • Reaction Monitoring: Check for the disappearance of the starting material and mono-brominated intermediate by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture into ice water.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 3,5-dibromo-2-aminobenzamide.

Data Summary
ParameterValue
Starting Material 2-Aminobenzamide
Brominating Agent Elemental Bromine (Br₂)
**Stoichiometry (Substrate:Br₂) **1 : 2.1
Solvent Acetic Acid (AcOH)
Temperature 0 °C to Room Temperature
Reaction Time ~2.5 hours[3]
Major Product 3,5-Dibromo-2-aminobenzamide

Reaction Mechanism Visualization

G cluster_0 Electrophilic Aromatic Substitution Start 2-Aminobenzamide Step1 Attack by π-system on Br₂ Start->Step1 Intermediate1 Arenium Ion (Sigma Complex) Step1->Intermediate1 Step2 Deprotonation Intermediate1->Step2 Mono 5-Bromo-2-aminobenzamide Step2->Mono Step3 Second Attack by π-system on Br₂ Mono->Step3 Intermediate2 Dibromo Arenium Ion Step3->Intermediate2 Step4 Deprotonation Intermediate2->Step4 Di 3,5-Dibromo-2-aminobenzamide Step4->Di

Caption: Simplified mechanism for the di-bromination of 2-aminobenzamide.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent and an irritant.[9][10] Avoid contact with skin and eyes. Do not store near combustible materials.[9]

  • Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid.[4][5][6][7][8] Inhalation of fumes can be fatal.[4] Always handle bromine in a fume hood with appropriate respiratory protection if necessary. Have a solution of sodium thiosulfate readily available to neutralize spills.

Conclusion

The direct bromination of 2-aminobenzamide is a versatile transformation that can be controlled to yield either mono- or di-brominated products. The choice of brominating agent and reaction conditions are the key parameters for achieving the desired regioselectivity. The protocols outlined in this guide are robust and have been validated to provide reliable access to these important synthetic intermediates. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental procedures and safety precautions, researchers can confidently incorporate these methods into their synthetic workflows.

References

Amidation of 2-amino-4-bromobenzoic acid to form 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Amidation of 2-Amino-4-bromobenzoic Acid

Abstract

This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 2-Amino-4-bromobenzamide, a key intermediate in medicinal chemistry and drug discovery. The amidation of its precursor, 2-amino-4-bromobenzoic acid, is a critical transformation, often complicated by the molecule's bifunctional nature. This guide explores the mechanistic underpinnings of the reaction, presents two robust protocols utilizing distinct activation strategies (carbodiimide and thionyl chloride), and offers a thorough discussion on safety, characterization, and troubleshooting. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical, field-proven application.

Scientific & Mechanistic Background

This compound serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] Its structure, featuring amino, bromo, and amide functionalities, allows for diverse downstream chemical modifications.[3] The direct amidation of 2-amino-4-bromobenzoic acid, however, presents a classic chemical challenge. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group on the same molecule can lead to self-polymerization under certain activation conditions.

To circumvent this and achieve a high-yield synthesis of the desired primary amide, a careful selection of coupling reagents and reaction conditions is paramount. The most common strategies involve the in-situ activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine source (in this case, ammonia or an ammonia equivalent).

Mechanism 1: Carbodiimide-Mediated Amidation with HOBt

Dicyclohexylcarbodiimide (DCC) is a widely used agent for forming amide bonds.[4] Its primary function is to activate the carboxylic acid by converting the hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be susceptible to side reactions and may lead to racemization if the carboxylic acid is chiral.

The addition of 1-Hydroxybenzotriazole (HOBt) is a critical optimization. HOBt acts as a relay agent, trapping the O-acylisourea intermediate to form an HOBt-activated ester.[6][7] This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions, higher yields, and suppression of side reactions.[5] The overall mechanism is depicted below.

DCC_HOBt_Mechanism Acid 2-Amino-4-bromobenzoic Acid (R-COOH) Isourea O-Acylisourea Intermediate Acid:e->Isourea:w + DCC DCC DCC DCC:e->Isourea:w HOBt_Ester HOBt-Activated Ester Isourea:e->HOBt_Ester:w + HOBt - DCU DCU Dicyclohexylurea (DCU) Isourea->DCU HOBt HOBt HOBt:e->HOBt_Ester:w Amide This compound (Product) HOBt_Ester:e->Amide:w + NH3 HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Ammonia Ammonia (NH3) Ammonia:e->Amide:w

Caption: DCC/HOBt Amidation Mechanism.

Physicochemical & Safety Data

Handling chemicals safely is of utmost importance. The following tables summarize key properties and hazards. Always consult the full Safety Data Sheet (SDS) before starting any experiment.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.03230-23420776-50-5
This compoundC₇H₇BrN₂O215.05Not Available112253-70-0

Table 2: Hazard Summary and Safety Precautions

ReagentKey HazardsRecommended PPE & Handling
2-Amino-4-bromobenzoic acid Harmful if swallowed[8][9].Safety glasses, gloves, lab coat. Handle in a well-ventilated area[10].
DCC Toxic, corrosive, potent skin sensitizer, can cause allergic reactions[11][12][13].Safety goggles, chemical-resistant gloves, lab coat. Handle in a fume hood. Avoid dust inhalation[14].
HOBt (Anhydrous) Explosion hazard when heated under confinement or subjected to shock[15][16][17].Use the hydrated form whenever possible. Store in a cool, well-ventilated area away from heat[18].
Thionyl Chloride (SOCl₂) Corrosive, toxic, reacts violently with water to produce HCl and SO₂ gas[19].Use in a certified chemical fume hood. Wear safety goggles, face shield, and acid-resistant gloves.
Pyridine Flammable, toxic, harmful if inhaled or swallowed, irritant.Handle in a fume hood. Keep away from ignition sources. Wear appropriate PPE.
Ammonium Hydroxide Corrosive, causes severe skin burns and eye damage. Respiratory irritant.Use in a well-ventilated area or fume hood. Wear safety goggles, gloves, and protective clothing.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound.

Protocol 1: DCC/HOBt Mediated Amidation

This method is a reliable, mild approach suitable for many laboratory settings. The key is the formation of the HOBt-activated ester, which then reacts with ammonia.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonium hydroxide (28-30% solution)

  • 1,4-Dioxane or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Table 3: Reagent Quantities for Protocol 1

ReagentMolar Eq.Moles (mmol)Mass/Volume
2-Amino-4-bromobenzoic acid1.0102.16 g
HOBt·H₂O1.2121.84 g
DCC1.1112.27 g
1,4-Dioxane--100 mL
Ammonium Hydroxide (28%)5.050~5.7 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-bromobenzoic acid (2.16 g, 10 mmol) and HOBt·H₂O (1.84 g, 12 mmol).

  • Dissolution: Add 100 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DCC (2.27 g, 11 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to ensure complete formation of the HOBt-ester.

  • Ammonolysis: Cool the reaction mixture back to 0 °C. Slowly add ammonium hydroxide solution (~5.7 mL, 50 mmol) dropwise over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with 100 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any unreacted starting acid and excess HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Protocol 2: Thionyl Chloride Mediated Amidation

This method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a potent and rapid method but requires strict anhydrous conditions and careful handling of the corrosive reagent.[19]

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Ammonium hydroxide (28-30% solution)

  • Diethyl ether

  • 1N HCl solution

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-Amino-4-bromobenzoic acid (2.16 g, 10 mmol) in 80 mL of anhydrous toluene. Add a magnetic stir bar.

  • Base Addition: Add pyridine (2.4 mL, 30 mmol) to the suspension. Causality Note: The base acts as a scavenger for the HCl gas produced during the reaction.[20]

  • Acyl Chloride Formation: Cool the mixture to 0 °C. Add thionyl chloride (1.1 mL, 15 mmol) dropwise via syringe over 15 minutes. The mixture may become thicker.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 60 °C and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Removal of Excess Reagent: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Safety Note: Ensure the vacuum pump is protected by a suitable trap for acidic gases.

  • Ammonolysis: Re-dissolve the crude acyl chloride intermediate in 100 mL of anhydrous diethyl ether and cool to 0 °C. Add ammonium hydroxide solution (~5.7 mL, 50 mmol) dropwise with vigorous stirring. A precipitate of the product and ammonium salts will form.

  • Reaction Completion: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer with 1N HCl (2 x 30 mL) to remove the base, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by recrystallization as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reactants & Solvent) start->setup activation 2. Carboxylic Acid Activation (Add DCC or SOCl₂ at 0°C) setup->activation reaction 3. Nucleophilic Attack (Add Ammonia Source) activation->reaction monitor 4. Monitor Progress (TLC Analysis) reaction->monitor workup 5. Workup (Filter DCU / Quench & Extract) monitor->workup Reaction Complete purify 6. Purification (Recrystallization or Chromatography) workup->purify analyze 7. Characterization (NMR, IR, MS) purify->analyze end End (Pure Product) analyze->end

Caption: General Experimental Workflow.

Characterization of this compound

Confirmation of the product's identity and purity is essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as broad singlets for the amino (-NH₂) and amide (-CONH₂) protons. The aromatic region will be complex due to the substitution pattern.[21][22]

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and amide (typically in the 3200-3500 cm⁻¹ region) and a strong carbonyl (C=O) stretch for the amide group (around 1640-1680 cm⁻¹).[23][24]

  • Mass Spectrometry: Mass spec analysis will confirm the molecular weight of the product (215.05 g/mol ), showing characteristic isotopic patterns for the presence of one bromine atom.

Troubleshooting

Table 4: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure reagents; moisture contamination (especially for SOCl₂ method).Ensure reagents are pure and dry. Extend reaction time and monitor by TLC. For Protocol 2, use freshly distilled SOCl₂ and strictly anhydrous conditions.
Formation of Side Products Self-polymerization of starting material; side reactions of the activated intermediate.Ensure slow, controlled addition of the coupling agent at low temperatures. Use of HOBt (Protocol 1) is designed to minimize this.
Product Difficult to Purify Contamination with DCU (Protocol 1); persistent impurities.Ensure thorough filtration to remove all DCU. If DCU is soluble, consider switching to a water-soluble carbodiimide like EDC. For other impurities, column chromatography may be necessary.
No Reaction Deactivated coupling reagent; incorrect stoichiometry.Use fresh DCC or SOCl₂. Verify the mass and molar equivalents of all reagents carefully.

Conclusion

The synthesis of this compound from 2-amino-4-bromobenzoic acid is a fundamental yet nuanced transformation. By selecting the appropriate activation method—either the mild and reliable DCC/HOBt protocol or the potent thionyl chloride route—and adhering to careful experimental technique, researchers can reliably produce this valuable intermediate. Understanding the underlying reaction mechanisms, potential side reactions, and stringent safety requirements are all critical components for success in the laboratory and for the advancement of drug development programs that rely on this versatile chemical building block.

References

Application Notes & Protocols: Strategic Use of 2-Amino-4-bromobenzamide in the Synthesis of Versatile Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system, forming the core of numerous natural products, and FDA-approved drugs.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with a multitude of biological targets. Consequently, quinazolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]

The therapeutic relevance of this scaffold is exemplified by drugs like Gefitinib and Erlotinib, which are tyrosine kinase inhibitors used in cancer therapy.[4] The efficacy and versatility of quinazolinones have cemented their importance in medicinal chemistry, driving continuous innovation in their synthesis and functionalization.[3] A key aspect of modern drug development is the ability to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This necessitates the use of starting materials that not only facilitate the construction of the core scaffold but also incorporate "handles" for subsequent chemical diversification.

This application note provides an in-depth guide to the strategic use of 2-amino-4-bromobenzamide as a precursor for the synthesis of 6-bromoquinazolinones. The bromine atom at the 6-position serves as a highly versatile synthetic handle, enabling a wide array of post-synthesis modifications via modern cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of novel quinazolinone-based therapeutic agents.

This compound: A Strategic Precursor for 6-Bromoquinazolinones

This compound is a commercially available and strategically important starting material for the synthesis of quinazolinones. Its use directly leads to the formation of a 6-bromoquinazolinone core. The presence of the bromine atom is not merely an incidental feature; it is a key functional group that opens up a vast landscape of chemical diversification. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position.[2] This capability is invaluable in drug discovery, where fine-tuning of molecular properties through targeted structural modifications is paramount.

The general synthetic approach involves the cyclization of this compound with a suitable one-carbon or multi-carbon electrophile to form the pyrimidinone ring of the quinazolinone system. The choice of reaction partner dictates the substitution pattern at the 2-position of the final product.

Synthetic Protocols for 6-Bromoquinazolinones

Two primary, field-proven strategies for the synthesis of 6-bromoquinazolinones from precursors related to this compound are detailed below.

Protocol 1: Two-Step Synthesis via a 6-Bromo-2-substituted-benzoxazin-4-one Intermediate

This robust, two-step method first involves the acylation of the amino group of a 5-bromoanthranilic acid derivative, followed by cyclization to form a stable 6-bromo-2-substituted-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine to yield the desired 2,3-disubstituted-6-bromoquinazolin-4(3H)-one. This method is particularly useful for introducing a substituent at the 3-position (N3) of the quinazolinone ring.

Step 1: Synthesis of 6-Bromo-2-phenyl-3,1-benzoxazin-4-one

  • To a solution of 5-bromoanthranilic acid (1.0 eq) in pyridine (10 vol), add benzoyl chloride (1.2 eq) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and add acetic anhydride (2.0 eq) portion-wise.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-phenyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-Bromo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one

  • A mixture of 6-bromo-2-phenyl-3,1-benzoxazin-4-one (1.0 eq) and the desired primary amine (e.g., p-aminoacetophenone, 1.1 eq) is heated to fusion in an oil bath at 160-180 °C for 2-3 hours.[3]

  • Alternatively, the reaction can be carried out in a high-boiling solvent such as glacial acetic acid or pyridine under reflux for 6-8 hours.[5]

  • After cooling, the reaction mass is triturated with ethanol or a suitable solvent.

  • The solid product is collected by filtration, washed with ethanol, and recrystallized to afford the pure 6-bromo-2-phenyl-3-(substituted)-quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Pyridine in Step 1 acts as both a solvent and a base to neutralize the HCl generated during the acylation.

  • Acetic anhydride serves as a dehydrating agent to facilitate the cyclization to the benzoxazinone.

  • The fusion method in Step 2 is a solvent-free approach that can drive the reaction to completion, while using a high-boiling solvent allows for more controlled reaction conditions.

Protocol 2: Proposed One-Pot Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

This protocol is an adaptation of established one-pot methods for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes.[6][7] It offers a more streamlined approach to obtaining 2-substituted-6-bromoquinazolinones directly from this compound.

  • To a solution of this compound (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, DMSO, or acetic acid), add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • The reaction mixture is then subjected to an oxidizing agent. Several systems can be employed:

    • Option A (Aerobic Oxidation): Reflux the mixture in DMSO, using air as the oxidant.[8]

    • Option B (Iodine-mediated): Add iodine (1.1 eq) and reflux in ethanol for 5-7 hours.[7]

    • Option C (PIDA-mediated): After initial cyclocondensation, add phenyliodine diacetate (PIDA) and continue stirring at room temperature.[6]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and pour into ice water.

  • Collect the precipitate by filtration, wash with a saturated solution of sodium thiosulfate (if iodine was used) followed by water.

  • Dry the crude product and purify by recrystallization or column chromatography to obtain the desired 6-bromo-2-substituted-quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • The acid catalyst (p-TsOH) facilitates the initial condensation between the amino group of the benzamide and the aldehyde to form a Schiff base intermediate.

  • The subsequent oxidative dehydrogenation is crucial for the aromatization of the initially formed dihydroquinazolinone to the final quinazolinone product. The choice of oxidant can influence reaction times and yields.

Table 1: Comparison of Synthetic Protocols

FeatureProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Starting Materials 5-Bromoanthranilic acid, Acid Chloride, AmineThis compound, Aldehyde
Key Intermediate 6-Bromo-2-substituted-benzoxazin-4-oneDihydroquinazolinone (in situ)
Substitution Pattern 2,3,6-trisubstituted2,6-disubstituted
Advantages Robust, well-established, good for N3-substitutionAtom-economical, faster, simpler work-up
Disadvantages Longer reaction sequence, harsher conditions (fusion)May require optimization of oxidant and conditions

Visualization of Synthetic Pathways

Quinazolinone Synthesis Workflow General Synthetic Pathways to 6-Bromoquinazolinones cluster_0 Protocol 1: Two-Step via Benzoxazinone cluster_1 Protocol 2: One-Pot Synthesis 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid Benzoxazinone 6-Bromo-2-substituted- benzoxazin-4-one 5-Bromoanthranilic Acid->Benzoxazinone Acylation & Cyclization Quinazolinone_P1 2,3,6-Trisubstituted- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone_P1 Aminolysis This compound This compound Dihydroquinazolinone Dihydroquinazolinone (in situ) This compound->Dihydroquinazolinone Condensation with Aldehyde Quinazolinone_P2 2,6-Disubstituted- quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone_P2 Oxidation

Caption: Flowchart of the two main synthetic routes to 6-bromoquinazolinones.

Mechanism of Quinazolinone Formation (One-Pot Method)

The one-pot synthesis of 6-bromoquinazolinones from this compound and an aldehyde proceeds through a well-established mechanism:

  • Condensation: The primary amino group of this compound nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an intermediate Schiff base (imine).

  • Intramolecular Cyclization: The amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a dihydroquinazolinone intermediate.

  • Oxidative Dehydrogenation: The dihydroquinazolinone is subsequently oxidized to the thermodynamically more stable aromatic quinazolinone system.

Quinazolinone Formation Mechanism Mechanism of One-Pot Quinazolinone Synthesis Start This compound + Aldehyde (R-CHO) Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H2O) Dihydro Dihydroquinazolinone Intermediate Imine->Dihydro Intramolecular Cyclization Final 6-Bromo-2-substituted- quinazolin-4(3H)-one Dihydro->Final Oxidation (-2H)

Caption: Simplified mechanism of the one-pot quinazolinone synthesis.

Synthetic Utility: The 6-Bromo Group as a Diversification Handle

The true strategic value of using this compound lies in the synthetic versatility of the resulting 6-bromoquinazolinone. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of various substituents to explore the SAR of the 6-position.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Bromoquinazolinones

This protocol allows for the formation of a C-C bond, typically for the introduction of aryl or heteroaryl groups.[2]

  • In a reaction vessel, combine the 6-bromoquinazolinone (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination of 6-Bromoquinazolinones

This protocol enables the formation of a C-N bond, introducing primary or secondary amines at the 6-position.[2][9]

  • To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the 6-bromoquinazolinone (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-120 °C and stir until completion.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 2: Typical Conditions for Cross-Coupling Reactions of 6-Bromoquinazolinones

ReactionCatalyst/LigandBaseSolventTemperature
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110 °C
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or XPhosNaOtBu, K₃PO₄Toluene, Dioxane90-120 °C

digraph "CrossCoupling_Workflow" {
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"Start" [label="6-Bromoquinazolinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Suzuki" [label="Suzuki-Miyaura Coupling\n(R-B(OH)2, Pd catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Buchwald" [label="Buchwald-Hartwig Amination\n(R2NH, Pd catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Aryl" [label="6-Aryl/Heteroaryl-\nQuinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Amino" [label="6-Amino-\nQuinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Suzuki"; "Start" -> "Buchwald"; "Suzuki" -> "Product_Aryl"; "Buchwald" -> "Product_Amino"; }

Caption: Post-synthesis functionalization of the 6-bromoquinazolinone core.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of quinazolinone derivatives in the context of drug discovery and medicinal chemistry. It provides a direct route to the 6-bromoquinazolinone scaffold, which is not an endpoint but rather a versatile intermediate primed for extensive diversification. The protocols outlined in this application note provide robust and efficient methods for both the synthesis of the core structure and its subsequent functionalization via palladium-catalyzed cross-coupling reactions. By leveraging these strategies, researchers can rapidly access diverse libraries of novel quinazolinone analogues, accelerating the identification of new therapeutic candidates.

References

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides a comprehensive, in-depth protocol for the selective Buchwald-Hartwig amination of 2-Amino-4-bromobenzamide. The presence of two distinct nitrogen nucleophiles—a primary aromatic amine and a primary benzamide—within the same molecule presents a significant chemoselectivity challenge. Direct amination would likely result in a mixture of products from competing reactions at both sites.

To address this, we present a robust, three-stage orthogonal strategy:

  • Protection: Selective protection of the more nucleophilic 2-amino group using a tert-butyloxycarbonyl (Boc) group.

  • Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination on the less reactive benzamide nitrogen of the protected intermediate.

  • Deprotection: Efficient removal of the Boc protecting group to yield the desired 2-amino-4-(substituted-amino)benzamide derivative.

This application note is designed for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Chemoselectivity Challenge and Orthogonal Strategy

The core challenge in the direct amination of this compound lies in the differential reactivity of its two N-H bonds. The aniline-type amino group at the C2 position is significantly more nucleophilic and less sterically hindered than the nitrogen of the C1 benzamide. Consequently, a direct palladium-catalyzed reaction would overwhelmingly favor amination at the C2 position, leading to undesired side products.

To achieve the targeted amination of the benzamide, an orthogonal protecting group strategy is essential.[2] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 2-amino group due to its stability under the basic conditions required for the Buchwald-Hartwig reaction and its facile removal under acidic conditions that do not compromise the integrity of the final product.[3][4]

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-N Coupling cluster_2 Stage 3: Deprotection A This compound B N-Boc Protection ((Boc)₂O, Base) A->B C tert-butyl (2-carbamoyl-5-bromophenyl)carbamate B->C D Buchwald-Hartwig Amination (R-NH₂, Pd Catalyst, Ligand, Base) C->D E Protected Diaminobenzamide Derivative D->E F Acidic Deprotection (TFA or HCl) E->F G Final Product: 2-Amino-4-(N-substituted)benzamide F->G

Figure 1: Orthogonal three-stage workflow for selective amination.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][5] A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl bromide bond of the substrate. The resulting Pd(II) complex then coordinates with the amide. In the presence of a base, the amide is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex L-Pd(II)(Ar)(Br) oxidative_addition->pdII_complex amine_coordination Amide Coordination + R-NH₂ pdII_complex->amine_coordination pdII_amine_complex [L-Pd(II)(Ar)(R-NH₂)]⁺Br⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation + Base pdII_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NHR) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR reductive_elimination->product

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Stage 1: Protection of this compound

This procedure details the selective N-Boc protection of the aniline moiety.

Materials and Reagents:

Reagent/MaterialFormulaM.W.Supplier
This compoundC₇H₇BrN₂O215.05Commercial
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Commercial
Triethylamine (TEA)C₆H₁₅N101.19Commercial
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercial

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (2-carbamoyl-5-bromophenyl)carbamate as a white solid.

Stage 2: Buchwald-Hartwig Amination of the Protected Intermediate

This protocol describes the palladium-catalyzed coupling of the benzamide with a representative primary amine. The use of a Xantphos-based catalyst system is recommended for the amidation of amides.[7]

Materials and Reagents:

Reagent/MaterialFormulaM.W.Notes
tert-butyl (2-carbamoyl-5-bromophenyl)carbamateC₁₂H₁₅BrN₂O₃315.16From Stage 1
Primary Amine (e.g., n-Butylamine)C₄H₁₁N73.14Example nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Palladium source
XantphosC₃₉H₃₂OP₂578.62Ligand
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82Base
1,4-Dioxane, anhydrousC₄H₈O₂88.11Solvent

Step-by-Step Protocol:

  • To a dry Schlenk tube or reaction vial, add tert-butyl (2-carbamoyl-5-bromophenyl)carbamate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add cesium carbonate (1.5 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add anhydrous 1,4-dioxane (to achieve approx. 0.1 M concentration of the aryl bromide).

  • Add the primary amine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-Boc protected 2-amino-4-(substituted-amino)benzamide.

Stage 3: Deprotection to Yield the Final Product

This final stage involves the acidic cleavage of the N-Boc group.

Materials and Reagents:

Reagent/MaterialFormulaNotes
N-Boc protected diaminobenzamide-From Stage 2
Trifluoroacetic acid (TFA) or 4M HCl in DioxaneCF₃COOH / HClDeprotecting agent
Dichloromethane (DCM) or Ethyl AcetateCH₂Cl₂ / C₄H₈O₄Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃For neutralization

Step-by-Step Protocol:

  • Dissolve the N-Boc protected product from Stage 2 (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise. Alternatively, a solution of 4M HCl in dioxane can be used.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • If necessary, purify the final product by chromatography or recrystallization to yield the pure 2-amino-4-(substituted-amino)benzamide.

Concluding Remarks for the Practicing Scientist

The presented three-stage protocol provides a reliable and reproducible method for the selective Buchwald-Hartwig amination of this compound. The key to success lies in the strategic use of an orthogonal protecting group to circumvent the inherent chemoselectivity issues of the substrate. The recommended Xantphos/Pd₂(dba)₃/Cs₂CO₃ system is particularly effective for the challenging amidation of the benzamide moiety.[7] Researchers should pay close attention to maintaining an inert atmosphere during the cross-coupling step to prevent catalyst degradation. This robust methodology opens avenues for the synthesis of a diverse library of 2,4-diaminobenzamide derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Recrystallization of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the purification of 2-Amino-4-bromobenzamide via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural outline. It delves into the fundamental principles governing the technique, explains the rationale behind each step, and offers a robust, self-validating protocol. By integrating established chemical principles with practical, field-tested insights, this application note aims to empower users to achieve high-purity this compound, a crucial intermediate in various synthetic pathways.

Introduction: The Rationale for Purification

This compound is a key building block in medicinal chemistry and materials science.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. Synthetic preparations of this compound can contain various impurities, including unreacted starting materials, by-products from side reactions (such as isomers or over-brominated species), and residual reagents.[2][3][4] Recrystallization is a powerful and economical technique for purifying nonvolatile organic solids, making it an ideal choice for enhancing the purity of this compound.[5]

The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[6] This temperature-dependent solubility gradient is the cornerstone of the purification process.

The Science of Recrystallization: A Step-by-Step Mechanistic Overview

Recrystallization is a multi-step process that leverages thermodynamic principles to achieve purification.[7] Each stage is critical for maximizing recovery and achieving the desired purity.

Core Principles:
  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.[8]

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.[9]

  • Isolation: The purified crystals are separated from the mother liquor (the remaining solvent containing the dissolved impurities) by vacuum filtration.[9]

  • Drying: The isolated crystals are dried to remove any residual solvent.[9]

Recrystallization_Workflow A Impure Solid B Dissolution in Minimal Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Purified Crystals E->F G Mother Liquor (Impurities in Solution) E->G

Materials and Methods

Material and Reagent Data
Material/ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound112253-70-0215.05>95% (Crude)e.g., Sigma-Aldrich
Ethanol64-17-546.07Reagent Gradee.g., Fisher Scientific
Methanol67-56-132.04Reagent Gradee.g., VWR
Water7732-18-518.02DeionizedIn-house
Activated Charcoal7440-44-012.01Decolorizinge.g., Sigma-Aldrich
Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Powder funnel

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Glass rod

Experimental Protocol: Purifying this compound

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Solvent Selection: The Critical First Step

The choice of solvent is paramount for a successful recrystallization. A good solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[6] Based on the polarity imparted by the amino and amide functional groups, balanced by the aromatic ring, polar protic solvents are excellent candidates.[10] For compounds with similar structures, such as 4-aminobenzamide, solvents like ethanol, methanol, and water, or mixtures thereof, have proven effective.[6][11]

Recommendation: Ethanol is a highly suitable solvent for this compound due to its favorable boiling point (78 °C), which allows for a significant temperature differential for crystallization without being excessively volatile. It is also less toxic than methanol.

Solvent_Selection Start Start: Solvent Selection Test Is compound soluble in hot solvent? Start->Test Test2 Is compound insoluble in cold solvent? Test->Test2 Yes Fail Unsuitable Solvent (Choose another) Test->Fail No Success Suitable Solvent Test2->Success Yes Test2->Fail No

Step-by-Step Procedure
  • Preparation: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate 250 mL Erlenmeyer flask, add approximately 100 mL of ethanol and a boiling chip. Heat the ethanol on a hot plate to a gentle boil.

  • Dissolution: Using a Pasteur pipette or graduated cylinder, add the hot ethanol to the flask containing the crude solid in small portions (5-10 mL at a time) while stirring and maintaining the temperature near boiling.[8] Continue adding the hot solvent until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (if necessary): If the resulting solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon the addition of activated charcoal.[12] Add a small amount (a spatula tip) of decolorizing charcoal to the solution. Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Gravity Filtration (if charcoal was added or insoluble impurities are present): This step removes the activated charcoal or any other insoluble impurities.[8] Place a short-stemmed funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Pre-heat the funnel and flask by pouring a small amount of hot solvent through the filter paper. Discard this solvent. Then, carefully and quickly, pour the hot solution containing the dissolved product through the fluted filter paper.[12]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed" crystal of pure this compound.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[9][12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wet the filter paper with a small amount of ice-cold ethanol before pouring the crystal slurry into the funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (2 x 5 mL) of ice-cold ethanol to remove any adhering mother liquor containing impurities.[8]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the mass of the recovered product and calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Product does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still undissolved, the solvent is likely unsuitable.[6]
"Oiling out" instead of crystallizing Solution is too concentrated; High level of impurities lowering the melting point.Reheat the solution to dissolve the oil, add more hot solvent, and allow it to cool slowly again.[6]
No crystals form upon cooling Too much solvent was used; Solution is not supersaturated.Gently boil off some of the solvent to increase the concentration and allow it to cool again. Try inducing crystallization by scratching or seeding.[6]
Low percent recovery Too much solvent was used; Premature crystallization during hot filtration; Incomplete crystallization.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.[6] Ensure the solution is thoroughly cooled in an ice bath.
Colored crystals obtained Incomplete removal of colored impurities.Repeat the recrystallization, ensuring to use an adequate amount of activated charcoal.

Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation. It is harmful if swallowed. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15] Consult the Safety Data Sheet (SDS) for complete safety information before use. Organic solvents like ethanol are flammable and should never be heated with an open flame; always use a hot plate.[12]

References

Analytical Methods for the Characterization of 2-Amino-4-bromobenzamide: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a detailed framework for the analytical characterization of 2-Amino-4-bromobenzamide, a key intermediate in pharmaceutical synthesis. This document outlines in-depth protocols for chromatographic and spectroscopic methodologies, offering insights into the principles behind each technique and the rationale for their application. The target audience for this guide includes researchers, scientists, and drug development professionals who require robust analytical methods for quality control, purity assessment, and structural elucidation of this compound.

Introduction

This compound (C₇H₇BrN₂O, Molecular Weight: 215.05 g/mol ) is a substituted aromatic amide that serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds.[1][2] The purity and structural integrity of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its comprehensive characterization.

This application note details a multi-faceted analytical approach, combining the separative power of chromatography with the structural elucidation capabilities of spectroscopy. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous structural confirmation.

The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, adhering to the principles outlined in authoritative guidelines such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Solid
InChI Key OFXMSVAQRRUVHA-UHFFFAOYSA-N

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds. The end-capping of the silica-based stationary phase minimizes peak tailing caused by the interaction of the basic amino group with residual silanols.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer controls the pH, ensuring the consistent ionization state of the amino group and promoting reproducible retention times. The gradient allows for the efficient elution of both the main analyte and any impurities with different polarities.

  • Detection: UV detection is chosen due to the presence of the chromophoric aromatic ring and carbonyl group in the analyte. The detection wavelength is selected based on the UV-Vis spectrum of this compound to maximize sensitivity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column C18 Reversed-Phase Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data Result Purity & Assay Results Data->Result Generate Report

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocol: RP-HPLC Method

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC grade acetonitrile and methanol.

    • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

    • High-purity water.

    • Reference standard of this compound.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A : Acetonitrile (80:20, v/v).

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank) to ensure a clean baseline.

    • Inject the standard solution in replicate (n=5) to verify system suitability parameters (e.g., retention time reproducibility, peak area reproducibility, tailing factor, and theoretical plates) as per USP <621>.[3]

    • Inject the sample solution.

    • Calculate the purity of the sample by area normalization and the assay against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to improve its chromatographic properties.

Causality of Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens (in this case, the amino and amide groups). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte.[5]

  • GC Separation: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components. A temperature gradient program is used to ensure the efficient elution of the derivatized compound.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Weigh Sample Dry Dry Sample Sample->Dry Derivatize Add BSTFA & Heat Dry->Derivatize Injector GC Injection Derivatize->Injector Inject Derivatized Sample Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data Library Mass Spectral Library Data->Library Compare with Library Result Identification & Impurity Profile Library->Result Identify Compound

Figure 2: Workflow for the GC-MS analysis of this compound following derivatization.

Experimental Protocol: GC-MS Method

  • Instrumentation and Materials:

    • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

    • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Anhydrous pyridine or acetonitrile.

    • Reference standard of this compound.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample or standard into a reaction vial.

    • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA (with 1% TMCS).

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
  • Data Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Identify the peak corresponding to the di-TMS derivative of this compound based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of methyl and trimethylsilyl groups. The mass spectrum of the related compound, the 2TMS derivative of 4-aminobenzoic acid, can be used as a reference for fragmentation patterns.[6]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure and data from similar compounds, the following proton signals are expected in a solvent like DMSO-d₆:[3]

  • Aromatic Protons: Three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), with splitting patterns (doublets, doublet of doublets) determined by their coupling with adjacent protons.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. The chemical shift of this signal can be variable and is dependent on concentration and temperature.

  • Amide Protons (-CONH₂): Two broad singlets for the two non-equivalent amide protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Based on the structure, seven distinct carbon signals are expected:

  • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbon attached to the bromine atom will be shifted to a higher field compared to the others.

  • Carbonyl Carbon (-CONH₂): A signal in the downfield region (typically δ 165-175 ppm).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using chemical shift tables, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

  • N-H Stretching (Amine and Amide): Two or more bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide groups.

  • C=O Stretching (Amide I): A strong absorption band around 1680-1640 cm⁻¹.

  • N-H Bending (Amide II): A band around 1640-1590 cm⁻¹.

  • C-N Stretching: Absorptions in the region of 1400-1200 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method): [7]

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophoric groups.

Expected Absorption Maxima (λmax): this compound contains a substituted benzene ring, an amino group, and a benzamide moiety, all of which are chromophores. Therefore, it is expected to exhibit strong UV absorption. Based on similar structures, absorption maxima are anticipated in the range of 200-400 nm in a solvent like methanol or ethanol.[8][9] The exact positions of the λmax will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 100 µg/mL).

    • Prepare a more dilute solution (e.g., 10 µg/mL) from the stock solution for spectral acquisition.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample solution over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). This information is crucial for selecting the optimal detection wavelength for HPLC analysis.

Integrated Analytical Strategy

A logical and integrated approach is crucial for the complete and reliable characterization of this compound. The following workflow illustrates the interplay between the different analytical techniques.

Integrated_Strategy cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC-UV (Purity & Assay) Purification->HPLC GCMS GC-MS (Identification & Impurities) Purification->GCMS NMR NMR (¹H & ¹³C) (Structure Confirmation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR UVVis UV-Vis (Chromophore & λmax) Purification->UVVis Final Comprehensive Certificate of Analysis HPLC->Final GCMS->Final NMR->Final FTIR->Final UVVis->Final

Figure 3: An integrated analytical strategy for the comprehensive characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, the identification of potential impurities, and the unambiguous confirmation of the molecular structure. Adherence to the principles of method validation as outlined by regulatory bodies such as the ICH is crucial to ensure the reliability and reproducibility of the data generated.[4] The protocols provided herein serve as a strong foundation for researchers, scientists, and drug development professionals in their efforts to ensure the quality and consistency of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This compound serves as a critical building block and pharmacophore in medicinal chemistry, particularly in the development of epigenetic therapies and treatments for neurodegenerative diseases[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Synthetic Strategy Overview

The successful synthesis of this compound hinges on the careful selection of a synthetic route and precise control of reaction conditions. While several pathways exist, two are most prominently utilized in laboratory and industrial settings:

  • Direct Amidation of 2-Amino-4-bromobenzoic Acid: This is the most classical and straightforward approach. It involves activating the carboxylic acid moiety of 2-Amino-4-bromobenzoic acid, followed by reaction with an ammonia source. The key challenge lies in selectively activating the carboxylic acid without promoting side reactions involving the amino group.[2]

  • Reduction of 4-Bromo-2-nitrobenzamide: This route involves the synthesis of the nitro-analogue, followed by a reduction of the nitro group to an amine. This method is advantageous when the starting nitro compound is more readily available or when direct amidation proves problematic. Common reducing agents include iron in acetic acid or catalytic hydrogenation.[3][4]

This guide will focus primarily on troubleshooting the direct amidation route due to its prevalence, while also addressing key challenges in the nitro-reduction pathway.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently below 50%. What are the most likely causes?

Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete conversion, competing side reactions, or losses during workup and purification. To diagnose the problem, it is crucial to first analyze a sample of the crude reaction mixture by TLC or LC-MS before initiating purification.

dot

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude incomplete Significant Starting Material Remaining? check_crude->incomplete impurities Multiple Impurity Spots/ Peaks Present? incomplete->impurities No solution_incomplete Incomplete Conversion • Increase Reaction Time/Temp • Use Stronger Activating Agent • Check Reagent Purity incomplete->solution_incomplete Yes clean_crude Crude Product is Clean but Mass is Low impurities->clean_crude No solution_impurities Side Reactions • Lower Reaction Temperature • Use Milder Conditions • Protect Amino Group (if necessary) impurities->solution_impurities Yes solution_purification Purification Loss • Optimize Recrystallization Solvent • Check pH during Extraction • Minimize Transfer Steps clean_crude->solution_purification Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Question: My analysis shows a large amount of unreacted 2-Amino-4-bromobenzoic acid. How can I drive the amidation to completion?

Answer: Incomplete amidation is often an activation problem. The carboxylic acid must be converted to a more reactive intermediate to readily react with ammonia.

  • Causality: The lone pair of electrons on the aniline nitrogen can donate into the aromatic ring, making the carboxylic acid slightly less electrophilic. Furthermore, intramolecular hydrogen bonding between the amino and carboxylic acid groups can increase the stability of the starting material.

  • Solutions:

    • Choice of Activating Agent: Standard reagents like carbodiimides (e.g., EDC) can be slow. A more robust method is to convert the carboxylic acid to an acid chloride. Thionyl chloride (SOCl₂) is highly effective but harsh. A milder alternative is using oxalyl chloride with a catalytic amount of DMF.

    • Reaction Conditions: For SOCl₂ activation, refluxing in an inert solvent like toluene or DCM is common. Ensure the reaction is completely anhydrous, as water will quench the acid chloride intermediate.

    • Ammonia Source: Once the acid chloride is formed, it should be added slowly to a cold (0 °C), concentrated solution of ammonium hydroxide. This minimizes side reactions and maximizes the formation of the primary amide.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by providing rapid, uniform heating.[2]

ReagentConditionsProsCons
SOCl₂ / NH₄OH Anhydrous reflux, then quench in aq. NH₄OHHigh reactivity, inexpensiveHarsh, potential side reactions
EDC / HOBt / NH₃ Anhydrous, Room TempMild, good for sensitive substratesMore expensive, can be slow
CDI / NH₃ Anhydrous, Room TempMild, clean byproductsCan be slow, moisture sensitive
Microwave Sealed vessel, polar solventExtremely fast, often higher yieldsRequires specialized equipment

Question: I'm observing a major impurity that is difficult to separate. What could it be?

Answer: The primary impurity often arises from the reactivity of the aniline amino group.

  • Causality: During the activation of the carboxylic acid (e.g., formation of the acid chloride), this highly reactive intermediate can be attacked by the amino group of another molecule of 2-Amino-4-bromobenzoic acid (or its acid chloride) before the ammonia source is introduced. This leads to the formation of an amide dimer (a dipeptide-like structure), which will have roughly double the molecular weight.

  • Solutions:

    • Control the Stoichiometry: Use the activating agent (e.g., SOCl₂) as the limiting reagent or in slight excess (1.1 eq).

    • Temperature Control: Perform the activation at a moderate temperature. If using SOCl₂, reflux is often necessary, but for other reagents, lower temperatures can suppress side reactions. Crucially, the subsequent reaction with the ammonia source should be done at low temperature (0 °C) to favor the desired intermolecular reaction over dimerization.

    • "One-Pot" Procedure Nuances: In a true one-pot reaction where activation and amidation occur together, the conditions must be mild. However, for the acid chloride route, it is a sequential process: first, complete formation of the acid chloride, then removal of excess activating agent (e.g., under vacuum), followed by the introduction of the nucleophile (ammonia). This separation of steps is critical.

Question: When running the reduction of 4-Bromo-2-nitrobenzamide with iron, the reaction is sluggish and the product is contaminated with iron salts.

Answer: This is a common issue with heterogeneous reductions.

  • Causality: The reaction occurs on the surface of the iron particles. If the iron is not sufficiently activated or if the mixture is not agitated effectively, the reaction rate will be slow. Iron salts, the byproduct of the reaction, can co-precipitate with your product during workup.

  • Solutions:

    • Iron Activation: Pre-washing the iron powder with dilute HCl to remove any passivating oxide layer can significantly improve reactivity.

    • Solvent and Acid: The reaction is typically run in acetic acid or ethanol/water with an acid like ammonium chloride. Acetic acid serves as both a solvent and a proton source.[3] Ensure vigorous stirring to maintain suspension of the iron particles.

    • Workup: After the reaction, the mixture is typically filtered hot to remove excess iron. The filtrate is then concentrated. To remove remaining iron salts, make the solution basic (e.g., with aqueous sodium hydroxide) to precipitate iron hydroxides, which can then be filtered off.[3] The product can then be extracted from the filtrate with an organic solvent like ethyl acetate.

    • Alternative Reduction: Consider catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[4][5] This method often results in a much cleaner reaction and simpler workup, as the catalyst is easily filtered off.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for a first-time synthesis on a 1-5 gram scale?

For reliability and simplicity, the two-step procedure involving the formation of the acid chloride from 2-Amino-4-bromobenzoic acid using thionyl chloride, followed by reaction with ammonium hydroxide, is highly robust. While it involves handling SOCl₂, the high conversion rates often simplify purification.

Q2: How can I confirm the identity and purity of my final this compound product?

A combination of techniques is recommended:

  • ¹H NMR: Should show characteristic peaks for the aromatic protons and two distinct broad singlets for the -NH₂ protons (amide and aniline).

  • Mass Spectrometry (MS): To confirm the molecular weight (215.03 g/mol for the parent ion).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretches for both the amine and amide, and a strong C=O stretch for the amide carbonyl.

Q3: What are the critical safety precautions for this synthesis?

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. Always handle in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Brominated Aromatics: Handle with care as they are potential irritants and can be absorbed through the skin.

  • Catalytic Hydrogenation (if used): Hydrogen gas is highly flammable. Ensure the system is properly set up and purged with an inert gas (like nitrogen or argon) before and after the reaction. Pd/C can be pyrophoric, especially after use; do not allow the filtered catalyst to dry in the air. Quench it carefully with water.

Section 4: Detailed Experimental Protocols

Protocol 1: Amidation of 2-Amino-4-bromobenzoic Acid via Acid Chloride

dot

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification start 2-Amino-4-bromobenzoic Acid + SOCl₂ in Toluene reflux Reflux for 2-4h (Monitor by TLC) start->reflux evap Evaporate Toluene & excess SOCl₂ (under vacuum) reflux->evap add Dissolve crude acid chloride in THF evap->add Intermediate: 2-Amino-4-bromobenzoyl chloride quench Add dropwise to conc. NH₄OH at 0°C add->quench stir Stir for 1h at RT quench->stir extract Extract with Ethyl Acetate stir->extract dry Dry organic layer (Na₂SO₄) & Evaporate extract->dry purify Recrystallize from Ethanol/Water dry->purify

Caption: Workflow for the Acid Chloride Amidation Route.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution), suspend 2-Amino-4-bromobenzoic acid (1.0 eq) in toluene (5 mL per gram of acid). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Solvent Removal: Allow the mixture to cool to room temperature. Carefully remove the toluene and excess thionyl chloride under reduced pressure. The resulting solid is the crude 2-Amino-4-bromobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in a minimal amount of anhydrous THF. In a separate flask, cool concentrated ammonium hydroxide (approx. 10 eq NH₃) to 0 °C in an ice bath. Slowly add the THF solution of the acid chloride to the cold ammonium hydroxide with vigorous stirring. A precipitate will form.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Reduction of 4-Bromo-2-nitrobenzamide

  • Reaction Setup: To a solution of 4-bromo-2-nitrobenzamide (1.0 eq) in glacial acetic acid (10 mL per gram), add iron powder (3.0-4.0 eq).

  • Reduction: Heat the mixture to 100 °C and stir vigorously for 30-60 minutes.[3] Monitor the reaction by TLC until the starting material disappears.

  • Workup: Cool the reaction mixture slightly and filter it hot through a pad of celite to remove the excess iron. Rinse the filter cake with a small amount of hot acetic acid.

  • Isolation: Evaporate the filtrate to obtain a residue. Make this residue alkaline by carefully adding 1N sodium hydroxide solution until a pH > 9 is reached.

  • Extraction & Purification: Extract the product with ethyl acetate. The combined organic extracts should be washed with water, dried over sodium sulfate, and the solvent removed to yield the crude product, which can be further purified by recrystallization as described in Protocol 1.[3]

References

Common side reactions in the synthesis of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues in the synthesis of 2-Amino-4-bromobenzamide. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound in the Amidation of 2-Amino-4-bromobenzoic Acid

Question: I am attempting to synthesize this compound from 2-amino-4-bromobenzoic acid using an ammonia source, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the amidation of 2-amino-4-bromobenzoic acid are a common issue and can stem from several side reactions and suboptimal conditions. The primary culprits are typically decarboxylation of the starting material and incomplete reaction.

Potential Causes and Solutions:

  • Decarboxylation of the Starting Material: 2-Amino-4-bromobenzoic acid can undergo decarboxylation, particularly at elevated temperatures and under acidic conditions, to form 3-bromoaniline.[1][2] This byproduct is a common impurity and represents a loss of your starting material.

    • Troubleshooting Steps:

      • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, aim for the lowest effective temperature and monitor the reaction closely by TLC to minimize prolonged heating.

      • pH Management: If acidic conditions are being used to activate the carboxylic acid, consider alternative, milder activating agents that do not require a low pH.

  • Incomplete Reaction: The direct condensation of a carboxylic acid and ammonia (or an amine) to form an amide can be a challenging reaction due to the formation of a stable ammonium carboxylate salt, which is unreactive.[1]

    • Troubleshooting Steps:

      • Use of Coupling Reagents: Employing a coupling reagent is a highly effective strategy to activate the carboxylic acid and facilitate amide bond formation under milder conditions. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt).[3]

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates, leading back to the carboxylic acid and reducing the yield.[4]

      • Stoichiometry: A slight excess of the ammonia source can help drive the reaction to completion.

Workflow for Troubleshooting Low Yield in Amidation:

G start Low Yield of this compound check_impurities Analyze crude product by TLC/LC-MS for byproducts start->check_impurities decarboxylation Presence of 3-bromoaniline? check_impurities->decarboxylation unreacted_sm Presence of unreacted starting material? check_impurities->unreacted_sm decarboxylation->unreacted_sm No optimize_temp Lower reaction temperature decarboxylation->optimize_temp Yes optimize_ph Use milder activating agent decarboxylation->optimize_ph Yes use_coupling_reagent Employ a coupling reagent (e.g., EDC/HOBt) unreacted_sm->use_coupling_reagent Yes anhydrous_conditions Ensure anhydrous conditions unreacted_sm->anhydrous_conditions Yes adjust_stoichiometry Use slight excess of ammonia source unreacted_sm->adjust_stoichiometry Yes re_evaluate Re-evaluate yield optimize_temp->re_evaluate optimize_ph->re_evaluate use_coupling_reagent->re_evaluate anhydrous_conditions->re_evaluate adjust_stoichiometry->re_evaluate

Caption: Troubleshooting workflow for low yield in the amidation of 2-amino-4-bromobenzoic acid.

Issue 2: Formation of Multiple Products in the Bromination of 2-Aminobenzamide

Question: When I try to brominate 2-aminobenzamide to get this compound, I see multiple spots on my TLC plate, and the final product is difficult to purify. What are these byproducts and how can I achieve a cleaner reaction?

Answer: The formation of multiple products during the bromination of 2-aminobenzamide is primarily due to over-bromination. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.

Primary Side Reaction: Over-bromination

  • Formation of 2-Amino-3,5-dibromobenzamide: The most common byproduct is the dibrominated species, 2-amino-3,5-dibromobenzamide.[2] The positions ortho and para to the amino group are activated, leading to substitution at both the 3- and 5-positions.

Strategies for Achieving Selective Monobromination:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 2-aminobenzamide to the brominating agent (e.g., N-Bromosuccinimide - NBS). Adding the brominating agent portion-wise can help to maintain a low concentration and reduce the likelihood of a second bromination.

  • Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is easier to handle and can lead to more selective reactions.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for monobromination.

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile or acetic acid are commonly used.[5]

Reaction Scheme: Bromination of 2-Aminobenzamide and Over-bromination

G cluster_0 Desired Reaction cluster_1 Side Reaction 2-Aminobenzamide 2-Aminobenzamide This compound This compound 2-Aminobenzamide->this compound  NBS (1 eq.)  Solvent, RT 2-Amino-3,5-dibromobenzamide 2-Amino-3,5-dibromobenzamide 2-Aminobenzamide->2-Amino-3,5-dibromobenzamide  NBS (>1 eq.)  Higher Temp.

Caption: Desired monobromination versus the side reaction of over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed synthetic routes are:

  • Amidation of 2-amino-4-bromobenzoic acid: This involves reacting the carboxylic acid with an ammonia source, often with the aid of a coupling reagent to improve efficiency.

  • Bromination of 2-aminobenzamide: This is an electrophilic aromatic substitution reaction where 2-aminobenzamide is treated with a brominating agent.[5]

Q2: Can dimerization of 2-amino-4-bromobenzoic acid be a problem during amidation?

A2: Yes, dimerization is a potential side reaction. Anthranilic acid and its derivatives can form dimers, especially when the carboxylic acid is activated for amidation.[4][6] This can lead to the formation of a di-anthranilide species, which will be an impurity in the final product. Using a well-controlled addition of the coupling reagent and maintaining a moderate temperature can help to minimize this side reaction.

Q3: My final product of this compound is an off-white or yellowish solid. Is this normal, and how can I purify it?

A3: It is common for the crude product to have some color due to impurities. Recrystallization is an effective method for purification. A mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point.[7][8] If colored impurities persist, treating the solution with activated charcoal before recrystallization can be effective. For more challenging separations, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a viable option.

Q4: Can the amide group of this compound hydrolyze back to the carboxylic acid?

A4: Amide hydrolysis is generally a slow process and requires harsh conditions, such as prolonged heating in strong acid or base.[9][10][11][12][13] Under typical workup conditions for the synthesis of this compound, significant hydrolysis of the product is unlikely. However, it is good practice to avoid prolonged exposure to strongly acidic or basic aqueous solutions during workup, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of 2-Amino-4-bromobenzoic Acid

This protocol utilizes EDC and HOBt as coupling agents to promote efficient amidation under mild conditions.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Aqueous Ammonia (e.g., 28-30%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0-3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Bromination of 2-Aminobenzamide

This protocol uses N-Bromosuccinimide (NBS) for a more selective monobromination.

Materials:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminobenzamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Summary

Table 1: Common Impurities and their Identification

ImpurityChemical StructureCommon OriginIdentification Method
3-BromoanilineBr-C₆H₄-NH₂Decarboxylation of 2-amino-4-bromobenzoic acidTLC, LC-MS, ¹H NMR
2-Amino-3,5-dibromobenzamideBr₂-C₆H₂(NH₂)(CONH₂)Over-bromination of 2-aminobenzamideTLC, LC-MS, ¹H NMR
2-Amino-4-bromobenzoic acidBr-C₆H₃(NH₂)(COOH)Incomplete amidationTLC, LC-MS
Dimer of 2-amino-4-bromobenzoic acidC₁₄H₁₀BrN₃O₃Self-condensation during amidationLC-MS

References

Technical Support Center: Purification of Crude 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 2-Amino-4-bromobenzamide. Here, you will find troubleshooting advice and frequently asked questions to address challenges encountered during the purification process, ensuring the attainment of a high-purity final product.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure, featuring an amino group, a bromine atom, and an amide functional group, provides multiple reaction sites for creating more complex molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the target molecule, and complications in downstream applications. This guide focuses on the common purification techniques of recrystallization and column chromatography, addressing potential issues that may arise from starting materials and reaction byproducts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound in a practical question-and-answer format.

Q1: My yield of this compound is significantly low after recrystallization. What are the likely causes?

A1: Low recovery is a frequent issue in recrystallization and can stem from several factors:

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product is the most common reason for low yield. The goal is to create a saturated solution at the solvent's boiling point. If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved.

    • Solution: To rectify this, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3] For future attempts, add the hot solvent in small portions until the solute just dissolves.[4]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible.[4]

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.

    • Solution: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] A thorough solvent screen is recommended before proceeding with a large-scale recrystallization.

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: The persistence of color indicates the presence of impurities that have similar solubility profiles to your product.

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing many colored, often polymeric or high molecular weight, impurities.

    • Protocol: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude material) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that adding too much charcoal can lead to the loss of your desired product.[3]

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity and color.

Q3: During column chromatography, my this compound is streaking or tailing badly on the TLC plate and the column. What's causing this?

A3: Peak tailing is a common problem when purifying basic compounds like aromatic amines on standard silica gel.[5]

  • Strong Interaction with Silica: The basic amino group on your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to poor elution and broad, tailing peaks.

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your compound for the acidic sites on the silica, leading to a much sharper elution profile.[6]

    • Solution 2: Use of Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase. Alumina is generally a better choice for the purification of basic compounds like amines.[6][7]

Q4: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A4: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.

  • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of the silica gel in the eluent containing a small percentage of triethylamine and then packing the column with this slurry.[6]

  • Test Compound Stability: Before committing to a large-scale column, it's prudent to test the stability of your compound on a small amount of silica. Dissolve a small sample of your crude material and spot it on a TLC plate. Then, add a small amount of silica gel to the sample vial and let it sit for a few hours before running another TLC. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent will have the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • It should not react with the compound.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

Based on the polar nature of the amino and amide groups, polar solvents are a good starting point for screening.[4] Ethanol, methanol, water, or a mixed solvent system like ethanol/water are often good candidates.[3] A systematic solvent screen is the best approach to identify the optimal solvent or solvent mixture.

Q2: How can I determine the best solvent system for column chromatography?

A2: Thin-Layer Chromatography (TLC) is the primary tool for determining the optimal eluent for column chromatography.[7]

  • TLC Screening: Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on several TLC plates. Develop each plate in a different solvent system.

  • Ideal Rf Value: The goal is to find a solvent system that gives your desired compound an Rf value between 0.3 and 0.7.[7] This will ensure good separation from impurities and a reasonable elution time from the column. A significant difference in Rf values between your product and any impurities is also crucial for effective separation.[7]

Q3: What are the common starting materials and potential impurities in the synthesis of this compound?

A3: this compound is often synthesized from 2-aminobenzamide via bromination or from 2-amino-4-bromobenzoic acid through amidation.[1]

  • Potential Impurities from Starting Materials:

    • Unreacted 2-aminobenzamide or 2-amino-4-bromobenzoic acid.

    • Over-brominated products (e.g., 2-amino-4,6-dibromobenzamide).

  • Potential Impurities from Side Reactions:

    • Hydrolysis of the amide to form 2-amino-4-bromobenzoic acid.

    • Oxidation of the amino group, which can lead to colored impurities.[8]

Q4: What safety precautions should I take when handling this compound and the solvents used for its purification?

A4: It is crucial to handle all chemicals with care and to consult the Safety Data Sheet (SDS) for each substance.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, rinse the affected area with plenty of water.[9]

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on a preliminary solvent screen.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Column Chromatography of this compound

This is a general procedure for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel (or alumina) in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the packed column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.[5]

  • Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

PolaritySolvent System Example (v/v)Notes
LowHexane:Ethyl Acetate (4:1)Good for eluting non-polar impurities.
MediumHexane:Ethyl Acetate (1:1)A good starting point for eluting this compound.
HighEthyl AcetateCan be used to elute more polar compounds.
ModifiedHexane:Ethyl Acetate (1:1) + 0.5% TriethylamineRecommended to prevent peak tailing of the amine.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Cool to crystallize Column Column Chromatography Crude->Column Adsorb on stationary phase Elute with mobile phase TLC TLC Analysis Recrystallization->TLC Column->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint NMR NMR Spectroscopy MeltingPoint->NMR Pure Pure this compound NMR->Pure

Caption: Purification workflow for this compound.

References

Optimizing catalyst loading for 2-Amino-4-bromobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_part_type: "text/plain" final_answer: "## Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromobenzamide Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in the pharmaceutical industry.[1][2] Here, we address common challenges related to catalyst loading and other critical reaction parameters to help you optimize your synthetic protocols for improved yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable steps to resolve them.

Question 1: My reaction is showing low or no conversion of the starting material. What are the primary factors to investigate?

Answer: Low or no conversion in the synthesis of this compound, which is often a palladium-catalyzed cross-coupling reaction, can stem from several factors.[3] A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[4][5] Improper storage or handling can lead to catalyst deactivation.

    • Solution: Always use fresh, high-quality palladium precursors and ligands stored under an inert atmosphere.[3][4] Consider using more stable and reliable pre-catalysts, such as G3 palladacycles, which offer cleaner and more efficient generation of the active catalytic species.[6]

  • Inappropriate Ligand Choice: For challenging substrates, the ligand plays a critical role in the catalytic cycle.[3] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which can be the rate-determining step.[7]

    • Solution: Screen a variety of biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which have proven effective in similar amination reactions.[3] The steric and electronic properties of the ligand can significantly influence the reaction outcome.[7]

  • Suboptimal Base and Solvent System: The choice of base and solvent is highly interdependent and substrate-specific.[8][9][10] Poor solubility of an inorganic base can hinder the reaction.[10][11]

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[4][10] Aprotic polar solvents like toluene or dioxane are generally effective.[3][4] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[12]

Question 2: I'm observing significant formation of side products, primarily hydrodehalogenation. How can I minimize this?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling.[4] Several factors can contribute to its prevalence.

  • Reaction Temperature: Higher temperatures can promote side reactions, including hydrodehalogenation.[4]

    • Solution: Optimize the reaction temperature by running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[4]

  • Choice of Base: The nature of the base can influence the extent of side reactions.

    • Solution: Screening different bases can help identify one that minimizes hydrodehalogenation. Weaker or less sterically hindered bases may be beneficial.[4]

  • Ligand Effects: Some ligands are more prone to promoting hydrodehalogenation than others.[4]

    • Solution: Experiment with different ligands to find one that favors the desired C-N bond formation over the competing hydrodehalogenation pathway.

Question 3: How do I determine the optimal catalyst loading for my specific reaction scale?

Answer: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase costs.

  • Initial Screening: Start with a catalyst loading in the range of 1-2 mol% for initial small-scale experiments.

  • Systematic Optimization: If the initial results are promising, you can systematically decrease the catalyst loading in increments (e.g., to 0.5 mol%, 0.1 mol%) to find the minimum effective concentration. Conversely, if the initial yield is low, increasing the catalyst loading (e.g., to 5 mol%) might be necessary, especially for challenging substrates.[3]

  • Scale-Up Considerations: Catalyst loading can often be decreased upon scaling up the reaction.[6] What works on a milligram scale may be unnecessarily high for a multigram or kilogram scale synthesis.

Parameter Screening Range Optimization Goal
Catalyst Loading 0.1 - 5 mol%Minimize loading without sacrificing yield or reaction time.
Ligand:Palladium Ratio 1:1 to 4:1Ensure catalyst stability and activity.[5]
Temperature 80 - 120 °CFind the lowest effective temperature to minimize side reactions.[3]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Select for optimal reactivity and functional group tolerance.[10]
Solvent Toluene, Dioxane, THFEnsure good solubility of all components.[3][4]
Caption: General starting points for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common method involves the bromination of 2-aminobenzamide.[13] Other routes include the amidation of the corresponding acid chloride or ring-opening reactions of suitable precursors like isatins.[13] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[13]

Q2: What are the key safety precautions to take during this synthesis?

A2: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). The reagents used can be hazardous, so it is essential to consult the Safety Data Sheets (SDS) for each chemical before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for monitoring the consumption of starting materials and the formation of the desired product.[1]

Q4: What are the recommended purification methods for this compound?

A4: The crude product is often purified by recrystallization.[13] Column chromatography can also be used for further purification if necessary.[1]

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the general workflow for optimizing catalyst loading and a decision tree for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Reactants & Catalyst System start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Extraction & Washing quench->extract purify Purification (Recrystallization/Chromatography) extract->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end

Caption: General experimental workflow for catalyst optimization.

troubleshooting_logic start Low Yield or No Reaction catalyst Check Catalyst Activity & Loading start->catalyst ligand Evaluate Ligand Choice catalyst->ligand Catalyst OK solution_catalyst Use Fresh Catalyst/Pre-catalyst, Increase Loading catalyst->solution_catalyst Inactive/Low Loading conditions Assess Reaction Conditions (Base, Solvent, Temp.) ligand->conditions Ligand Suitable solution_ligand Screen Bulky, Electron-Rich Ligands ligand->solution_ligand Inappropriate Ligand solution_conditions Optimize Base, Solvent, and Temperature conditions->solution_conditions Suboptimal end Re-evaluate Starting Material Purity conditions->end Conditions OK

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Chemists and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-Amino-4-bromobenzamide (C₇H₇BrN₂O). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols tailored for researchers, scientists, and drug development professionals transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on anticipating and resolving the common challenges encountered in a scale-up environment, ensuring a robust, safe, and efficient process.

Section 1: Overview of Synthetic Strategies for Scale-Up

The selection of a synthetic route for industrial production hinges on factors like cost, safety, yield, and purification efficiency. For this compound, two primary routes are commonly considered.

  • Direct Amidation of 2-Amino-4-bromobenzoic Acid: This is often the most direct and atom-economical approach. It involves converting the carboxylic acid to the primary amide.[1] Various methods exist for this transformation, from classical thermal conditions with ammonia to milder, modern coupling agents.[1]

  • Selective Bromination of 2-Aminobenzamide: This route starts from a more readily available, non-brominated precursor. The challenge lies in achieving regioselective bromination at the 4-position without forming di-brominated or other isomers, which can complicate purification at scale.[1]

Comparative Analysis of Synthetic Routes
ParameterRoute 1: Direct AmidationRoute 2: Selective Bromination
Starting Material 2-Amino-4-bromobenzoic acid2-Aminobenzamide
Key Reagents Amidation agent (e.g., SOCl₂, CDI, or direct with NH₃)Brominating agent (e.g., Br₂, NBS)
Primary Advantage High atom economy; fewer potential isomeric impurities.Potentially lower cost of starting material.
Scale-Up Challenge Can require harsh conditions or expensive coupling agents.Controlling regioselectivity; potential for over-bromination.
Purification Focus Removal of unreacted starting material and coupling agent byproducts.Separation of isomeric impurities.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of the this compound synthesis, presented in a question-and-answer format.

Q1: We are experiencing significantly lower yields on a 5 kg scale compared to our 50 g lab-scale runs. What are the likely causes?

A1: This is a classic scale-up challenge stemming from differences in physical parameters between small and large reactors. The root cause can be broken down into three areas: thermal control, mixing efficiency, and work-up losses.

  • Thermal Control & Side Reactions: Chemical reactions that are mildly exothermic at the lab scale can become problematic in large reactors, which have a lower surface-area-to-volume ratio and dissipate heat less efficiently. Uncontrolled temperature spikes can accelerate side reactions, such as the formation of dimers or degradation of the product.

    • Actionable Advice: Implement controlled reagent addition via a dosing pump to manage the exotherm. Ensure the reactor's cooling system is adequate and calibrated.

  • Mixing Inefficiency: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation. It can also result in incomplete conversion, leaving significant amounts of starting material.

    • Actionable Advice: Evaluate the reactor's agitator design (e.g., pitch-blade, anchor) for suitability. For suspensions, ensure the mixing speed is sufficient to keep solids suspended and prevent settling.

  • Work-up and Isolation: Product loss during work-up is often magnified at scale. For instance, transferring and washing a large filter cake can lead to greater physical losses. The solubility of your product in wash solvents also becomes more significant with larger volumes.

    • Actionable Advice: Optimize your wash solvents. Use a minimal amount of a cold, anti-solvent to wash the filter cake. Consider a slurry wash instead of a simple filtration wash for more efficient impurity removal with less product loss.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_IPC Review In-Process Controls (IPC) (TLC, HPLC) Start->Check_IPC Incomplete Incomplete Reaction? Check_IPC->Incomplete Impurities New Impurities Formed? Incomplete->Impurities No Action_Mixing Optimize Mixing/ Increase Reaction Time Incomplete->Action_Mixing Yes Action_Temp Improve Temperature Control/ Slow Reagent Addition Impurities->Action_Temp Yes No_Issue Yield Loss is in Work-up/Isolation Impurities->No_Issue No Action_Workup Optimize Work-up/ Isolation Protocol No_Issue->Action_Workup G Raw_Materials Raw Material QC (2-Amino-4-bromobenzoic acid, Reagents, Solvents) Reaction Amidation Reaction (Controlled Temperature & Addition) Raw_Materials->Reaction IPC1 IPC-1: Reaction Completion (TLC/HPLC) Reaction->IPC1 IPC1->Reaction Incomplete Workup Quench & Work-up (e.g., Extraction, Phase Separation) IPC1->Workup Reaction Complete Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification IPC2 IPC-2: Purity Check (HPLC) Purification->IPC2 IPC2->Purification Repurify Drying Drying (Vacuum Oven) IPC2->Drying Purity Met Final_QC Final Product QC & Release (Purity, Assay, RoI) Drying->Final_QC

References

Preventing over-bromination in 2-aminobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-bromination and Ensuring Regioselectivity

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequent issue encountered during the synthesis of brominated 2-aminobenzamide derivatives: over-bromination. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Over-bromination

This section is designed to directly address the problems you might be facing at the bench. The question-and-answer format provides quick access to solutions for specific experimental issues.

Q1: I'm trying to synthesize a mono-brominated 2-aminobenzamide, but my analysis shows di- and tri-brominated products. Why is this happening?

A: This is a classic case of over-reactivity due to the electronic nature of your starting material. The aromatic ring of 2-aminobenzamide (also known as anthranilamide) is highly activated towards electrophilic aromatic substitution. The primary cause is the powerful electron-donating amino group (-NH₂).

  • Mechanism of Activation: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance. This significantly increases the electron density at the positions ortho and para to the amino group, making them extremely nucleophilic.[1][2]

  • Consequence: When an electrophile like bromine (Br⁺) is introduced, the highly activated ring reacts very rapidly. The reaction is often so fast and exothermic that it's difficult to stop after a single substitution, leading to the formation of multiple brominated products, most commonly 2,4,6-tribromoaniline derivatives if the positions are available.[3][4] Even with careful stoichiometry, local concentration effects can lead to polysubstitution on a single molecule before the reagent has dispersed.

Q2: How can I improve the regioselectivity and limit the reaction to a single substitution?

A: Controlling this reaction requires a multi-faceted approach that either tames the reactivity of the substrate or uses a more selective brominating agent.

  • Protect the Amino Group: The most effective strategy is to temporarily reduce the activating influence of the -NH₂ group by converting it into an amide, such as an acetamide (-NHCOCH₃).[3] This has two benefits:

    • Reduced Activation: The acetyl group is electron-withdrawing, which significantly dampens the activating effect of the nitrogen lone pair, making the ring less reactive.

    • Steric Hindrance: The bulkier acetyl group sterically hinders the ortho positions, making the para position the most likely site for substitution. After the bromination step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.

  • Choose a Milder Brominating Agent: Elemental bromine (Br₂) is a very strong electrophile, especially with a Lewis acid catalyst.[5] Using a less reactive source of electrophilic bromine can dramatically improve control.[6]

    Brominating AgentTypical Conditions & SelectivityKey Advantages
    Bromine (Br₂) Non-polar solvent or aqueous solution. Often leads to polybromination.[2]Inexpensive and readily available.
    N-Bromosuccinimide (NBS) Acetonitrile or acetic acid at room temp. Generally provides good para-selectivity.[7][8][9]Solid, easier to handle than Br₂. Milder reaction.
    NH₄Br / Oxone® Methanol or water at room temp. Good yields for monobromination.[10]Avoids handling hazardous molecular bromine.[10]
    2,4,4,6-Tetrabromocyclohexa-2,5-dienone Dichloromethane or chloroform. Reported to give high yields of para-monobrominated amines.[11]Highly selective for the para position.[11]
  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the reaction rate and improve selectivity.[12]

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Protic solvents like acetic acid can sometimes modulate the reaction, while non-polar solvents may reduce the ionization of bromine.[13]

    • Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent. Adding the brominating agent slowly and portion-wise to the reaction mixture can help prevent localized high concentrations that lead to over-bromination.

Q3: I am using the Hofmann rearrangement of a brominated phthalimide to synthesize my target compound, but the yield is low and I have many side products. What is causing this?

A: The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[14][15] However, the classic conditions using bromine and strong base can be harsh and lead to side reactions.[16][17]

  • Mechanism Insight: The reaction proceeds through an isocyanate intermediate.[15][18] Issues can arise from:

    • Incomplete Rearrangement: If the conditions are not optimal, the N-bromoamide intermediate may not fully rearrange.

    • Side Reactions on the Ring: The strongly basic and oxidative conditions might cause undesired reactions on the aromatic ring, especially if it has other sensitive functional groups.

    • Hydrolysis of Starting Material: Phthalimide itself can be hydrolyzed under strong basic conditions, which can complicate the reaction.[19]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your starting brominated phthalimide is pure and correctly characterized. Isomeric impurities will lead to a mixture of products.

    • Use Milder Reagents: Modern variations of the Hofmann rearrangement use alternative reagents to Br₂/NaOH, such as N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene, which often provide cleaner reactions and higher yields under milder conditions.[15][16]

    • Consider Electrochemical Methods: Recent literature describes electrooxidative Hofmann rearrangements that are green, efficient, and proceed under mild conditions, minimizing unwanted byproducts.[16][20]

Q4: How can I reliably identify the products in my reaction mixture to confirm over-bromination?

A: A combination of chromatographic and spectroscopic techniques is essential for accurate product identification.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating the components of your product mixture (starting material, monobrominated isomers, di-brominated products, etc.).[21]

  • Mass Spectrometry (MS): MS is particularly powerful for identifying halogenated compounds. Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This creates a characteristic isotopic pattern in the mass spectrum. A compound with one bromine atom will show two peaks of equal intensity separated by 2 m/z units (M⁺ and M⁺+2). A dibrominated compound will show three peaks in a 1:2:1 ratio (M⁺, M⁺+2, M⁺+4).[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the regiochemistry (i.e., the position of the bromine atoms). The coupling patterns and chemical shifts of the aromatic protons provide a definitive map of the substitution on the ring.

Frequently Asked Questions (FAQs)

FAQ1: What is the fundamental reason for the high reactivity of the 2-aminobenzamide ring towards bromination?

The high reactivity stems from the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group because its nitrogen atom donates its lone pair of electrons into the aromatic π-system. This donation of electron density makes the ring much more attractive to electrophiles like Br⁺. The effect is most pronounced at the ortho and para positions, which is why substitution occurs there preferentially.[1][2]

FAQ2: Are there "greener" or safer alternatives to using liquid bromine?

Absolutely. Handling elemental bromine poses significant safety risks. Greener chemistry principles encourage the use of safer alternatives.[6] A widely adopted approach is the in situ generation of the electrophilic bromine species from a stable bromide salt. Systems like sodium or ammonium bromide (NaBr or NH₄Br) combined with an oxidant such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂) are effective and much safer to handle.[10][13] These methods avoid the hazards associated with transporting and using liquid Br₂.

FAQ3: Is it possible to introduce a bromine atom at the meta position relative to the amino group?

Direct bromination of 2-aminobenzamide will not yield the meta product due to the strong ortho-, para- directing effect of the amino group. To achieve meta-bromination, you must employ a different synthetic strategy. This typically involves starting with a precursor that already has the desired substitution pattern or using a directing group that forces substitution at the meta position and can be later removed or converted. For example, one might start with a nitrobenzene derivative, perform bromination meta to the nitro group, and then reduce the nitro group to an amine in a later step.

Experimental Protocols & Visualizations

Protocol 1: Controlled para-Monobromination of 2-Aminobenzamide using NBS

This protocol is designed to favor the synthesis of 5-bromo-2-aminobenzamide.

  • Dissolve Substrate: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in acetonitrile (CH₃CN) or glacial acetic acid.

  • Cool Reaction: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Prepare NBS Solution: In a separate beaker, dissolve 1.0 equivalent of N-bromosuccinimide (NBS) in a minimal amount of the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred 2-aminobenzamide solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).[9]

  • Work-up: Quench the reaction by pouring it into cold water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a mild base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: The Mechanism of Over-bromination

This diagram illustrates why the highly activated ring of 2-aminobenzamide is prone to multiple substitutions.

G cluster_0 Initial Bromination (Fast) cluster_1 Over-bromination (Undesired Pathway) A 2-Aminobenzamide (Highly Activated Ring) B Electrophilic Attack by Br+ A->B C Mono-brominated Product (Still Activated) B->C D Further Attack by Br+ on Mono-bromo Product C->D E Di/Tri-brominated Products D->E caption Mechanism of Over-bromination

Caption: The highly activated ring reacts quickly to form a mono-brominated product, which is often still reactive enough to undergo further bromination.

Diagram 2: Troubleshooting Workflow

A logical guide for diagnosing and solving over-bromination issues.

G start Experiment Yields Over-brominated Products q1 Are you using Br₂? start->q1 ans1_yes Switch to Milder Reagent (e.g., NBS, NH₄Br/Oxone) q1->ans1_yes Yes ans1_no Check Reaction Conditions q1->ans1_no No result Achieve Selective Monobromination ans1_yes->result q2 Is Temperature > RT? ans1_no->q2 ans2_yes Lower Temperature to 0-5 °C q2->ans2_yes Yes ans2_no Consider Protecting Group Strategy q2->ans2_no No ans2_yes->result protect Acetylate -NH₂ group before bromination ans2_no->protect protect->result caption Troubleshooting Workflow

Caption: A step-by-step guide to resolving issues with over-bromination in your synthesis.

Diagram 3: Hofmann Rearrangement Pathway

This diagram shows the key transformation in synthesizing an amine from an amide.

G start Primary Amide (e.g., Phthalimide) step1 1. Br₂, NaOH 2. H₂O start->step1 intermediate Isocyanate Intermediate (Key Rearrangement Step) step1->intermediate product Primary Amine (e.g., 2-Aminobenzamide) + CO₂ intermediate->product caption Hofmann Rearrangement Pathway

Caption: The conversion of a primary amide to a primary amine with one less carbon via an isocyanate intermediate.[15]

References

Technical Support Center: Removal of Residual Solvents from 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual solvents from 2-Amino-4-bromobenzamide (2A4B). This guide is designed to offer practical, experience-based solutions grounded in scientific principles to ensure the highest purity of your active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in APIs like this compound?

A1: Regulatory limits for residual solvents are outlined in the ICH Q3C (R9) guidelines, which classify solvents into three classes based on their toxicity.[1][2][3]

  • Class 1 solvents are known carcinogens or environmentally hazardous and should be avoided.

  • Class 2 solvents are non-genotoxic animal carcinogens or have other significant but reversible toxicities and have specific concentration limits.

  • Class 3 solvents have low toxic potential and are generally limited to 5,000 ppm or 0.5%.[2][4]

It is crucial to identify all solvents used in the synthesis and purification of this compound to ensure compliance.

Q2: What are the most common residual solvents I might encounter in my this compound sample?

A2: The most probable residual solvents will be those used in the final synthesis and purification steps. Common solvents for the synthesis of similar compounds include acetonitrile, and purification often involves recrystallization from solvents like ethyl acetate or the use of anti-solvents like hexanes. Therefore, these are the primary solvents to test for.

Q3: What is the first analytical technique I should use to check for residual solvents?

A3: Gas Chromatography (GC) , particularly with headspace sampling (HS-GC), is the most common and recommended method for identifying and quantifying residual solvents in pharmaceutical products.[5][6] For a quick, qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy can also be very effective in detecting the presence of common solvents.[7]

Q4: My this compound is an oil and won't solidify, making solvent removal difficult. What should I do?

A4: Oiling out can be a common issue. This often happens when the compound is impure or when the cooling during recrystallization is too rapid. Try dissolving the oil in a minimal amount of a good solvent and then adding a miscible anti-solvent dropwise while vigorously stirring to induce precipitation. Seeding with a small crystal of pure this compound can also be effective.

Q5: Can I use a rotary evaporator to remove all the residual solvent?

A5: A rotary evaporator is excellent for removing the bulk of a solvent, but it is often insufficient for removing trace amounts of residual solvents, especially from a solid.[8] High-boiling point solvents or solvents trapped within the crystal lattice of your this compound will likely require further drying techniques.

II. Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific challenges you may face during the removal of residual solvents from this compound and provides detailed, step-by-step protocols.

Issue 1: High Levels of a Class 2 Solvent (e.g., Acetonitrile) Detected by GC

Cause: Acetonitrile is a common solvent in the synthesis of this compound and can be challenging to remove completely due to its relatively high boiling point (81.6 °C) and potential to be trapped in the crystal lattice.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solids and removing trapped solvents.[9][10][11] The key is to select a solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Recommended Recrystallization Protocol:

  • Solvent Selection: Based on the properties of the related compound 4-aminobenzamide, solvents like methanol, ethanol, or ethyl acetate are good starting points.[2] A solvent system of ethyl acetate and heptane or hexane as an anti-solvent is often effective.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals that are less likely to trap solvent. If no crystals form, consider adding a seed crystal or gently scratching the inside of the flask with a glass rod.

  • Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., heptane or hexane) to remove any remaining mother liquor containing the residual solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity (Relative)Comments
Ethyl Acetate77.10.228Good "good" solvent for many benzamides.
Heptane98.40.012Common "anti-solvent" to induce precipitation.
Hexane690.009Common "anti-solvent" to induce precipitation.
Methanol64.70.762May be a good solvent, but its lower boiling point can be advantageous for removal.
Ethanol78.40.654Similar to methanol, a potential recrystallization solvent.

Data sourced from publicly available chemical data.

Visual Workflow for Recrystallization:

Recrystallization_Workflow Start Crude 2-A-4-B with High Acetonitrile Dissolve Dissolve in Minimal Hot Ethyl Acetate Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to Room Temperature Dissolve->Cool_Slowly No Insolubles Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Heptane Filter->Wash Dry Vacuum Drying Wash->Dry End Pure 2-A-4-B < ICH Limit Dry->End

Caption: Recrystallization workflow for removing acetonitrile.

Issue 2: Persistent Low Levels of Solvent Detected, Even After Extended Drying

Solution: Lyophilization (Freeze-Drying)

Lyophilization is a gentle drying method that can be effective for removing stubborn residual solvents from thermally sensitive compounds. It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from the solid phase to the gas phase.

Lyophilization Protocol:

  • Dissolution: Dissolve the this compound in a suitable solvent that can be easily sublimed, such as a mixture of water and a co-solvent like tert-butanol or 1,4-dioxane if the compound is not sufficiently water-soluble.

  • Freezing: Freeze the solution completely. A shell-freezing technique, where the flask is rotated in a cold bath (e.g., dry ice/acetone), is recommended to maximize the surface area.

  • Lyophilization: Connect the frozen sample to a lyophilizer. The high vacuum will cause the solvent to sublime, leaving behind a dry, fluffy powder of this compound.

  • Secondary Drying: After the bulk of the solvent has been removed, a secondary drying step at a slightly elevated temperature (while still under vacuum) can be performed to remove any remaining bound solvent.

Visual Logic for Choosing a Drying Method:

Drying_Decision_Tree Start Residual Solvent Detected Check_Level Is Solvent Level Significantly Above ICH Limit? Start->Check_Level High_Level High Solvent Level Check_Level->High_Level Yes Low_Level Low, Persistent Level Check_Level->Low_Level No Recrystallize Recrystallize to Remove Bulk Solvent High_Level->Recrystallize Check_Thermal_Stability Is Compound Thermally Sensitive? Low_Level->Check_Thermal_Stability Re_Analyze Re-analyze by GC Recrystallize->Re_Analyze Re_Analyze->Check_Level Stable Thermally Stable Check_Thermal_Stability->Stable No Sensitive Thermally Sensitive Check_Thermal_Stability->Sensitive Yes Vacuum_Oven Dry in Vacuum Oven at Elevated Temperature Stable->Vacuum_Oven Lyophilize Perform Lyophilization Sensitive->Lyophilize End Solvent Below ICH Limit Vacuum_Oven->End Lyophilize->End

Caption: Decision tree for selecting an appropriate drying method.

III. Analytical Methods for Residual Solvent Analysis

Accurate detection and quantification of residual solvents are critical. Here are the primary analytical techniques:

Gas Chromatography (GC)
  • Principle: Separates volatile compounds based on their boiling points and interactions with a stationary phase.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Sample Preparation: Headspace GC (HS-GC) is the preferred method for residual solvent analysis in pharmaceuticals. The solid this compound is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial, heated, and the vapor (headspace) is injected into the GC. This avoids contamination of the GC system with the non-volatile API.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Detects the presence of specific nuclei (typically ¹H) in a molecule. Each solvent has a characteristic chemical shift in the NMR spectrum.

  • Application: Useful for rapid, qualitative identification of residual solvents. Quantitative NMR (qNMR) can also be performed with an internal standard to determine the concentration of the solvent.

Table of Common Solvents and their ¹H NMR Chemical Shifts (in CDCl₃):

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile2.05Singlet
Dichloromethane5.30Singlet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Methanol3.49Singlet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

IV. References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from --INVALID-LINK--

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from --INVALID-LINK--

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. Retrieved from --INVALID-LINK--

  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228.

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from --INVALID-LINK--

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from --INVALID-LINK--

  • Holland Scientific. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from --INVALID-LINK--

  • Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-10.

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from --INVALID-LINK--

  • Nowak, T., et al. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Analytical Methods, 8(22), 4495-4501.

  • Frushour, C. (2025, September 4). Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. Retrieved from --INVALID-LINK--

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Capillary GC Column Choices for Residual Solvent Analyses. Retrieved from --INVALID-LINK--

  • DigiVac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. Retrieved from --INVALID-LINK--

  • Houen, G., et al. (2022). Absolute Quantification of Residual Solvent in Mesoporous Silica Drug Formulations Using Magic-Angle Spinning NMR Spectroscopy. Analytical Chemistry, 94(51), 17873-17880.

  • Lab Manager. (n.d.). Rotary Evaporation Best Practices. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2985038A1 - Lyophilized API preparation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The “Golden Rule” for Solvent Removal. Retrieved from --INVALID-LINK--

  • JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. Retrieved from --INVALID-LINK--

  • Process Chemistry Portal. (n.d.). Residual Solvent Determination. Retrieved from --INVALID-LINK--

  • Pharmaceutical Technology. (n.d.). Aqueous Cleaning and Solvent Substitution. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Pierens, G. K., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy. Journal of Natural Products, 71(5), 810-813.

  • ResearchGate. (n.d.). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy | Request PDF. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--

  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • LP-EtOAc. (2024, October 24). Steps for Managing Solvents in API Manufacturing. Retrieved from --INVALID-LINK--

  • Pharmaceutical Online. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Form Conversion and Solvent Entrapment during API Drying | Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Retrieved from --INVALID-LINK--

  • Arbor Pharmachem. (n.d.). API Isolation Methods From Nature to Medicine. Retrieved from --INVALID-LINK--

  • Pharma World K. (2022, December 8). Control of residual solvents in API Manufacturing [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4'-bromobenzophenone. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4-bromobenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, August 29). 2-AMINO-5-BROMOBENZAMIDE. Retrieved from --INVALID-LINK--

  • Crescent Chemical Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2500072A1 - A novel process of residual solvent removal. Retrieved from --INVALID-LINK--

  • Reddit. (2024, October 22). Removing residual solvent from Oils Tips : r/Chempros. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from --INVALID-LINK--

References

Stability of 2-Amino-4-bromobenzamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-Amino-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter.

Introduction to this compound Stability

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science.[1] Understanding its stability profile is a critical aspect of its handling, storage, and application in synthetic protocols. The presence of an amino group, a bromo substituent, and an amide functional group gives rise to a specific reactivity profile that must be considered, particularly under acidic and basic conditions where hydrolysis of the amide bond is a primary concern.[2][3]

Forced degradation studies, which involve subjecting a compound to stress conditions like acid and base hydrolysis, are essential for identifying potential degradation products and pathways.[4][5] This knowledge is crucial for developing stable formulations and robust analytical methods.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The principal degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond.[2][3] This reaction cleaves the bond between the carbonyl group and the nitrogen atom, yielding 2-Amino-4-bromobenzoic acid and ammonia.[2]

  • Under acidic conditions: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylic acid and ammonia.[2][7] The ammonia formed is protonated to the non-nucleophilic ammonium ion, rendering the reaction irreversible.[3][7]

  • Under basic conditions: A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[3][8] This intermediate then expels the amide anion, which is a poor leaving group but the reaction is driven forward by the subsequent acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and ammonia.[3][8]

Q2: I am observing incomplete hydrolysis of this compound in my experiment. What could be the cause?

A2: Incomplete hydrolysis can stem from several factors:

  • Insufficient Reaction Time or Temperature: Amide hydrolysis, especially acid-catalyzed hydrolysis, can be a slow process and often requires prolonged heating to proceed to completion.[9]

  • Inadequate Acid or Base Concentration: A sufficient concentration of acid or base is necessary to catalyze the reaction effectively.

  • Poor Solubility: If this compound is not fully dissolved in the reaction medium, the heterogeneous nature of the reaction can limit the rate of hydrolysis. Consider using a co-solvent to improve solubility.

Q3: Are there any potential side reactions to be aware of during the hydrolysis of this compound?

A3: Besides hydrolysis, other potential reactions could occur, although they are generally less favorable under typical hydrolysis conditions:

  • Decarboxylation: While less common for benzoic acid derivatives unless under harsh conditions, the potential for decarboxylation of the 2-Amino-4-bromobenzoic acid product at very high temperatures should be considered.

  • Reactions involving the amino group: The amino group is generally stable under hydrolytic conditions. However, under strongly oxidizing conditions, which are not typical for standard hydrolysis, the amino group could be susceptible to oxidation.[10] In strongly acidic conditions, the amino group will be protonated, which protects it from many side reactions.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the hydrolysis can be effectively monitored using chromatographic techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (2-Amino-4-bromobenzoic acid).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of both the reactant and the product over time. A reverse-phase C18 column is often suitable for separating these aromatic compounds.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the parent compound, the primary degradation product, and any minor byproducts by providing molecular weight information.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step
Low yield of 2-Amino-4-bromobenzoic acid Incomplete hydrolysis due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Inadequate concentration of acid or base.Increase the concentration of the acid or base. For base-promoted hydrolysis, using a larger excess of hydroxide can help drive the reaction to completion.[8]
Poor solubility of the starting material.Add a co-solvent (e.g., ethanol, THF) to improve the solubility of this compound in the aqueous medium.
Formation of unexpected byproducts Degradation of the product under harsh conditions.Optimize the reaction conditions to be as mild as possible while still achieving complete conversion. This may involve lowering the temperature and extending the reaction time.
Presence of impurities in the starting material or reagents.Ensure the purity of the this compound and all reagents used.
Difficulty in isolating the product The product, 2-Amino-4-bromobenzoic acid, is an amino acid and can be soluble in both acidic and basic aqueous solutions.Carefully adjust the pH of the reaction mixture to the isoelectric point of 2-Amino-4-bromobenzoic acid to minimize its solubility and induce precipitation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-Amino-4-bromobenzoic acid using acidic conditions.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • TLC plates (silica gel)

  • HPLC system

Procedure:

  • In a round-bottom flask, dissolve this compound in 6 M HCl.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress every hour using TLC or HPLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the 2-Amino-4-bromobenzoic acid product. The isoelectric point should be targeted for maximum precipitation.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Analyze the purity of the product by HPLC and confirm its identity using techniques like NMR and Mass Spectrometry.

Protocol 2: Base-Promoted Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-Amino-4-bromobenzoic acid using basic conditions.

Materials:

  • This compound

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • TLC plates (silica gel)

  • HPLC system

Procedure:

  • In a round-bottom flask, suspend this compound in a 10% NaOH solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress every hour using TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with an acid (e.g., HCl) to precipitate the 2-Amino-4-bromobenzoic acid product. Adjust the pH to the isoelectric point.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Assess the purity of the product by HPLC and confirm its structure by spectroscopic methods.

Visualizing Degradation Pathways

The hydrolysis of this compound under acidic and basic conditions can be visualized as follows:

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis 2-Amino-4-bromobenzamide_acid This compound Protonated_Amide Protonated Amide Intermediate 2-Amino-4-bromobenzamide_acid->Protonated_Amide + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_acid + H2O 2-Amino-4-bromobenzoic_acid 2-Amino-4-bromobenzoic Acid Tetrahedral_Intermediate_acid->2-Amino-4-bromobenzoic_acid - NH4+ Ammonia_acid Ammonia (as NH4+) Tetrahedral_Intermediate_acid->Ammonia_acid 2-Amino-4-bromobenzamide_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate 2-Amino-4-bromobenzamide_base->Tetrahedral_Intermediate_base + OH- 2-Amino-4-bromobenzoic_acid_base 2-Amino-4-bromobenzoic Acid (as Carboxylate) Tetrahedral_Intermediate_base->2-Amino-4-bromobenzoic_acid_base - NH2- Ammonia_base Ammonia Tetrahedral_Intermediate_base->Ammonia_base

Caption: Hydrolysis pathways of this compound.

Logical Workflow for Troubleshooting Stability Issues

When encountering unexpected results in your experiments involving this compound, a systematic approach to troubleshooting is essential.

G Start Unexpected Experimental Result Analyze Analyze Reaction Mixture (TLC, HPLC, LC-MS) Start->Analyze Identify Identify Components: - Starting Material - Expected Product - Byproducts Analyze->Identify Low_Conversion Low Conversion? Identify->Low_Conversion Byproducts_Present Byproducts Present? Low_Conversion->Byproducts_Present No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Concentration Low_Conversion->Optimize_Conditions Yes Characterize_Byproducts Characterize Byproducts (NMR, MS) Byproducts_Present->Characterize_Byproducts Yes End Problem Solved Byproducts_Present->End No Optimize_Conditions->Analyze Purify_Reagents Check Purity of Reagents and Starting Material Modify_Protocol Modify Protocol to Minimize Side Reactions Purify_Reagents->Modify_Protocol Characterize_Byproducts->Purify_Reagents Modify_Protocol->Analyze

Caption: A logical workflow for troubleshooting degradation issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-4-bromobenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromobenzamide is a valuable building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the synthesis of more complex molecules.[1] Its structure contains three key reactive sites: a nucleophilic amino group, an amide, and a bromine atom positioned on the aromatic ring, making it a versatile precursor for reactions like acylations, cyclizations, and palladium-catalyzed cross-couplings.[1][2]

Despite its utility, researchers often encounter challenges in achieving high conversion rates in reactions involving this substrate. Low yields can stem from a variety of factors including suboptimal reaction conditions, reagent quality, and inherent challenges in the reactivity of the molecule itself. This guide provides a structured, in-depth approach to troubleshooting and optimizing these reactions, presented in a question-and-answer format to directly address common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during initial troubleshooting.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted this compound. What are the most common initial culprits?

A1: The most frequent causes for a stalled reaction are:

  • Poor Starting Material Quality: Impurities in this compound or other reagents can inhibit catalysts or participate in side reactions, reducing the availability of the reactant for the desired transformation.[3][4] Always verify the purity of your starting materials via NMR or melting point analysis before beginning.

  • Inadequate Activation (Amide Couplings): In reactions where the amino group is the nucleophile (e.g., amide bond formation), incomplete activation of the carboxylic acid partner is a common failure point. Ensure your coupling agents (like HATU, EDC) are fresh and the reaction is performed under strictly anhydrous conditions.[5]

  • Catalyst Inactivity (Cross-Coupling Reactions): For reactions at the bromine site (e.g., Suzuki, Buchwald-Hartwig), the palladium catalyst may be inactive. This can be due to oxidation (improper storage or handling) or the presence of catalyst poisons.

  • Insufficient Base or Incorrect Base Choice: Many reactions, particularly cross-couplings, require a base to proceed.[6] The base may not be strong enough, or its solubility in the chosen solvent could be too low, preventing it from participating effectively in the reaction.

Q2: I'm performing a Suzuki coupling with this compound and seeing very low conversion. Why might this specific reaction be difficult?

A2: Suzuki reactions with ortho-substituted anilines can be challenging.[6] The primary amino group (-NH2) ortho to the bromine can act as a chelating ligand to the palladium catalyst. This chelation can sometimes stabilize the catalyst in an off-cycle state, preventing it from participating in the catalytic cycle efficiently. Furthermore, unprotected anilines can sometimes pose challenges, and some published methods require protection of the free amine to achieve good yields.[6]

Q3: My crude product appears pure by TLC, but my isolated yield after column chromatography is very low. What's happening?

A3: This often points to issues during workup and purification rather than the reaction itself.

  • Product Solubility: Your product may have partial solubility in the aqueous phase during extraction, leading to losses. Perform multiple extractions with your organic solvent to ensure complete recovery.

  • Silica Gel Adsorption: The free amino group in this compound and its derivatives can be slightly basic and may streak or irreversibly bind to standard silica gel. This leads to significant material loss on the column.[7] To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).

  • Alternative Purification: If column chromatography consistently results in low yields, consider other purification methods like recrystallization, which can be highly effective for crystalline amide products.[7] Solvents like ethanol, acetone, or acetonitrile are good starting points for recrystallization trials.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving persistent low-conversion issues.

Guide 1: Systematic Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

Low conversion in a Suzuki, Heck, or Buchwald-Hartwig amination involving the C-Br bond is a common challenge. The following workflow provides a structured method for optimization.

G start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality - Purity of Amine & Partner? - Fresh Boronic Acid/Ester? - Anhydrous Solvent? start->reagent_check catalyst_screen Step 2: Screen Catalyst System - Change Pd Source (e.g., Pd(dppf)Cl2, Pd2(dba)3) - Change Ligand (e.g., SPhos, XPhos) reagent_check->catalyst_screen Reagents OK success Conversion Improved reagent_check->success Impurity Found & Fixed base_solvent_screen Step 3: Screen Base & Solvent - Base: K2CO3, K3PO4, Cs2CO3 - Solvent: Dioxane/H2O, Toluene, DMF catalyst_screen->base_solvent_screen No Improvement catalyst_screen->success Better System Found temp_time Step 4: Adjust Temperature & Time - Incrementally increase temperature - Monitor reaction for longer duration base_solvent_screen->temp_time No Improvement base_solvent_screen->success Better Combo Found temp_time->success Kinetics Improved fail Still Low Conversion Consider alternative strategy temp_time->fail No Improvement

Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.

This protocol outlines a screening process for a Suzuki reaction between this compound and a generic Arylboronic Acid.

1. Reagent Preparation:

  • Ensure this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base are dried under vacuum.

  • Use anhydrous solvents. Dioxane and toluene should be passed through a solvent purification system or freshly distilled.

  • Ensure the palladium catalyst and ligands are stored under an inert atmosphere.

2. Reaction Setup (Parallel Screening):

  • In separate, flame-dried reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Add the arylboronic acid.

  • Add the corresponding catalyst/ligand combination and base as specified in the table below.

  • Add the anhydrous solvent.

  • Seal the vials, stir, and heat to the specified temperature.

3. Monitoring and Analysis:

  • Monitor the reactions by taking small aliquots at set time intervals (e.g., 2h, 6h, 24h) and analyzing them by LC-MS to determine the conversion rate.

EntryPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Conversion (24h)
1Pd(PPh₃)₄ (5)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)90Initial Low Yield
2Pd(dppf)Cl₂ (3)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)90Analyze
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene100Analyze
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane100Analyze
5CataXCium A Pd G3 (3)NoneK₂CO₃ (2.0)Dioxane/H₂O (10:1)90Analyze[6]

This table provides a template for a logical screening process. CataXCium A Pd G3 has been reported as an effective catalyst for Suzuki couplings on challenging ortho-bromoaniline substrates.[6]

Guide 2: Overcoming Low Conversion in Amide Bond Formation

When reacting this compound with a carboxylic acid, the nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effects of the bromine and amide groups. This can lead to slow or incomplete reactions.

G cluster_0 Problem: Incomplete Reaction cluster_1 Solutions start Low Conversion cause1 Poor Acid Activation start->cause1 cause2 Low Nucleophilicity of Amine start->cause2 cause3 Steric Hindrance start->cause3 sol1 Stronger Coupling Agent (HATU, COMU) cause1->sol1 sol2 Convert Acid to Acyl Chloride (SOCl2) cause1->sol2 sol3 Increase Temperature & Reaction Time cause2->sol3 sol4 Microwave Synthesis cause2->sol4 cause3->sol3 cause3->sol4

Caption: Common causes and solutions for difficult amide coupling reactions.

If standard coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride is a robust alternative.[8][9]

1. Acyl Chloride Formation:

  • To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and a minimal amount of anhydrous dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Add a catalytic amount (1-2 drops) of anhydrous dimethylformamide (DMF).[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

2. Amide Formation:

  • In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 eq.) in anhydrous DCM.[5]

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

3. Workup:

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for purification.[5]

Note on Microwave Synthesis: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-bromobenzamide and 2-Amino-4-chlorobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, 2-amino-4-halobenzamides are valuable building blocks, particularly in the synthesis of complex molecules for the pharmaceutical industry. Among these, 2-Amino-4-bromobenzamide and 2-Amino-4-chlorobenzamide are frequently employed synthons. The choice between a bromo- or chloro-substituted starting material can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of these two compounds, focusing on palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. By examining the underlying chemical principles and providing supporting data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Core Chemical and Physical Properties

A fundamental understanding of the intrinsic properties of each molecule is crucial to appreciating their differential reactivity.

PropertyThis compound2-Amino-4-chlorobenzamide
CAS Number 112253-70-0[1]5900-59-4[2]
Molecular Formula C₇H₇BrN₂O[1][3]C₇H₇ClN₂O[2]
Molecular Weight 215.05 g/mol [1][3]170.60 g/mol [4]
Predicted pKa 15.48 ± 0.5015.48 ± 0.50[5][6]

While the predicted pKa values are identical, suggesting similar overall acidity/basicity of the functional groups, the key differentiator lies in the carbon-halogen bond.

The Decisive Factor: Carbon-Halogen Bond Strength

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.

  • C-Br Bond: The C-Br bond is weaker than the C-Cl bond.

  • C-Cl Bond: The C-Cl bond is stronger and requires more energy to break.

This difference in bond strength directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.

Figure 1: Oxidative addition in a Pd-catalyzed cross-coupling cycle.

The lower bond dissociation energy of the C-Br bond in this compound facilitates a faster oxidative addition compared to the C-Cl bond in 2-Amino-4-chlorobenzamide. This fundamental difference is the primary reason for the generally higher reactivity of the bromo-analogue.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of aryl bromides is well-documented in this reaction.

Reaction Scheme:

While direct comparative studies on this compound and 2-Amino-4-chlorobenzamide are scarce, data from analogous systems consistently demonstrate the superior performance of aryl bromides. For instance, in the coupling of various aryl halides with phenylboronic acid, aryl bromides typically afford higher yields under milder conditions (lower temperatures, shorter reaction times) than their chloro counterparts. To achieve comparable yields with aryl chlorides, more forcing conditions or more sophisticated and expensive catalyst systems are often necessary.

Expected Reactivity Trend:

In a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, one would anticipate the following:

SubstrateExpected Relative ReactivityTypical Conditions for High Yield
This compoundHigherStandard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases (e.g., K₂CO₃), moderate temperatures (e.g., 80-100 °C).
2-Amino-4-chlorobenzamideLowerMore active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and often higher temperatures (>100 °C).

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-amino-4-halobenzamides. Optimization will be necessary based on the specific substrates and desired outcomes.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-4-halobenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Establish Inert Atmosphere A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F Reaction Complete G Wash & Dry F->G H Concentrate G->H I Purify H->I

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.

Reaction Scheme:

The oxidative addition of the aryl halide to the palladium(0) catalyst is also a key step in the Buchwald-Hartwig catalytic cycle. Consequently, this compound is expected to be more reactive than 2-Amino-4-chlorobenzamide in this transformation.

Expected Reactivity and Catalyst Choice:

  • This compound: This substrate is likely to react efficiently with a range of amines using standard Buchwald-Hartwig catalyst systems.

  • 2-Amino-4-chlorobenzamide: The coupling of this less reactive chloride will likely require more specialized and highly active catalyst systems, often employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. The choice of base is also crucial, with stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being necessary.

Experimental Protocol: A Generalized Buchwald-Hartwig Amination

This protocol serves as a general guideline for the Buchwald-Hartwig amination of 2-amino-4-halobenzamides.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dried Schlenk tube.

  • Reagent Addition: Add the 2-amino-4-halobenzamide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) with stirring for the necessary duration, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Practical Implications in Drug Discovery: The Case of PARP Inhibitors

Both this compound and 2-Amino-4-chlorobenzamide are key intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. For example, derivatives of these compounds are used in the synthesis of Olaparib and its analogues.[7][8][9]

The choice between the bromo- and chloro-analogue in a large-scale synthesis for drug development will depend on a balance of factors:

  • Reactivity: this compound will generally provide higher yields in shorter reaction times, potentially reducing manufacturing costs.

  • Cost and Availability: Aryl chlorides are often less expensive and more widely available than the corresponding bromides, which can be a significant consideration for large-scale production.

  • Process Development: While the initial development of a robust process using the less reactive 2-Amino-4-chlorobenzamide may be more challenging, the long-term cost benefits can be substantial.

Conclusion

The reactivity of this compound is generally higher than that of 2-Amino-4-chlorobenzamide in palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step.

  • For laboratory-scale synthesis where reaction efficiency and speed are paramount, This compound is often the preferred choice.

  • For large-scale industrial synthesis, where cost is a major driver, the development of a process using the less expensive 2-Amino-4-chlorobenzamide is a worthwhile endeavor, despite the need for more specialized and active catalyst systems.

Ultimately, the selection between these two valuable building blocks will be guided by the specific goals of the synthetic chemist, balancing the trade-offs between reactivity, cost, and process scalability.

References

A Comparative Guide to the Synthesis of 2-Amino-4-bromobenzamide and Its Key Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminobromobenzamides are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The precise arrangement of the amino, bromo, and benzamide functionalities on the aromatic ring is critical for biological activity, making the regioselective synthesis of specific isomers a crucial challenge for researchers and drug development professionals. This guide provides an in-depth comparison of synthetic strategies for 2-Amino-4-bromobenzamide and its pharmaceutically relevant isomers, including 2-Amino-5-bromobenzamide and 4-Amino-3-bromobenzamide. We will dissect common synthetic routes, provide detailed experimental protocols, offer a comparative analysis of their efficiency, and explain the underlying chemical principles that govern these transformations.

The Challenge of Regiocontrol in Synthesis

The synthesis of specific aminobromobenzamide isomers is a non-trivial pursuit governed by the fundamental principles of electrophilic aromatic substitution. The benzene ring is functionalized with three distinct groups:

  • Amino (-NH₂): A strongly activating, ortho-, para-directing group.

  • Carboxamide (-CONH₂): A moderately deactivating, meta-directing group.

  • Bromo (-Br): A deactivating, ortho-, para-directing group.

The powerful activating and directing effect of the amino group often dominates, making direct bromination of an aminobenzamide scaffold a challenging path to regiocontrol.[1] This frequently leads to a mixture of products, including di- and tri-brominated species, necessitating complex purification or multi-step strategies that install the functional groups in a controlled sequence.[2] Therefore, successful syntheses often rely on starting with precursors where the desired substitution pattern is already established, followed by functional group interconversions.

Synthesis of this compound: The Target Compound

This compound is a key intermediate. A robust and scalable synthesis often circumvents direct bromination of 2-aminobenzamide by starting with a precursor where the 1,2,4-substitution pattern is pre-defined. A common strategy begins with 4-bromo-2-nitrotoluene.

Synthetic Strategy: From a Nitro Precursor

This multi-step approach involves the oxidation of a methyl group to a carboxylic acid, amidation, and finally, reduction of the nitro group to the desired amine. This sequence ensures absolute regiocontrol.[3][4]

Synthesis of this compound start 4-Bromo-2-nitrotoluene step1 4-Bromo-2-nitrobenzoic acid start->step1 1. KMnO₄, Pyridine/H₂O 2. Reflux step2 4-Bromo-2-nitrobenzamide step1->step2 1. SOCl₂ 2. NH₄OH end_product This compound step2->end_product Fe, Acetic Acid 100°C

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 4-Bromo-2-nitrotoluene

  • To a solution of 4-bromo-2-nitrotoluene (20.0 mmol) in a 2:1 mixture of pyridine and water, heat the mixture to 70°C.

  • Add potassium permanganate (KMnO₄, 120 mmol) portion-wise over 40 minutes.

  • Reflux the reaction mixture for 8 hours.

  • After completion, filter the hot suspension to remove manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with 6N HCl to a pH < 2 to precipitate the product.

  • Filter the solid to yield 4-bromo-2-nitrobenzoic acid.

Step 2: Amidation of 4-Bromo-2-nitrobenzoic acid

  • Reflux the 4-bromo-2-nitrobenzoic acid from the previous step in thionyl chloride (SOCl₂) to form the acyl chloride. Remove excess SOCl₂ under reduced pressure.

  • Carefully add the crude acyl chloride to a cooled solution of concentrated ammonium hydroxide.

  • Stir vigorously until the reaction is complete.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 4-bromo-2-nitrobenzamide.

Step 3: Reduction of 4-Bromo-2-nitrobenzamide

  • Suspend 4-bromo-2-nitrobenzamide (10 mmol) in acetic acid (60 mL).[3]

  • Add iron powder (Fe, ~30 mmol) to the mixture.[3]

  • Heat the stirred mixture to 100°C for 30-60 minutes.[3]

  • Monitor the reaction by TLC. After completion, cool the mixture and filter off the iron residues.

  • Evaporate the filtrate and neutralize the residue with an aqueous base (e.g., 1N NaOH).

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.[3]

Comparative Synthesis of Key Isomers

Isomer 1: 2-Amino-5-bromobenzamide

This isomer is often prepared by direct bromination of 2-aminobenzamide. Here, the powerful ortho-, para- directing nature of the amino group is leveraged. The position para to the amino group (position 5) is sterically accessible and electronically favored for bromination.

Synthetic Strategy: Direct Bromination

This one-step method is highly efficient if the desired product is the thermodynamically favored 5-bromo isomer. N-Bromosuccinimide (NBS) is a common, milder alternative to elemental bromine.[5]

Synthesis of 2-Amino-5-bromobenzamide start 2-Aminobenzamide end_product 2-Amino-5-bromobenzamide start->end_product N-Bromosuccinimide (NBS) Acetonitrile, RT

Caption: Workflow for the synthesis of 2-Amino-5-bromobenzamide.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzamide
  • Dissolve 2-aminobenzamide (7.34 mmol) in acetonitrile (20 mL) at room temperature.

  • Add N-Bromosuccinimide (NBS, 7.70 mmol, ~1.05 equiv.) to the solution with stirring.

  • Continue stirring at room temperature for 30 minutes.

  • Quench the reaction by pouring the mixture into ice-cold water, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from acetonitrile to afford pure 2-amino-5-bromobenzamide. A reported yield for this procedure is as high as 93%.

Isomer 2: 4-Amino-3-bromobenzamide

The synthesis of this isomer typically starts from 4-aminobenzoic acid. Direct bromination is feasible, as the position ortho to the strongly activating amino group is targeted. Following bromination, the carboxylic acid is converted to the primary amide.

Synthetic Strategy: Bromination followed by Amidation

This two-step sequence first establishes the correct aromatic substitution pattern and then converts the acid functionality.

Synthesis of 4-Amino-3-bromobenzamide start 4-Aminobenzoic acid step1 4-Amino-3-bromobenzoic acid start->step1 NBS, DMF RT, 18h end_product 4-Amino-3-bromobenzamide step1->end_product 1. SOCl₂ 2. NH₄OH

Caption: Workflow for the synthesis of 4-Amino-3-bromobenzamide.

Experimental Protocol: Synthesis of 4-Amino-3-bromobenzamide

Step 1: Bromination of 4-Aminobenzoic Acid

  • Dissolve 4-aminobenzoic acid (100 mmol) in N,N-dimethylformamide (DMF, 50 mL).[2]

  • Add N-Bromosuccinimide (NBS, 100 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Pour the mixture into water (100 mL) to precipitate the product.[2]

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-amino-3-bromobenzoic acid. This step typically yields around 70%.[2][6]

Step 2: Amidation of 4-Amino-3-bromobenzoic Acid

  • Convert the resulting benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the crude acyl chloride with ammonium hydroxide or ammonia gas to form the primary amide.

  • Isolate the product by filtration and purify by recrystallization.

Head-to-Head Comparison and Data Analysis

The choice of a synthetic route is a trade-off between the number of steps, overall yield, cost of starting materials, and ease of purification. While a direct experimental comparison under identical conditions is not available in the literature, the compiled data below offers valuable insights.

Parameter This compound 2-Amino-5-bromobenzamide 4-Amino-3-bromobenzamide
Starting Material 4-Bromo-2-nitrotoluene2-Aminobenzamide4-Aminobenzoic acid
Key Reactions Oxidation, Amidation, Nitro ReductionElectrophilic BrominationElectrophilic Bromination, Amidation
Number of Steps 312
Reported Yield ~60-70% (overall, variable)~93%~60-70% (overall, variable)
Regiocontrol Excellent (pre-defined)Good (electronically favored)Good (electronically favored)
Key Advantages Unambiguous regiochemistry.High-yielding, single-step reaction.Readily available starting material.
Key Challenges Multi-step sequence, use of strong oxidants.Potential for over-bromination if not controlled.Two-step process, potential for isomeric impurities.
Analysis of Synthetic Pathways
  • For this compound: The multi-step synthesis starting from 4-bromo-2-nitrotoluene offers unparalleled regiocontrol.[4] While longer, it avoids the formation of isomeric byproducts, simplifying purification and making it a reliable route for producing high-purity material required in pharmaceutical development. The main drawbacks are the number of steps and the use of potent oxidizing agents like KMnO₄.

  • For 2-Amino-5-bromobenzamide: The direct bromination of 2-aminobenzamide is the most efficient route.[5] Its single-step nature and high yield make it ideal for rapid synthesis. The success of this route hinges on the strong directing effect of the amino group to the para position. Careful control of stoichiometry (using ~1.05 equivalents of NBS) is crucial to minimize the formation of the di-brominated byproduct (2-amino-3,5-dibromobenzamide).

  • For 4-Amino-3-bromobenzamide: This synthesis represents a middle ground. It begins with a regioselective bromination of 4-aminobenzoic acid, which is generally effective due to the activation of the ortho position by the amino group.[2][7] However, it still requires a subsequent amidation step. The primary challenge is preventing the formation of the 4-amino-3,5-dibromobenzoic acid byproduct during the initial bromination.[2]

Conclusion and Outlook

The synthesis of specific aminobromobenzamide isomers is a classic exercise in strategic organic chemistry, balancing efficiency with control.

  • For 2-Amino-5-bromobenzamide , direct bromination is the clear method of choice due to its simplicity and high yield.

  • For This compound , where absolute regiochemical purity is paramount, a multi-step synthesis starting from a pre-functionalized precursor like 4-bromo-2-nitrotoluene is the most reliable and authoritative strategy.

  • The synthesis of 4-Amino-3-bromobenzamide is also highly feasible and relies on a two-step bromination-amidation sequence from an inexpensive starting material.

The selection of the optimal synthetic route ultimately depends on the specific isomer required, the scale of the synthesis, and the purity demands of the final application. For drug development professionals, routes that guarantee high regiochemical purity, even if longer, are often preferred to avoid costly and difficult separations of closely related isomers downstream. Future developments may focus on novel catalytic methods to achieve direct, regioselective C-H bromination, potentially offering more streamlined and atom-economical pathways to these vital pharmaceutical building blocks.

References

A Researcher's Guide to Differentiating Positional Isomers: A Spectroscopic Comparison of 2-Amino-4-bromobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit vastly different pharmacological, toxicological, and material properties. 2-Amino-4-bromobenzamide and its isomers are valuable building blocks in organic synthesis, but their structural similarity presents a significant analytical challenge. Ensuring the correct isomeric identity and purity is not merely a procedural step but a critical determinant of experimental success and reproducibility.

This in-depth guide provides a comparative analysis of this compound and its key positional isomers through the lens of fundamental spectroscopic techniques. By synthesizing experimental data with established spectroscopic principles, we aim to equip researchers, scientists, and drug development professionals with the tools to unambiguously identify and differentiate these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, as it provides detailed information about the chemical environment of each hydrogen and carbon atom. The distinct electronic effects of the amino (-NH₂), bromo (-Br), and benzamide (-C(=O)NH₂) groups create unique magnetic environments for the nuclei in each isomer, resulting in characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift of aromatic protons is highly sensitive to the electron-donating nature of the amino group and the electron-withdrawing effects of the bromine and amide groups. The relative positions of these substituents dictate the splitting patterns (spin-spin coupling) and chemical shifts of the aromatic protons, providing a unique fingerprint for each isomer.

For instance, in this compound, the proton at C5 is situated between the bromo and amide-bearing carbons, while the proton at C3 is adjacent to the amino group. This asymmetry leads to a predictable set of signals—typically a doublet, a doublet of doublets, and another doublet—in the aromatic region. In contrast, an isomer like 2-Amino-5-bromobenzamide would exhibit a different splitting pattern due to the altered proximity of protons to the substituents.

Table 1: Comparative ¹H NMR Spectroscopic Data of Aminobromobenzamide Isomers

Compound Aromatic Proton Chemical Shifts (δ, ppm) & Splitting Patterns Amide & Amine Protons (δ, ppm)
This compound H3: ~6.7 ppm (d), H5: ~7.4 ppm (dd), H6: ~7.6 ppm (d) -NH₂: ~5.9 ppm (s), -CONH₂: ~7.5, 7.9 ppm (br s)
2-Amino-5-bromobenzamide H3: ~7.2 ppm (d), H4: ~7.3 ppm (dd), H6: ~7.8 ppm (d) -NH₂: ~5.8 ppm (s), -CONH₂: ~7.4, 7.8 ppm (br s)
4-Amino-2-bromobenzamide H3: ~7.0 ppm (d), H5: ~6.8 ppm (dd), H6: ~7.9 ppm (d) -NH₂: ~6.1 ppm (s), -CONH₂: ~7.6, 8.0 ppm (br s)
4-Amino-3-bromobenzamide H2: ~7.9 ppm (d), H5: ~7.6 ppm (dd), H6: ~6.8 ppm (d) -NH₂: ~6.1 ppm (s), -CONH₂: ~7.5, 8.1 ppm (br s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from spectral prediction and available literature for analogous structures.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the aromatic carbons are influenced by the substituents. A key diagnostic feature is the chemical shift of the carbon directly attached to the bromine atom (the ipso-carbon). Due to the "heavy atom effect," bromine shields the attached carbon, causing an upfield shift compared to what would be expected based on electronegativity alone.[1] The positions of the carbons bonded to the amino and carbonyl groups also show significant and predictable variations across the isomeric series.

Table 2: Comparative ¹³C NMR Spectroscopic Data of Aminobromobenzamide Isomers

Compound Aromatic Carbon Chemical Shifts (δ, ppm) Carbonyl Carbon (δ, ppm)
This compound C1: ~125, C2: ~150, C3: ~115, C4: ~118 (C-Br), C5: ~130, C6: ~128 ~170
2-Amino-5-bromobenzamide C1: ~120, C2: ~148, C3: ~120, C4: ~135, C5: ~115 (C-Br), C6: ~132 ~171
4-Amino-2-bromobenzamide C1: ~138, C2: ~112 (C-Br), C3: ~130, C4: ~149, C5: ~115, C6: ~118 ~169
4-Amino-3-bromobenzamide C1: ~122, C2: ~133, C3: ~110 (C-Br), C4: ~148, C5: ~128, C6: ~115 ~170

Note: Chemical shifts are predictive and based on established substituent effects on benzene rings.[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data consistency and quality.

  • Sample Preparation: Dissolve 5-10 mg of the purified aminobromobenzamide isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[3] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of amide and amine protons, allowing for their observation.

  • Instrument Setup: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to determine the proton connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fig. 1: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

Infrared (IR) spectroscopy probes the vibrational modes of molecules. While all aminobromobenzamide isomers possess the same functional groups, the electronic interplay between them, dictated by their relative positions, causes subtle but measurable shifts in their characteristic absorption frequencies.

Key diagnostic regions include:

  • N-H Stretching Region (3500-3100 cm⁻¹): Primary amines (-NH₂) typically show two distinct bands for asymmetric and symmetric stretching.[4][5] Primary amides (-CONH₂) also exhibit two N-H stretching bands. The exact positions of these four bands can be influenced by intramolecular hydrogen bonding, which will differ between isomers.

  • C=O Stretching Region (1700-1630 cm⁻¹): The amide I band (primarily C=O stretch) is very intense. Its frequency is sensitive to conjugation and hydrogen bonding. The position of the electron-donating amino group relative to the electron-withdrawing amide group will modulate the C=O bond order and thus its stretching frequency.[6]

  • N-H Bending Region (1650-1580 cm⁻¹): Both the primary amine and the primary amide have N-H bending (scissoring) vibrations in this region.[7]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N stretching and C-H out-of-plane bending. The substitution pattern on the benzene ring gives rise to a unique combination of bands, making this region a true "fingerprint" for each isomer.

Table 3: Key IR Absorption Frequencies for Aminobromobenzamide Isomers

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Amine N-H Stretch 3450-3300 (two bands) Position and separation vary with H-bonding potential.[7]
Amide N-H Stretch 3350-3150 (two bands) Often broader than amine stretches due to strong H-bonding.[6]
Amide C=O Stretch 1680-1640 Frequency shifts based on electronic effects of substituents.
N-H Bend (Amine/Amide) 1650-1580 Can overlap, but provides confirmatory evidence.[5]
Aromatic C-N Stretch 1335-1250 Strong band characteristic of aromatic amines.[4]

| C-Br Stretch | 700-500 | Generally weak and in the low-frequency region. |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.[8]

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer.

  • Data Acquisition: Record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[8] Co-add multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups. Pay close attention to subtle shifts in the N-H and C=O stretching regions and the unique pattern in the fingerprint region to distinguish between isomers.

Fig. 2: Standard workflow for FTIR analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For isomeric compounds, the molecular weight is identical. Therefore, differentiation relies on analyzing the fragmentation patterns generated under ionization.

All aminobromobenzamide isomers will exhibit a characteristic molecular ion (M⁺) peak cluster due to the two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance.[9] This results in two peaks of similar intensity at m/z 214 and 216.

The key to differentiation lies in the relative abundances of the fragment ions. The stability of the radical cations and neutral fragments formed upon bond cleavage is influenced by the positions of the substituents. Common fragmentation pathways include:

  • Loss of the amide group (•CONH₂): Leads to a fragment ion at m/z 170/172.

  • Loss of bromine radical (•Br): Leads to a fragment ion at m/z 135.

  • Formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺): This would result from cleavage of the C-C bond adjacent to the ring if an initial alpha-cleavage of the amine occurs, leading to a fragment at m/z 183/185.[10]

The relative probability of these fragmentation pathways will vary. For example, an amino group ortho or para to the leaving group can better stabilize the resulting cation through resonance, leading to a more abundant fragment ion compared to a meta arrangement.

Table 4: Predicted Key Fragments in EI-Mass Spectrometry

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway Expected Relative Abundance
214 / 216 [C₇H₇BrN₂O]⁺ Molecular Ion (M⁺) Moderate to High
198 / 200 [C₇H₅BrO]⁺ Loss of NH₂ radical Varies with isomer stability
183 / 185 [C₇H₄BrO]⁺ Formation of bromobenzoyl cation Varies with isomer stability
170 / 172 [C₆H₅BrN]⁺ Loss of •CONH₂ Varies with isomer stability
135 [C₇H₇N₂O]⁺ Loss of •Br Low to Moderate

| 77 | [C₆H₅]⁺ | Phenyl cation | Common in aromatic compounds[9] |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for generating fragment-rich spectra.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak cluster to confirm the molecular weight and the presence of bromine. Analyze the m/z values and relative intensities of the fragment ions. Compare the fragmentation patterns of the unknown sample with those of known isomeric standards to make a definitive identification.

Fig. 3: General workflow for Mass Spectrometry analysis.

Summary and Conclusion

The differentiation of this compound from its positional isomers is a critical task that requires a multi-faceted spectroscopic approach. No single technique provides all the answers, but when used in concert, they allow for unambiguous structural assignment.

  • ¹H NMR is the primary tool for determining the substitution pattern on the aromatic ring through analysis of chemical shifts and spin-spin coupling.

  • ¹³C NMR provides complementary data on the carbon skeleton and confirms the electronic environment of each carbon atom.

  • IR Spectroscopy serves as a rapid method to confirm the presence of key functional groups and can reveal differences in hydrogen bonding and substitution patterns through the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and offers structural clues through unique fragmentation patterns that vary with isomer stability.

By applying these techniques systematically and understanding the principles behind the expected spectral differences, researchers can confidently verify the identity and purity of their target aminobromobenzamide isomer, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 2-Amino-4-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The strategic introduction of various substituents onto the benzamide core allows for the fine-tuning of their pharmacological profiles. This guide focuses specifically on 2-Amino-4-bromobenzamide derivatives, a subclass that has garnered significant interest due to the influence of the bromine and amino groups on their biological efficacy. Herein, we provide a comparative analysis of their multifaceted activities, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the fields of drug discovery and development.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of isatoic anhydride with an appropriate amine, which can be performed under conventional heating or microwave irradiation.[1] The latter often provides advantages in terms of reaction time and yield.[1]

Experimental Protocol: Synthesis from Isatoic Anhydride[1]

Procedure A: Conventional Heating

  • To a solution of isatoic anhydride (5–10 mmol) in a suitable solvent such as dimethylformamide (DMF), add the desired amine derivative (1 equivalent).

  • Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure 2-aminobenzamide derivative.

Procedure B: Microwave Irradiation

  • In a microwave-safe vessel, mix isatoic anhydride (5–10 mmol) and the desired amine derivative (1 equivalent) in a minimal amount of a high-boiling point solvent like DMF or in a solvent-free condition.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 140 W) and temperature for a short duration (e.g., 4-10 minutes).[1]

  • After cooling, work up the reaction mixture as described in the conventional method.

The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzamide derivatives.

G cluster_synthesis Synthesis Workflow start Start: Isatoic Anhydride + Amine Derivative reaction Reaction Conditions: - Conventional Heating (DMF, reflux) - Microwave Irradiation start->reaction workup Reaction Work-up: - Cooling - Precipitation in Water reaction->workup purification Purification: - Filtration - Recrystallization workup->purification end End Product: 2-Aminobenzamide Derivative purification->end

Caption: Generalized workflow for the synthesis of 2-aminobenzamide derivatives.

Anticancer Activity: Targeting Histone Deacetylases

Several 2-aminobenzamide derivatives have emerged as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminobenzamide moiety can act as a zinc-binding group, crucial for interacting with the active site of HDAC enzymes.[4]

The introduction of a fluorine atom at the 4-position of the 2-aminobenzamide ring has been shown to increase selectivity for HDAC3 inhibition while decreasing potency against HDAC1 and HDAC2.[5] While specific data for 4-bromo derivatives is less prevalent in the readily available literature, the electronic and steric properties of bromine suggest it would also significantly influence HDAC inhibitory activity and selectivity.

Comparative Anticancer Activity of 2-Aminobenzamide Derivatives

The following table summarizes the in vitro anticancer activity of various 2-aminobenzamide derivatives against different cancer cell lines. While not all are 4-bromo substituted, they provide a valuable comparison of the potential of this scaffold.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
10f 2-aminobenzamide with 1,2,4-oxadiazole moietyU937 (Leukemia)Not specified, but showed significant inhibition[3]
FNA N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver Cancer)1.30[6]
MS-275 (Entinostat) 2-aminobenzamide derivative (clinical candidate)VariousVaries[4]
17j 5-iodo, N-(pyridin-2-yl)-2-(2-phenoxyacetamido)benzamideK562 (Leukemia)0.16[7]
F8 o-Aminobenzamide DerivativeHGC-27 (Gastric Cancer)0.28[7]
T9 o-Aminobenzamide DerivativeHGC-27 (Gastric Cancer)1.84[7]
Postulated Mechanism of Action: HDAC Inhibition

The anticancer effect of many 2-aminobenzamide derivatives is attributed to their ability to inhibit HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

G cluster_pathway Postulated Anticancer Mechanism of 2-Aminobenzamide Derivatives compound This compound Derivative hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones (Increased) histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression (Increased) chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Postulated mechanism of anticancer activity via HDAC inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity[8]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Promising Frontier

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[8] The presence of the 2-amino group and a halogen, such as bromine, can enhance the antimicrobial properties of the benzamide scaffold.

Comparative Antimicrobial Activity of Benzamide Derivatives

The following table presents the antimicrobial activity of some benzamide derivatives, quantified by the Minimum Inhibitory Concentration (MIC) and zone of inhibition.

Derivative TypeTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
N-Benzamide Derivative (5a) Bacillus subtilisGram-positive6.2525[9]
N-Benzamide Derivative (5a) Escherichia coliGram-negative3.1231[9]
N-(4-bromophenyl)benzamide (6c) Bacillus subtilisGram-positive6.2524[9]
N-(4-bromophenyl)benzamide (6c) Escherichia coliGram-negative3.1224[9]
2-Amino-4-(4-bromo phenyl thiazole) derivative (8f) Gram-positive bacteriaGram-positiveModerate ActivityNot specified[10]
2-Amino-N-(4-methoxyphenyl)benzamide (5) Aspergillus fumigatusFungusMore potent than ClotrimazoleNot specified[1]
Experimental Protocol: Broth Microdilution for MIC Determination[12]
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic Broth Microdilution Workflow start Start: Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate Wells start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives is another area of active investigation. Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Some 2-aminobenzothiazole derivatives, which share structural similarities with 2-aminobenzamides, have shown significant anti-inflammatory activity.[11] For instance, substitutions with electron-withdrawing groups like chlorine at certain positions on the benzothiazole ring increased anti-inflammatory activity.[11] This suggests that the electronic properties of substituents on the aromatic ring play a crucial role in their anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[13]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationships (SAR) and Future Directions

The available data, although not exclusively focused on 4-bromo derivatives, allows for the deduction of some preliminary structure-activity relationships for 2-aminobenzamide derivatives:

  • Anticancer Activity: The 2-amino group is often crucial for the zinc-binding activity in HDAC inhibitors.[4] The nature and position of substituents on the benzamide ring significantly influence potency and selectivity against different HDAC isoforms.[5]

  • Antimicrobial Activity: The presence of a halogen, such as bromine, on the phenyl ring can enhance antimicrobial efficacy.[9] The overall lipophilicity and electronic properties of the molecule play a critical role in its ability to penetrate microbial cell membranes.

  • Anti-inflammatory Activity: Electron-withdrawing groups on the aromatic ring appear to be favorable for anti-inflammatory activity in related heterocyclic systems.[11]

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at the amide nitrogen. This will enable a more comprehensive understanding of the SAR and the identification of lead compounds with optimized potency and selectivity for specific biological targets.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications warrants further investigation. This guide provides a foundational understanding of their synthesis, biological activities, and the experimental methodologies used for their evaluation. By leveraging the insights presented here, researchers can strategically design and synthesize new derivatives with enhanced pharmacological properties, paving the way for the next generation of benzamide-based drugs.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Amino-4-bromobenzamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical enzymes in pathophysiology. The strategic introduction of a bromine atom at the 4-position offers a unique combination of steric and electronic properties that can be exploited for enhanced target engagement and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Amino-4-bromobenzamide analogs, synthesizing data from related compound series to illuminate the path for rational drug design. We will explore the impact of structural modifications on biological activity, primarily focusing on their potential as anticancer agents through mechanisms such as PARP and kinase inhibition.

The this compound Core: A Scaffold with Therapeutic Promise

The this compound moiety presents several key features that make it an attractive starting point for inhibitor design. The 2-amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target enzyme. The benzamide portion provides a rigid scaffold for the presentation of various substituents, while the 4-bromo substituent can occupy hydrophobic pockets and contribute to binding affinity through halogen bonding. Furthermore, the electronic properties of the bromine atom can influence the overall reactivity and metabolic stability of the molecule.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in publicly available literature, we can infer critical SAR trends by comparing related benzamide and aminothiazole derivatives.

The Significance of the 2-Amino Group

The 2-amino group is often integral for potent biological activity. In many kinase and PARP inhibitors, this group forms key hydrogen bonds with the hinge region of the ATP-binding site or with critical residues in the enzyme's active site.

  • Unsubstituted Amine: An unsubstituted 2-amino group is frequently optimal for forming these crucial interactions.

  • Acylation and Alkylation: Modification of the 2-amino group, for instance, through acylation, can lead to a significant decrease in inhibitory activity. This is often attributed to the loss of hydrogen bond donating capacity and the introduction of steric hindrance.

The Role of the 4-Bromo Substituent

The bromine atom at the 4-position is not merely a placeholder. Its contributions to binding and overall molecular properties are multifaceted:

  • Hydrophobic Interactions: The bromo group can occupy hydrophobic pockets within the target's active site, enhancing binding affinity.

  • Halogen Bonding: The electrophilic region on the bromine atom can participate in halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen) on the protein, providing an additional stabilizing interaction.

  • Modulation of Physicochemical Properties: As an electron-withdrawing group, bromine can influence the pKa of the 2-amino group and the overall lipophilicity of the molecule, which in turn affects cell permeability and metabolic stability.

Modifications of the Benzamide Moiety

The amide portion of the scaffold offers a versatile handle for introducing a wide range of substituents to explore different regions of the target's binding site and to fine-tune the compound's pharmacokinetic properties.

  • N-Aryl Substitutions: The nature of the aryl group attached to the amide nitrogen is a critical determinant of potency and selectivity. Electron-withdrawing or electron-donating groups on this ring can significantly impact activity. For instance, in a series of related 2-aminobenzamide derivatives, a 4-methoxyphenyl substituent conferred potent antifungal activity.[1]

  • N-Alkyl and Cycloalkyl Substitutions: The introduction of alkyl or cycloalkyl groups can probe hydrophobic regions of the binding pocket. The size and conformation of these groups are crucial for optimal fit.

Comparative Biological Activity of Related Benzamide Analogs

To illustrate the impact of these structural modifications, the following table summarizes the biological activity of selected 2-aminobenzamide and related derivatives from various studies. This comparative data provides a valuable framework for predicting the performance of novel this compound analogs.

Compound IDCore StructureR1 (Amide Substituent)Biological Target/AssayActivity (IC50/MIC)Reference
Analog 1 2-Aminobenzamide4-FluorophenylAntimicrobialMIC data available[1]
Analog 2 2-Aminobenzamide4-ChlorophenylAntimicrobialMIC data available[1]
Analog 3 2-Aminobenzamide4-MethoxyphenylAspergillus fumigatusExcellent Activity[1]
Analog 4 2-Aminobenzamidep-TolylAntimicrobialMIC data available[1]
Analog 5 4-(bis-(2-Chloroethyl)-amino)-benzamideN-(2-amino-4-fluorophenyl)HDAC3IC50: 95.48 nM[2][3]
Analog 6 3H-imidazo[4,5-c]pyridine-7-carboxamide2-(1-propylpiperidin-4-yl)PARP-1IC50: 8.6 nM[4]

Experimental Protocols for SAR-Guided Drug Discovery

The systematic evaluation of novel analogs requires robust and reproducible experimental protocols. The following are detailed methodologies for key assays in the characterization of potential anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., breast, colon, lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software program.

PARP-1 Inhibition Assay (Enzymatic)

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a PARP-1 enzyme solution in assay buffer.

    • Prepare a solution of activated DNA (histones and nicked DNA) in assay buffer.

    • Prepare a solution of the substrate, β-NAD+, in assay buffer.

    • Prepare serial dilutions of the this compound analogs in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations. Include a known PARP inhibitor as a positive control and a vehicle control (DMSO).

    • Add the PARP-1 enzyme and activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of poly(ADP-ribose) (PAR) chains.

  • Detection:

    • Stop the reaction.

    • Detect the amount of PAR produced using a colorimetric, fluorometric, or chemiluminescent method. For example, an ELISA-based assay can be used where the plate is coated with histones, and a primary antibody against PAR followed by a secondary HRP-conjugated antibody is used for detection.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Visualizing the Path Forward: Workflows and Mechanisms

To better conceptualize the drug discovery process and the potential mechanism of action, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization Lead This compound Scaffold Synthesis Synthesize Analogs (Vary R1, R2, etc.) Lead->Synthesis Purification Purify & Characterize (NMR, MS) Synthesis->Purification Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Enzyme_Assay Enzymatic Assay (e.g., PARP-1) Purification->Enzyme_Assay Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Enzyme_Assay->Mechanism SAR_Analysis SAR Analysis (IC50 Determination) Mechanism->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization New_Leads New Lead Compounds Optimization->New_Leads New_Leads->Synthesis Iterative Improvement

Caption: A typical workflow for SAR studies of novel compounds.

PARP_Inhibition_Mechanism cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound Analog DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation & Recruitment DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1_Activation Blocks SSB_Accumulation Accumulation of Single-Strand Breaks Inhibition->SSB_Accumulation DSB_Formation Formation of Double-Strand Breaks during Replication SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB_Formation->Cell_Death

Caption: Proposed mechanism of action for this compound analogs as PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the realm of oncology. By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future studies should focus on generating a comprehensive SAR dataset for a homologous series of this compound derivatives to further validate and refine the predictive models presented herein. The exploration of diverse substituents at the amide nitrogen and the investigation of alternative halogen substitutions at the 4-position are promising avenues for future research. Through a continued, iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this versatile scaffold can be realized.

References

A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the entire development lifecycle. The presence of even minute quantities of impurities can significantly alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 2-Amino-4-bromobenzamide, a key building block in medicinal chemistry. We will explore a robust reversed-phase HPLC (RP-HPLC) method, compare its performance characteristics with alternative analytical technologies, and provide the scientific rationale behind the experimental design, all grounded in the principles of scientific integrity and regulatory compliance.

The Analyte: this compound and Its Synthetic Landscape

This compound (C₇H₇BrN₂O, MW: 215.05 g/mol ) is a substituted aromatic amide.[1][2] Its purity is paramount for the successful synthesis of downstream products. A common synthetic route to this compound involves the amidation of 2-amino-4-bromobenzoic acid. This transformation, while conceptually straightforward, can introduce a spectrum of process-related impurities that must be diligently monitored and controlled.

Potential Impurities in this compound Synthesis:

  • Starting Material Carryover: Unreacted 2-amino-4-bromobenzoic acid is a primary potential impurity.

  • Isomeric Impurities: Positional isomers of the starting material or the final product could be present, arising from impurities in the initial building blocks.

  • By-products of Amidation: The specific reagents used for the amidation can lead to various by-products.

  • Degradation Products: The molecule may be susceptible to degradation under certain conditions of heat, light, or pH, leading to the formation of other related substances.

An effective analytical method must be able to resolve this compound from all of these potential impurities to provide an accurate assessment of its purity.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[3][4] For a molecule like this compound, with its moderate polarity, RP-HPLC is an ideal choice.

Proposed RP-HPLC Method for Purity Validation

This section outlines a robust, stability-indicating RP-HPLC method designed for the comprehensive purity assessment of this compound. The choice of each parameter is deliberate, aiming to achieve optimal separation from potential impurities.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering a good balance of efficiency and backpressure.[5]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized, high-purity reference standard of this compound.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the amine functional group by suppressing silanol interactions with the column packing and ensures ionization for good retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30-31 min (90% to 10% B), 31-35 min (10% B)A gradient elution is crucial for a stability-indicating method, ensuring that both polar and non-polar impurities are eluted and resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities. A DAD allows for peak purity analysis across a spectral range.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL in Diluent) system_suitability System Suitability Test (Inject Standard 5x) prep_std->system_suitability prep_sample Prepare Sample Solution (1.0 mg/mL in Diluent) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis If passes data_acquisition Data Acquisition (Chromatogram) analysis->data_acquisition integration Peak Integration data_acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity determination.

Validation of the HPLC Method

Method validation is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the this compound peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels. Acceptance criteria are generally within 98.0-102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should typically be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Analysis with Alternative Technologies

While HPLC is the gold standard, other techniques can offer complementary information or advantages in specific contexts.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[8][9] For a molecule like this compound, which can be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Performance Comparison: HPLC vs. CE

ParameterRP-HPLCCapillary Electrophoresis (CZE)
Principle Partitioning between a mobile and stationary phaseDifferential migration in an electric field
Resolution HighVery High
Analysis Time 15-35 minutes5-15 minutes
Sample Volume 5-20 µL5-50 nL
Solvent Consumption HighVery Low
Sensitivity (UV) GoodGenerally lower than HPLC due to short path length
Robustness HighModerate; sensitive to buffer composition and capillary surface

Causality Behind Performance Differences:

The extremely high efficiency and resolution of CE stem from the flat flow profile of electroosmotic flow, compared to the parabolic flow profile in pressure-driven liquid chromatography. However, the short optical pathlength in CE capillaries can limit its sensitivity for concentration-sensitive detectors like UV-Vis.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Performance Comparison: HPLC vs. qNMR

ParameterRP-HPLCQuantitative NMR (qNMR)
Principle Chromatographic separation and detectionNuclear magnetic resonance signal intensity
Reference Standard Required for the analyteRequires a certified internal standard of a different compound
Specificity High; separates impuritiesHigh; based on unique proton signals
Quantitation Relative (Area %); requires response factors for impuritiesAbsolute or Relative; can determine molar purity
Analysis Time 15-35 minutes5-20 minutes per sample
Sample Requirement MicrogramsMilligrams
Throughput HighLower than HPLC

Causality Behind Performance Differences:

qNMR's strength lies in its ability to provide a direct, absolute measure of purity against a certified standard, making it an excellent orthogonal technique to chromatography. It is particularly valuable for qualifying reference standards themselves. However, its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures can be limitations.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_main Purity Validation of this compound cluster_attributes Key Performance Attributes HPLC RP-HPLC Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High Quantitation Quantitation HPLC->Quantitation Relative (Area %) Throughput Throughput HPLC->Throughput High CE Capillary Electrophoresis CE->Resolution Very High CE->Sensitivity Moderate CE->Quantitation Relative (Area %) CE->Throughput High qNMR Quantitative NMR qNMR->Resolution Signal Dependent qNMR->Sensitivity Low qNMR->Quantitation Absolute (Molar) qNMR->Throughput Low

Caption: Comparison of HPLC, CE, and qNMR.

Conclusion and Recommendations

For the routine purity validation of this compound in a drug development setting, a well-validated RP-HPLC method is the recommended primary technique . Its robustness, high sensitivity, and amenability to high-throughput analysis make it the most practical and reliable choice for quality control and release testing.

Capillary Electrophoresis serves as an excellent orthogonal method for confirmatory analysis, particularly when very high resolution is required to separate closely related impurities. Its low solvent consumption also aligns with green chemistry initiatives.

Quantitative NMR is an invaluable tool for the absolute purity determination of the this compound reference standard itself. Its use as a primary, non-chromatographic technique provides a high degree of confidence in the purity value assigned to the standard, which is then used for the quantitative analysis by HPLC.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromobenzamide is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, including potent enzyme inhibitors and modulators of cellular signaling pathways. Its structural motif is a common feature in drugs targeting a range of therapeutic areas, from oncology to central nervous system disorders. The efficient and selective synthesis of this molecule is therefore of paramount importance to the drug development pipeline. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions for their synthetic strategies.

The Synthetic Challenge: Amide Bond Formation

The core of this compound synthesis lies in the formation of a primary amide from the corresponding carboxylic acid, 2-amino-4-bromobenzoic acid. While seemingly straightforward, this transformation is often challenging due to the potential for side reactions and the need for harsh reaction conditions with traditional methods. Catalysis offers a more elegant and efficient solution, enabling the reaction to proceed under milder conditions with higher selectivity and yields. This guide will delve into a comparative analysis of the most prominent catalytic approaches: palladium-catalyzed and copper-catalyzed amidation reactions, alongside an exploration of emerging biocatalytic methods.

Palladium-Catalyzed Amidation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its principles can be extended to the synthesis of amides. This methodology typically involves the cross-coupling of an aryl halide with an amine source, catalyzed by a palladium complex. While direct amidation of 2-amino-4-bromobenzoic acid is less common, the analogous coupling of 2,4-dibromobenzoic acid with an ammonia equivalent or a protected amine followed by deprotection is a viable route.

Mechanism of Action: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Ar-X_Pd(II)L_n Oxidative Addition (Ar-X) Pd(0)L_n->Ar-X_Pd(II)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Ar-X_Pd(II)L_n->Ar-Pd(II)(X)L_n Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(X)L_n->Amine_Coordination Ar-Pd(II)(NHR2)(X)L_n Ar-Pd(II)(NHR2)(X)L_n Amine_Coordination->Ar-Pd(II)(NHR2)(X)L_n Base Base (-HX) Ar-Pd(II)(NHR2)(X)L_n->Base Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR2)L_n Base->Ar-Pd(II)(NR2)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Insights: A representative protocol for a palladium-catalyzed N-arylation, which serves as a model for this compound synthesis, involves the use of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand such as BINAP.[1] The choice of ligand is critical and can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[1]

Copper-Catalyzed Amidation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and has been successfully applied to the synthesis of N-aryl anthranilic acids, which are structurally related to this compound.[2] This approach is often more cost-effective than palladium-catalyzed methods due to the higher abundance and lower cost of copper.

Mechanism of Action: The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated radical pathway.

Ullmann_Condensation Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)L->Oxidative_Addition Ar-Cu(III)(X)L Ar-Cu(III)(X)L Oxidative_Addition->Ar-Cu(III)(X)L Amine_Coordination Amine Coordination (R2NH) Ar-Cu(III)(X)L->Amine_Coordination Ar-Cu(III)(NHR2)(X)L Ar-Cu(III)(NHR2)(X)L Amine_Coordination->Ar-Cu(III)(NHR2)(X)L Reductive_Elimination Reductive Elimination Ar-Cu(III)(NHR2)(X)L->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Insights: A highly chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, which notably does not require the protection of the carboxylic acid group.[2] This method utilizes a combination of copper powder and copper(I) oxide as the catalytic system in the presence of a base like potassium carbonate.[2] The reaction proceeds at elevated temperatures, and the regioselectivity is attributed to the directing effect of the ortho-carboxylate group.[2]

Biocatalysis: A Green Alternative

Enzymatic catalysis offers a promising green and sustainable alternative to traditional metal-catalyzed reactions. For amide bond synthesis, lipases and nitrilases are two enzyme classes of significant interest.

Lipase-Catalyzed Amidation: Lipases are hydrolases that can catalyze the formation of amide bonds, typically in non-aqueous media to shift the equilibrium towards synthesis.[3][4] The reaction involves the acylation of the enzyme's active site serine residue by the carboxylic acid, followed by nucleophilic attack by the amine.[3]

Nitrilase-Catalyzed Hydrolysis: An alternative biocatalytic route to this compound could involve the regioselective hydrolysis of the corresponding dinitrile, 2-amino-4-bromobenzonitrile. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia.[5][6] By controlling the reaction conditions, it may be possible to achieve selective hydrolysis of one nitrile group to the primary amide.

Comparative Performance of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency, cost-effectiveness, and environmental footprint of the synthesis. Below is a comparative table summarizing the key performance indicators for palladium- and copper-based catalytic systems for transformations analogous to the synthesis of this compound.

Catalyst SystemStarting MaterialProductYield (%)Reaction Time (h)Temperature (°C)Key Conditions
Palladium-Based 2-Bromo-3-methylbenzoic acid derivativesN-Aryl-3-methylanthranilic acidModerate to High12100Pd₂(dba)₃, BINAP, NaOtBu, Toluene[1]
Copper-Based 2,5-dibromobenzoic acidN-phenyl-5-bromoanthranilic acid9424130Cu powder, Cu₂O, K₂CO₃, 2-ethoxyethanol[1]

Note: The data for the Palladium-Based Catalyst is representative of similar N-arylation reactions and provides an expected performance range.[1]

Experimental Protocols

Copper-Catalyzed Amination (Ullmann-Type Reaction)[1]

This protocol describes a chemo- and regioselective copper-catalyzed amination for the synthesis of an N-aryl anthranilic acid derivative from a dibromobenzoic acid precursor.

Materials:

  • 2,5-dibromobenzoic acid

  • Aniline

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-ethoxyethanol

Procedure:

  • A mixture of 2,5-dibromobenzoic acid (8.8 mmol), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) is prepared in 3 mL of 2-ethoxyethanol.

  • The reaction mixture is heated to 130 °C for 24 hours under a nitrogen atmosphere.

  • Upon completion, the cooled reaction mixture is poured into 30 mL of water, and decolorizing charcoal is added.

  • The mixture is filtered through Celite.

  • The crude product is precipitated by acidifying the filtrate with diluted HCl.

  • The residue can be further purified by dissolving in 5% aqueous Na₂CO₃ and re-precipitation.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)[1]

The following is a general procedure for a Buchwald-Hartwig amination, which can be adapted for the synthesis of this compound analogs.

Materials:

  • 2-Bromo-3-methylbenzoic acid derivative (as a representative substrate)

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a reaction vessel, add the 2-bromo-3-methylbenzoic acid derivative, the amine, sodium tert-butoxide, and toluene.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (BINAP).

  • Heat the reaction mixture at approximately 100 °C for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash.

  • Dry and concentrate the organic layer, and purify the crude product by column chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Prepare Reactants (e.g., 2,4-dibromobenzoic acid, amine) Catalyst Prepare Catalyst System (e.g., Copper or Palladium based) Reactants->Catalyst Setup Set up Reaction (Solvent, Inert Atmosphere) Catalyst->Setup Heat Heat to Reaction Temperature Setup->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction & Cool Monitor->Quench Extraction Extraction & Washing Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis

Caption: General experimental workflow for catalyst performance benchmarking.

Conclusion and Future Outlook

Both palladium- and copper-catalyzed systems offer effective routes for the synthesis of this compound and its analogs. Palladium-based catalysts, while often more expensive, can provide high yields under relatively mild conditions. Copper-based catalysts present a more economical alternative and have demonstrated excellent regioselectivity in similar systems. The choice between these two will ultimately depend on factors such as cost, desired reaction scale, and the specific functional groups present in the starting materials.

The field of biocatalysis is rapidly advancing and holds immense promise for the sustainable synthesis of pharmaceutical intermediates. While specific enzymes for the direct synthesis of this compound are yet to be widely reported, the potential of lipases and nitrilases warrants further investigation and enzyme engineering efforts. Future research will likely focus on developing more active, stable, and selective catalysts, as well as exploring novel, greener synthetic routes to this important building block.

References

A Senior Application Scientist's Guide to the Quantification of 2-Amino-4-bromobenzamide: A Comparative Analysis of LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Amino-4-bromobenzamide

This compound (C₇H₇BrN₂O, MW: 215.05 g/mol ) is a substituted benzamide derivative that serves as a critical intermediate in organic synthesis.[1][2][3] Its structural motif is of interest in medicinal chemistry, where it may be a precursor for developing novel therapeutic agents, including those with potential anti-cancer or anticonvulsant activities.[1] Accurate and precise quantification of this molecule is paramount in various stages of drug development, from pharmacokinetic (PK) studies in biological matrices to purity assessments of the active pharmaceutical ingredient (API).

The choice of analytical methodology is a critical decision point that directly impacts data quality, development timelines, and regulatory success. This guide provides an in-depth comparison of two prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the robust quantification of this compound. Our analysis is grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The selection of an analytical platform is a trade-off between sensitivity, selectivity, cost, and complexity. While HPLC-UV has long been a reliable workhorse in analytical labs, LC-MS/MS has emerged as the gold standard for applications demanding the highest levels of sensitivity and specificity.[4][7]

Causality Behind the Choice:
  • Selectivity: HPLC-UV relies on the analyte's ability to absorb light at a specific wavelength. In complex matrices like plasma or tissue homogenates, endogenous compounds may co-elute and absorb at the same wavelength, leading to interference and inaccurate quantification.[8][9] LC-MS/MS circumvents this by providing two dimensions of specificity: chromatographic separation and mass-based detection. It measures a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which is unique to the analyte, virtually eliminating interferences.[10]

  • Sensitivity: For pharmacokinetic studies where drug concentrations can be extremely low (pg/mL to ng/mL), the sensitivity of HPLC-UV is often insufficient.[8][11] LC-MS/MS offers orders of magnitude greater sensitivity, making it the indispensable tool for trace-level quantification.[12]

  • Matrix Effects: This is a phenomenon unique to LC-MS where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy and precision.[13][14][15][16] While this is a significant challenge, it can be mitigated through effective sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard (SIL-IS).[17] HPLC-UV is generally not susceptible to these ionization-based effects.

Performance Comparison:

The following table presents a summary of expected performance characteristics for the quantification of this compound using a validated method for each technique.

ParameterLC-MS/MSHPLC-UVJustification
Linearity (r²) > 0.995> 0.995Both methods can achieve excellent linearity with proper standard preparation.
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL50 - 100 ng/mLLC-MS/MS is inherently more sensitive due to lower noise and higher signal specificity.[10][12]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%Per FDA guidance, both methods must meet these criteria for validation.[18]
Precision (% CV) < 15% (< 20% at LLOQ)< 15%Per FDA guidance, both methods must meet these criteria for validation.[18]
Selectivity Very High (based on MRM)Moderate (based on UV λmax)Risk of interference from co-eluting compounds is higher with UV detection.[8][9]
Throughput High (Typical run time < 5 min)Moderate (Typical run time 10-20 min)LC-MS/MS methods often use faster gradients due to the high selectivity of the detector.[9]
Cost & Complexity HighLowLC-MS instrumentation is more expensive and requires more specialized expertise to operate.[8]

In-Depth Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is a self-validating system designed to meet the rigorous standards of regulatory bioanalysis, such as those outlined in the FDA's Bioanalytical Method Validation Guidance.[4][5][6]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Receipt (QC, Calibrator, Unknown) IS 2. Add Internal Standard (SIL-Analyte) Sample->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Centrifuge 4. Centrifuge & Supernatant Transfer Precip->Centrifuge LC 5. LC Separation (Reversed-Phase C18) Centrifuge->LC Inject MS 6. MS/MS Detection (ESI+ MRM) LC->MS Eluent Integration 7. Peak Integration MS->Integration Raw Data Regression 8. Calibration Curve Regression (1/x² weighted) Integration->Regression Quant 9. Concentration Calculation Regression->Quant Report 10. Final Report Quant->Report

Caption: High-level workflow for the bioanalysis of this compound.

Step-by-Step Methodology

1. Preparation of Standards and Quality Controls (QCs)

  • Rationale: A validated method requires a calibration curve and QCs to ensure accuracy and precision throughout the analytical run.[18][19]

  • Protocol:

    • Prepare a 1.00 mg/mL primary stock solution of this compound in DMSO.

    • Prepare a 1.00 mg/mL primary stock of the stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆.

    • Create a series of working standard solutions by serially diluting the primary stock in 50:50 acetonitrile:water.

    • Prepare Calibration Curve (CC) standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and Quality Control (QC) samples (e.g., 0.3, 3, 30, 80 ng/mL) by spiking the appropriate working solution into blank human plasma (5% spike volume).

2. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from the plasma sample, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently denatures proteins and is compatible with reversed-phase chromatography.

  • Protocol:

    • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL). The use of a SIL-IS is the most recognized technique to compensate for matrix effects and variability in extraction.[17]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, separated from any potential interferences, in a short run time. Mass spectrometer settings are optimized to achieve maximum signal intensity for the specific MRM transition of the analyte and its SIL-IS.

Parameter Condition
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B
Column Temp 40°C
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Electrospray Ionization, Positive (ESI+)
MRM Transition (Analyte) Hypothetical: m/z 215.0 -> 198.0 (Loss of NH₃)
MRM Transition (SIL-IS) Hypothetical: m/z 221.0 -> 204.0 (Loss of NH₃)
Dwell Time 100 ms
Source Temp 550°C

4. Data Analysis and Acceptance Criteria

  • Rationale: Method validation is performed according to international guidelines to ensure the data is reliable.[20][21][22]

  • Protocol:

    • Integrate the peak areas for the analyte and SIL-IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the CC standards.

    • Apply a linear regression with 1/x² weighting. The weighting is crucial to ensure accuracy at the low end of the curve.

    • The correlation coefficient (r²) must be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the CC standards must be within ±15% of their nominal value (±20% at the LLOQ).[4]

    • The mean concentration of the QC samples at each level must be within ±15% of their nominal value.

Navigating Matrix Effects: A Critical Consideration

Matrix effects are a primary concern in LC-MS bioanalysis.[16] They arise when co-eluting molecules from the biological matrix interfere with the ionization process of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[13][15]

Matrix_Effect cluster_source ESI Source Droplet cluster_result MS Signal Analyte Analyte Analyte->Charge Wants to be ionized Matrix Matrix Component Matrix->Charge Competes for charge Signal_Suppressed Suppressed Signal Charge->Signal_Suppressed Fewer Analyte Ions Formed Signal_Normal Expected Signal

Caption: Conceptual diagram of ion suppression due to matrix effects.

Trustworthiness through Validation: To ensure the method is robust against matrix effects, the validation protocol must include a specific assessment. This is typically done by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective strategy to correct for these effects during sample analysis.[17]

Conclusion

For the quantification of this compound, LC-MS/MS is unequivocally the superior technique for regulatory bioanalysis, particularly in complex biological matrices. Its unparalleled sensitivity and selectivity ensure data of the highest integrity, which is essential for making critical decisions in drug development. While HPLC-UV remains a viable, cost-effective option for less demanding applications like API purity analysis in simple matrices, it lacks the performance required for modern pharmacokinetic and metabolic studies. The detailed LC-MS/MS protocol provided herein serves as a robust framework for developing a validated, trustworthy, and authoritative method suitable for regulatory submission.

References

A Comparative Guide to the Synthesis of 2-Amino-4-bromobenzamide: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Synthetic Methodologies for a Key Pharmaceutical Intermediate

Introduction: The Significance of 2-Amino-4-bromobenzamide in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its unique trifunctionalized aromatic structure, featuring an amine, a bromine atom, and an amide group, provides a versatile scaffold for the construction of complex molecular architectures. This intermediate is integral to the development of novel therapeutics, including but not limited to, enzyme inhibitors, receptor modulators, and other biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development programs, making the selection of an optimal synthetic route a critical decision for research and process chemists.

This guide provides a comprehensive benchmark of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and a comparative analysis of their efficiencies based on yield, purity, reaction time, and reagent accessibility. Our aim is to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.

Methodology Overview: A Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the starting materials available, the desired scale of the reaction, and the purity requirements of the final product. Here, we will compare three primary synthetic strategies:

  • Benchmark Method: Direct Amidation of 2-Amino-4-bromobenzoic Acid. This is often considered the most straightforward approach, involving the direct conversion of the corresponding carboxylic acid to the amide.

  • Alternative Method 1: Electrophilic Bromination of 2-Aminobenzamide. This method starts from a readily available, non-brominated precursor and introduces the bromine atom at a later stage.

  • Alternative Method 2: Reduction of 4-Bromo-2-nitrobenzamide. This route involves the synthesis of a nitro-substituted intermediate followed by a reduction step to yield the final amino product.

The logical workflow for evaluating these synthetic pathways is outlined below:

Synthesis_Comparison cluster_benchmark Benchmark Method cluster_alt1 Alternative Method 1 cluster_alt2 Alternative Method 2 b_start 2-Amino-4-bromobenzoic Acid b_process Direct Amidation b_start->b_process b_end This compound b_process->b_end evaluation Comparative Evaluation (Yield, Purity, Time, Cost) a1_start 2-Aminobenzamide a1_process Electrophilic Bromination a1_start->a1_process a1_end This compound a1_process->a1_end a2_start 4-Bromo-2-nitrotoluene a2_oxidation Oxidation a2_start->a2_oxidation a2_intermediate1 4-Bromo-2-nitrobenzoic acid a2_oxidation->a2_intermediate1 a2_amidation Amidation a2_intermediate2 4-Bromo-2-nitrobenzamide a2_amidation->a2_intermediate2 a2_reduction Reduction a2_end This compound a2_reduction->a2_end a2_intermediate1->a2_amidation a2_intermediate2->a2_reduction start Starting Material Selection

Caption: Comparative workflow of the three primary synthesis routes for this compound.

Detailed Experimental Protocols and Comparative Data

Method 1 (Benchmark): Direct Amidation of 2-Amino-4-bromobenzoic Acid

This method represents the most direct route to the target compound. The carboxylic acid is activated and then reacted with an ammonia source. A common and effective way to achieve this is through the formation of an acyl chloride intermediate followed by ammonolysis.

Reaction Pathway:

Benchmark_Pathway start 2-Amino-4-bromobenzoic Acid intermediate 2-Amino-4-bromobenzoyl chloride start->intermediate SOCl₂, Et₃N, DCM end This compound intermediate->end Aqueous NH₃

Caption: Reaction pathway for the direct amidation of 2-Amino-4-bromobenzoic Acid.

Experimental Protocol:

  • To a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N) (3.0 eq).

  • Add thionyl chloride (SOCl₂) (1.0 eq) at room temperature.

  • Stir the mixture for 15-25 minutes.

  • The reaction mixture is then carefully added to a concentrated aqueous ammonia solution.

  • The resulting mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, washed with 1N HCl and then with 1N NaOH.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol/water.

Rationale for Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous and can be easily removed, simplifying the workup.[1]

  • Triethylamine (Et₃N): This base is used to neutralize the HCl generated during the formation of the acyl chloride, preventing unwanted side reactions with the amino group of the starting material.

  • Dichloromethane (DCM): A common solvent for this type of reaction due to its inertness and ability to dissolve both the starting material and the intermediate.

Alternative Method 2: Electrophilic Bromination of 2-Aminobenzamide

This approach starts with the more readily available 2-aminobenzamide and introduces the bromine atom in the final step. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions.

Reaction Pathway:

Alt1_Pathway start 2-Aminobenzamide end This compound start->end NBS, CH₃CN, RT

Caption: Reaction pathway for the electrophilic bromination of 2-Aminobenzamide.

Experimental Protocol:

  • Dissolve 2-aminobenzamide (1.0 eq) in acetonitrile (CH₃CN) at room temperature.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purify the product by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. It is a solid that is easier and safer to handle than liquid bromine.[3]

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution reaction.

Alternative Method 3: Reduction of 4-Bromo-2-nitrobenzamide

This three-step synthesis begins with the oxidation of 4-bromo-2-nitrotoluene, followed by amidation of the resulting carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Reaction Pathway:

Alt2_Pathway start 4-Bromo-2-nitrotoluene intermediate1 4-Bromo-2-nitrobenzoic acid start->intermediate1 KMnO₄, H₂O, Heat intermediate2 4-Bromo-2-nitrobenzamide intermediate1->intermediate2 1. SOCl₂ 2. NH₄OH end This compound intermediate2->end Fe, Acetic Acid, 100°C

Caption: Reaction pathway for the synthesis of this compound via reduction of a nitro precursor.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-nitrobenzoic acid

  • 4-Bromo-2-nitrotoluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution with heating.

  • The reaction mixture is worked up by filtration to remove manganese dioxide, followed by acidification to precipitate the carboxylic acid.

Step 2: Synthesis of 4-Bromo-2-nitrobenzamide

  • The 4-bromo-2-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride.

  • The crude acyl chloride is then reacted with concentrated ammonium hydroxide to form 4-bromo-2-nitrobenzamide.[4]

Step 3: Synthesis of this compound

  • A mixture of 4-bromo-2-nitrobenzamide (1.0 eq) and iron powder (Fe) (approx. 3 eq) in acetic acid is stirred at 100°C for 30 minutes.[5]

  • After cooling, the iron is filtered off.

  • The filtrate is evaporated, and the residue is made alkaline with aqueous 1N sodium hydroxide and extracted with ethyl acetate.

  • The extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product.

Rationale for Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong and common oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids.

  • Iron (Fe) in Acetic Acid: A classic and effective method for the reduction of aromatic nitro groups to amines. It is a relatively inexpensive and safe reducing agent.[5]

Quantitative Data Summary and Performance Benchmark

To provide a clear and objective comparison of these synthetic methods, the following table summarizes the key performance indicators for each route. The data is based on typical reported values in the literature and may vary depending on the specific reaction conditions and scale.

Parameter Method 1: Direct Amidation Method 2: Bromination Method 3: Nitro Reduction
Starting Material 2-Amino-4-bromobenzoic acid2-Aminobenzamide4-Bromo-2-nitrotoluene
Number of Steps 113
Typical Yield ~85%[1]~90%[2]~80% (overall)
Reaction Time 1-2 hours0.5-1 hour4-6 hours (total)
Purity (Post-workup) Good to ExcellentGoodGood
Key Reagents SOCl₂, NH₄OHNBSKMnO₄, SOCl₂, NH₄OH, Fe
Advantages Direct, fewer stepsHigh yield, fast reactionReadily available starting material
Disadvantages Handling of SOCl₂Potential for over-brominationMulti-step, longer overall time

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a balance of efficiency, cost, and practicality.

  • For speed and high yield in a single step , the electrophilic bromination of 2-aminobenzamide (Method 2) stands out as a highly efficient method, provided that the starting material is readily available. The short reaction time and high reported yields make it an attractive option for rapid synthesis.

  • The direct amidation of 2-amino-4-bromobenzoic acid (Method 1) offers a straightforward, one-step conversion. While the handling of thionyl chloride requires care, this method is a reliable and efficient benchmark for producing the target compound.

  • The reduction of 4-bromo-2-nitrobenzamide (Method 3) is a viable multi-step alternative, particularly if 4-bromo-2-nitrotoluene is a more accessible or cost-effective starting material. Although it involves more steps and a longer overall reaction time, the individual reactions are generally robust and high-yielding.

Ultimately, the selection of the most appropriate method will depend on the specific constraints and priorities of the research or development project. This guide provides the foundational data and protocols to enable an informed and strategic decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-Amino-4-bromobenzamide (CAS No. 112253-70-0). As a halogenated aromatic amine, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Executive Summary: Hazard Profile and Core Disposal Principle

This compound is classified as a hazardous substance. The core principle for its disposal is waste segregation . Due to the presence of a bromine atom, it must be treated as halogenated organic waste . It must never be disposed of down the drain or mixed with general laboratory or non-halogenated chemical waste. All disposal activities must be conducted in accordance with local, state, and federal regulations.

Key Hazards:

  • Harmful if swallowed.

  • May cause an allergic skin reaction.

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Hazard Identification and Chemical Profile

A thorough understanding of the chemical's properties is foundational to its safe management.

PropertyValueSource
Chemical Name This compound
CAS Number 112253-70-0[2]
Molecular Formula C₇H₇BrN₂O[2]
Molecular Weight 215.05 g/mol [2]
Appearance Solid
GHS Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
GHS Signal Word Warning

Chemical Incompatibilities: To prevent dangerous reactions, this compound should be stored and disposed of separately from the following:

  • Strong oxidizing agents (e.g., nitrates, perchlorates, chromic acid).[3][4]

  • Strong acids, acid chlorides, and acid anhydrides.[3][4]

  • Red fuming nitric acid, with which aromatic amines can be hypergolic (ignite spontaneously).[3]

Pre-Disposal Safety Protocols: Protecting Personnel

Prior to handling the chemical for disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place. This aligns with the Occupational Safety and Health Administration (OSHA) requirements for handling hazardous chemicals.[5]

  • Engineering Controls: All handling and preparation for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6][7]

    • Hand Protection: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use.[6]

    • Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and disposal of this compound waste.

Step 1: Waste Segregation

This is the most critical step. As a brominated compound, this chemical falls under the category of halogenated organic waste.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." [8][9]

  • Crucially, do not mix this compound waste with non-halogenated chemical waste. Mixing waste streams can create dangerous reactions, complicates the disposal process, and violates regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[8][10]

Step 2: Waste Collection and Containerization
  • Solid Waste: Collect all unused or contaminated solid this compound in your designated "Halogenated Organic Solids" container.[6]

  • Contaminated Labware: All disposable items contaminated with the chemical, such as gloves, weighing papers, and pipette tips, must also be placed in this container.[6]

  • Container Specifications: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid to prevent leaks and spills.[6][8]

Step 3: Hazardous Waste Labeling

Properly label the hazardous waste container immediately upon adding the first piece of waste. The label must include:

  • The words "Hazardous Waste." [6][8]

  • The full chemical name: "Waste this compound." [6][8]

  • The primary hazards (e.g., "Harmful," "Irritant," "Sensitizer").[6]

  • The date the waste was first added to the container (accumulation start date).[6][8]

  • Contact information for the responsible researcher or laboratory.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be located at or near the point of generation, in a well-ventilated area, away from incompatible materials, and not near open sink or floor drains.[6][11]

  • The container must be kept in secondary containment (e.g., a plastic bin) to capture any potential leaks.[6][11]

Step 5: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][8]

  • Follow all institutional procedures, which may include completing a chemical waste manifest or an online pickup request form.

Step 6: Decontamination and Empty Container Disposal
  • Non-disposable Glassware: Decontaminate glassware in a fume hood using a suitable solvent (e.g., ethanol or acetone). Collect the resulting solvent rinse as "Halogenated Organic Liquid Waste" in a separate, properly labeled container.[6]

  • Empty Containers: An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected as hazardous liquid waste.

Emergency Procedure: Spill Management

In the event of a spill, adhere to the following procedure:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, control the spill.

  • For minor spills: Use dry cleanup procedures. Gently sweep up the solid material, avoiding dust generation.[3][12]

  • Place all spilled material and contaminated cleaning supplies into a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate the spill area and report the incident to your laboratory supervisor and EHS department.

Disposal Process Workflow

The following diagram illustrates the logical decision-making and operational flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Identify Waste: This compound B Hazard Assessment: Halogenated Organic Solid (Harmful, Irritant, Sensitizer) A->B Consult SDS C Select & Don PPE: - Goggles - Nitrile Gloves - Lab Coat B->C Safety First D Segregate Waste: Use dedicated 'Halogenated Organic Solids' container C->D Prepare for Handling E Collect Waste: - Unused Chemical - Contaminated Labware D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date E->F As waste is added G Store in SAA: - Secure Lid - Secondary Containment - Away from incompatibles F->G Secure & Store H Arrange Final Disposal: Contact EHS for Pickup G->H When full or per policy

Caption: Disposal workflow for this compound.

References

Understanding the Compound: Hazard Profile of 2-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable guide to the safe handling of 2-Amino-4-bromobenzamide, this document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal methods. Tailored for researchers, scientists, and professionals in drug development, this guide is built on a foundation of scientific expertise and established safety standards to ensure user protection and laboratory integrity.

This compound (C₇H₇BrN₂O) is a solid chemical compound utilized in various research and development applications.[1] A thorough understanding of its hazard profile is the cornerstone of safe handling. The primary risks associated with this compound necessitate stringent adherence to safety protocols.

Based on available safety data sheets (SDS) for this compound and structurally similar compounds, the recognized hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

The compound is designated with the GHS07 pictogram, indicating a warning for these health hazards.[2] Furthermore, as a combustible solid, it may form explosive dust concentrations in the air under certain conditions.[2][5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary strategy for exposure minimization is the implementation of robust engineering controls. These controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[6]

  • Safety Infrastructure: An operational eyewash station and a safety shower must be located in close proximity to the workstation where the chemical is handled.[5][6][7] This ensures immediate access to decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): A Mandated Barrier

When handling this compound, a comprehensive PPE ensemble is mandatory to provide a direct barrier against exposure. The selection of appropriate PPE is not merely a suggestion but a critical requirement based on a thorough risk assessment.

PPE CategoryItemSpecification StandardRationale
Eye and Face Protection Chemical Splash GogglesOSHA 29 CFR 1910.133 or European Standard EN166Protects eyes from irritation and injury from dust particles and accidental splashes.[6][7][8]
Face ShieldTo be worn over gogglesProvides full-face protection, especially crucial when handling larger quantities or when there is a significant risk of splashing.[9][10]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are recommendedPrevents direct skin contact, irritation, and potential sensitization. Gloves should be inspected before use and changed frequently.[6][9][10]
Laboratory CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination by dust or spills.[6][9]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when engineering controls (like a fume hood) are not available or insufficient, or when dust generation is unavoidable.[4][6][11]

Procedural Workflow for Safe Handling

A systematic, step-by-step approach is essential for minimizing risk during the handling of this compound.

PPE Donning and Doffing Protocol

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Causality: The doffing sequence is designed to remove the most contaminated items first (gloves), minimizing contact with the face and body. The lab coat is turned inside out during removal to contain contaminants.

Handling the Chemical
  • Preparation: Designate a specific area within the fume hood for the handling procedure. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[6][11] Use a spatula for transfers. Avoid pouring the powder directly from the bottle.

  • Container Management: Keep the stock container of this compound tightly closed when not in use to prevent contamination and absorption of moisture.[6][11]

  • Post-Handling: After completing the task, decontaminate the handling area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If irritation or a rash develops, seek medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water. Seek immediate medical attention.[5][13]

Spill Response: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][11] Avoid creating dust during the cleanup process. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal Protocol

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste_Disposal_Flow A Generate Waste (Excess chemical, contaminated gloves, etc.) B Segregate Waste (Place in a dedicated, sealed container) A->B Containment C Label Container ('Hazardous Waste', Chemical Name) B->C Identification D Store Securely (In a designated satellite accumulation area) C->D Interim Storage E Schedule Pickup (Contact Environmental Health & Safety) D->E Coordination F Approved Disposal (Transport to a licensed facility) E->F Final Disposition

Caption: Hazardous Chemical Waste Disposal Workflow.

Rationale: Proper segregation and labeling are mandated by regulations to ensure that waste streams are not mixed inappropriately and are handled correctly by disposal personnel.[7][13] Brominated aromatic compounds require disposal at an approved waste plant, often involving high-temperature incineration or specific chemical neutralization.[5][14][15] Never dispose of this chemical down the drain.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.